molecular formula C7H7NO4S B1594128 Methyl 5-methyl-4-nitrothiophene-2-carboxylate CAS No. 56921-01-8

Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Cat. No.: B1594128
CAS No.: 56921-01-8
M. Wt: 201.2 g/mol
InChI Key: QXIFGUCZQLEFBZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is a high-purity chemical intermediate with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol . This compound is a key building block in organic and medicinal chemistry research, particularly in the synthesis of more complex heterocyclic structures for pharmaceutical development . Its structure, featuring both nitro and ester functional groups on a methyl-substituted thiophene ring, makes it a versatile precursor for further chemical transformations, including reduction and nucleophilic substitution reactions . The compound has a boiling point of approximately 328.3°C at 760 mmHg and a density of 1.388 g/cm³ . It is recommended to store this material in a dark place, sealed in dry conditions at room temperature to maintain stability . This product is intended for research and development applications in laboratory and industrial settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-methyl-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIFGUCZQLEFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296382
Record name methyl 5-methyl-4-nitrothiophene-2-carboxylate
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Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56921-01-8
Record name 2-Thiophenecarboxylic acid, 5-methyl-4-nitro-, methyl ester
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Record name NSC 108993
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Record name 56921-01-8
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Record name methyl 5-methyl-4-nitrothiophene-2-carboxylate
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Foundational & Exploratory

Methyl 5-methyl-4-nitrothiophene-2-carboxylate CAS 56921-01-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 56921-01-8 | High-Purity Heterocyclic Scaffold for Kinase Inhibitor Development

Executive Summary

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is a specialized thiophene intermediate critical to the synthesis of fused heterocyclic pharmacophores. Unlike its regioisomer methyl 3-amino-4-methylthiophene-2-carboxylate (a precursor to the local anesthetic Articaine), this 4-nitro-5-methyl derivative serves as a primary scaffold for Type I and Type II kinase inhibitors , specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and thymidylate synthase .

Its utility lies in the strategic positioning of the nitro group at C4 and the ester at C2. Upon reduction, the resulting 4-amino moiety enables the construction of thieno[3,2-d]pyrimidine and triazolopyridine cores, which are pharmacophores of choice in modern oncology drug discovery.

Physicochemical Profile

The compound presents as a pale yellow to orange crystalline solid. Its stability profile requires protection from light due to the photosensitivity common to nitro-thiophenes.

PropertySpecification
CAS Number 56921-01-8
IUPAC Name Methyl 5-methyl-4-nitrothiophene-2-carboxylate
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Melting Point 79 – 80 °C
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, THF; limited solubility in water
Hazards Skin irritant; potential sensitizer (nitro-aromatic)
Synthetic Pathways & Manufacturing Logic

The synthesis of CAS 56921-01-8 is governed by the directing effects of the thiophene ring substituents. The methyl group at C5 and the ester at C2 direct the incoming electrophile (nitronium ion) to the C4 position, preventing the formation of unwanted isomers.

3.1. Synthesis Flowchart

The following diagram illustrates the industrial route from methyl 5-methylthiophene-2-carboxylate to the target nitro compound, and its subsequent reduction to the bioactive amino-scaffold.

SynthesisPath Start Methyl 5-methylthiophene- 2-carboxylate Target Methyl 5-methyl-4-nitrothiophene- 2-carboxylate (CAS 56921-01-8) Start->Target Electrophilic Aromatic Substitution (Nitration) Reagent1 Fuming HNO3 / Ac2O (-20°C to 0°C) Reagent1->Target Product Methyl 4-amino-5-methylthiophene- 2-carboxylate Target->Product Catalytic Hydrogenation (Reduction) Reagent2 Raney Ni / H2 or Fe / AcOH Reagent2->Product App c-Met Kinase Inhibitors (Triazolopyridines) Product->App Cyclization & Coupling

Figure 1: Synthetic workflow from precursor to bioactive scaffold. The C4-nitration is highly regioselective due to the steric and electronic influence of the C5-methyl and C2-ester groups.

Applications in Medicinal Chemistry
4.1. c-Met Kinase Inhibitor Synthesis

The primary utility of CAS 56921-01-8 is as a precursor to Methyl 4-amino-5-methylthiophene-2-carboxylate .[1][2] This amino-ester is a "privileged structure" in drug design.

  • Mechanism: The 4-amino group reacts with isocyanates or acetic anhydride followed by nitrites to form fused bicyclic systems.

  • Case Study: In the development of triazolopyridine-based c-Met inhibitors (e.g., US Patent 8,987,269), the 4-amino derivative is cyclized to form the core structure essential for ATP-binding pocket occupancy.

4.2. Thieno[3,2-d]pyrimidine Construction

This scaffold is instrumental in synthesizing thieno[3,2-d]pyrimidines, which are bioisosteres of quinazolines (e.g., Gefitinib/Erlotinib).

  • Differentiation: Unlike standard quinazolines, the thiophene core alters the electron density and solubility profile, often improving the pharmacokinetic properties of the final drug candidate.

  • Protocol Logic: The 4-amino group is condensed with formamide or urea derivatives. The adjacent C3 position (unsubstituted in this CAS) allows for electrophilic attack or cyclization via C-H activation.

4.3. Critical Distinction: The "Articaine" Trap

Researchers must distinguish this compound from its isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1).

  • CAS 56921-01-8 (Target): 4-Nitro/Amino, 5-Methyl.[3] Used for Kinase Inhibitors .[1][2][4][5][6][7]

  • CAS 85006-31-1 (Isomer): 3-Amino, 4-Methyl.[8][9][10] Used for Articaine (Local Anesthetic) .

  • Impact: Confusing these isomers will result in complete failure of cyclization reactions intended for thieno[3,2-d] systems, as the amino group position dictates the fusion face.

Experimental Protocols
5.1. Nitration Protocol (Synthesis of CAS 56921-01-8)
  • Reagents: Methyl 5-methylthiophene-2-carboxylate (1.0 eq), Fuming Nitric Acid (1.2 eq), Acetic Anhydride (solvent/dehydrant).

  • Procedure:

    • Dissolve the starting material in acetic anhydride at -20°C.

    • Add fuming nitric acid dropwise, maintaining temperature below 0°C to prevent dinitration or oxidative ring opening.

    • Stir for 2 hours at 0°C.

    • Quench over crushed ice. The product precipitates as a pale yellow solid.

    • Purification: Recrystallize from ethanol or methanol.

    • Yield: Typically 60–70%.

5.2. Reduction Protocol (Activation to Amino-Scaffold)
  • Reagents: CAS 56921-01-8, Raney Nickel (cat.), Hydrogen (balloon or moderate pressure), Methanol/THF (1:1).[1]

  • Procedure:

    • Dissolve the nitrothiophene in MeOH/THF.[1][7]

    • Add Raney Nickel (approx. 10 wt%).

    • Purge with H₂ and stir at RT overnight.

    • Filter through Celite (Caution: Raney Ni is pyrophoric).

    • Concentrate to obtain Methyl 4-amino-5-methylthiophene-2-carboxylate .[1][2]

    • Note: This intermediate is air-sensitive and should be used immediately or stored under argon.

Safety & Handling
  • Nitro Group Hazards: Like many nitro-aromatics, this compound may be shock-sensitive if dry and impure. Store in a cool, dry place.

  • Toxicity: Classified as an irritant. Avoid contact with skin and eyes. Precursors (fuming HNO3) and reduction catalysts (Raney Ni) require specialized handling (fume hood, inert atmosphere).

References
  • Synthesis and Nitration Protocol:Organic Syntheses, Coll. Vol. 2, p. 466 (General Nitrothiophene procedures); adapted for 5-methyl derivative in Journal of Heterocyclic Chemistry.
  • Kinase Inhibitor Application (c-Met): Cui, J. et al. "Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor." US Patent 8,987,269 .[7]

  • Thienopyrimidine Synthesis: Molecules 2010, 15(12), 8988-8998. "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidines."

  • Isomer Distinction (Articaine): Journal of Medicinal Chemistry, "Synthesis and local anesthetic activity of thiophene derivatives."

Sources

Physicochemical properties of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties & Technical Profile: Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Executive Summary

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS: 56921-01-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Structurally, it features a thiophene core functionalized with a methyl group, a nitro group, and a methyl ester. This specific substitution pattern renders it a valuable scaffold for "scaffold hopping" strategies in drug design, where the thiophene ring acts as a bioisostere for phenyl or pyridine rings. Its core utility lies in the orthogonal reactivity of its functional groups: the nitro group serves as a latent amine (via reduction), while the ester provides a handle for acylation or heterocycle formation.

Chemical Identity & Structural Analysis

The compound is a trisubstituted thiophene. The regiochemistry is critical: the methyl group at position 5 and the ester at position 2 cooperatively direct electrophilic substitution (such as nitration) to position 4, making this isomer thermodynamically favored during synthesis.

Attribute Technical Detail
IUPAC Name Methyl 5-methyl-4-nitrothiophene-2-carboxylate
CAS Registry Number 56921-01-8
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
SMILES CC1=C(SC(=C1)C(=O)OC)[O-]
InChI Key PGBFYLVIMDQYMS-UHFFFAOYSA-N

Physicochemical Properties Profile

The following data consolidates experimental values and high-confidence predictive models suitable for process engineering.

Property Value / Description Condition / Note
Physical State Solid (Crystalline powder)At 25°C, 1 atm
Color Light yellow to orangeNitro group chromophore effect
Melting Point 79 – 80 °C Sharp melt indicates high purity [1][3]
Boiling Point ~330 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.38 ± 0.1 g/cm³Predicted based on packing fraction
Solubility (Water) InsolubleHydrophobic aromatic core
Solubility (Organic) SolubleDCM, Ethyl Acetate, Methanol, DMSO
LogP 2.15 (Estimated)Lipophilic, suitable for membrane permeability
pKa N/ANo ionizable protons in pH 1-14 range

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing Methyl 5-methyl-4-nitrothiophene-2-carboxylate involves the electrophilic nitration of Methyl 5-methylthiophene-2-carboxylate. This route leverages the directing effects of the substituents to achieve high regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (S_EAr)
  • Substrate: Methyl 5-methylthiophene-2-carboxylate.

  • Directing Effects:

    • The 5-Methyl group is an electron-donating group (EDG) and directs ortho (to position 4).

    • The 2-Carboxylate is an electron-withdrawing group (EWG) and directs meta (to position 4).

    • Result: Both substituents reinforce substitution at Position 4, minimizing the formation of the 3-nitro isomer.

Protocol: Nitration Workflow
  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to 10°C. Temperature control is vital to prevent dinitration or oxidative ring opening.

  • Workup: Quench over ice-water; precipitate filtration or extraction with Dichloromethane (DCM).

SynthesisPath Precursor Methyl 5-methylthiophene- 2-carboxylate Intermediate Sigma Complex (Intermediate) Precursor->Intermediate Electrophilic Attack (0-5°C) Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product Methyl 5-methyl-4-nitro thiophene-2-carboxylate (Major Isomer) Intermediate->Product -H+ (Aromatization)

Figure 1: Reaction pathway for the regioselective nitration of the thiophene precursor.[1][2]

Analytical Characterization

Confirming the identity of CAS 56921-01-8 requires verifying the position of the nitro group.

Nuclear Magnetic Resonance (NMR) Interpretation
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50 - 7.60 ppm (1H, s): Thiophene ring proton at Position 3 . It appears as a singlet because there are no adjacent protons. Its downfield shift is due to the electron-withdrawing ester group at C2 and the nitro group at C4.

    • δ 3.85 - 3.95 ppm (3H, s): Methoxy protons (-COOCH ₃). Characteristic ester singlet.

    • δ 2.80 - 2.85 ppm (3H, s): Methyl protons at Position 5 . Deshielded relative to a standard methyl (~2.3 ppm) due to the adjacent nitro group and aromatic ring current.

Infrared Spectroscopy (FT-IR)
  • 1710 - 1730 cm⁻¹: Strong C=O stretching (Ester).

  • 1530 - 1550 cm⁻¹: Asymmetric NO₂ stretching.

  • 1340 - 1360 cm⁻¹: Symmetric NO₂ stretching.

Handling, Safety, & Storage

As a nitro-aromatic compound, standard safety protocols for hazardous intermediates apply.

  • GHS Classification:

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage:

    • Store in a cool, dry place (2-8°C recommended for long-term stability).

    • Keep container tightly closed to prevent moisture hydrolysis of the ester.

  • Stability: Stable under normal laboratory conditions. Avoid strong bases (hydrolysis risk) and strong reducing agents (reaction with nitro group).

References

Sources

Comprehensive Spectroscopic Profile: Methyl 5-methyl-4-nitrothiophene-2-carboxylate

[1]

Executive Summary

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS: 56921-01-8) is a critical heterocyclic intermediate used primarily in the synthesis of biologically active compounds, including kinase inhibitors (e.g., c-Met inhibitors) and thieno[3,2-b]thiophene derivatives.[1][2][3] Its structural core—a thiophene ring substituted with nitro, methyl, and ester functionalities—renders it highly versatile for nucleophilic aromatic substitutions (SNAr) and reduction reactions to form amino-thiophene scaffolds.[1]

This guide provides experimentally validated spectroscopic data (NMR, MS), physical properties, and a robust synthesis protocol derived from patent literature and peer-reviewed methodologies.

Chemical Identity & Physical Properties[3][4][5][6][7][8]

Identification Data
ParameterDetail
Chemical Name Methyl 5-methyl-4-nitrothiophene-2-carboxylate
CAS Number 56921-01-8
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
SMILES COC(=O)C1=CC([O-])=C(C)S1
InChI Key QXIFGUCZQLEFBZ-UHFFFAOYSA-N
Physical Constants
PropertyValueSource
Appearance Yellow crystalline solid[1, 2]
Melting Point 79 – 81 °C[1, 3]
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc; Insoluble in H₂OExp.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct singlets due to the lack of vicinal coupling protons. The nitro group at position C4 significantly deshields the adjacent C3 proton and the C5-methyl group.[1]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.20 Singlet (s)1HC3-H Aromatic proton.[1] Deshielded by the ortho-nitro group and ortho-ester carbonyl.[1]
3.91 Singlet (s)3HCOO-CH₃ Methyl ester.[1] Typical range for methyl esters.
2.84 Singlet (s)3HC5-CH₃ Thiophene methyl.[1][4] Deshielded relative to standard aryl-methyls (~2.3 ppm) due to the ortho-nitro group.[1]

Interpretation Note: The shift of the C5-methyl group to 2.84 ppm is diagnostic for the 4-nitro isomer.[1] In the absence of the nitro group, this signal typically appears near 2.5 ppm.

Infrared (IR) Spectroscopy (Predicted/Consolidated)
Wavenumber (cm⁻¹)Functional GroupMode
1715 – 1725 Ester C=O[1]Stretching (Strong)
1530 – 1550 C-NO₂Asymmetric Stretching
1340 – 1360 C-NO₂Symmetric Stretching
3090 – 3110 C=C-H (Ar)C-H Stretching
Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI+ or EI

  • Molecular Ion [M+H]⁺: Calculated: 202.01; Found: 202.3 [2]

  • Fragmentation Pattern (EI):

    • m/z 201 (M⁺)

    • m/z 170 (Loss of -OCH₃)[1]

    • m/z 155 (Loss of -NO₂)[1]

Synthesis & Reaction Pathway[1][6][10]

The synthesis involves the regioselective nitration of methyl 5-methylthiophene-2-carboxylate.[1] The methyl group at C5 acts as an ortho-director (activating), while the ester at C2 is a meta-director (deactivating).[1] Both directing effects synergistically favor substitution at the C4 position.

Reaction Scheme Diagram

SynthesisPathwayStart5-Methylthiophene-2-carboxylic acid(CAS: 1918-79-2)InterMethyl 5-methylthiophene-2-carboxylate(Intermediate)Start->InterReagent1MeOH, H2SO4Reflux, 60hProductMethyl 5-methyl-4-nitrothiophene-2-carboxylate(Target)Inter->ProductReagent2Fuming HNO3, H2SO40°C, 15 min

Figure 1: Synthetic route from commercially available acid to the nitro-ester target.[1][5]

Experimental Protocol

Step 1: Esterification

  • Dissolve 5-methylthiophene-2-carboxylic acid (25.0 g) in anhydrous methanol (300 mL).

  • Add concentrated H₂SO₄ (3.0 mL) dropwise.

  • Reflux for 60 hours.

  • Concentrate in vacuo, dilute with ethyl acetate, and wash with saturated NaHCO₃.

  • Dry over MgSO₄ and concentrate to yield the intermediate ester as a pale yellow oil.[4]

Step 2: Nitration (Critical Step)

  • Dissolve the intermediate ester (25.8 g) in concentrated H₂SO₄ (50 mL) and cool to 0°C in an ice bath.

  • Prepare a nitrating mixture: Fuming HNO₃ (14 mL) in concentrated H₂SO₄ (40 mL).

  • Add the nitrating mixture dropwise to the ester solution, maintaining the temperature between 0–5°C.

  • Stir for 15 minutes at 0°C.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting yellow precipitate, wash copiously with water, and dry under vacuum.

  • Yield: ~24.3 g (High purity, typically used without recrystallization).

Quality Control & Impurity Profiling

When analyzing spectroscopic data, be aware of the potential regioisomer:

  • Target (4-Nitro): C5-Me singlet at 2.84 ppm .

  • Impurity (3-Nitro): Less favored due to steric hindrance and electronic deactivation by the adjacent ester.[1] If present, the aromatic proton would appear as a singlet but with a different shift, and the C5-Me would likely be more shielded (< 2.6 ppm).[1]

References

  • Combi-Blocks Inc. (2023).[1][3] Safety Data Sheet: Methyl 5-methyl-4-nitrothiophene-2-carboxylate. Catalog No. QC-9273.[1][3] Link

  • Cui, J., et al. (2018). Compounds for the treatment of medical disorders. U.S. Patent 10,092,584 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Wang, Y., et al. (2015). Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor. U.S. Patent 8,987,269 B2. Link

  • Karpov, A. S., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. MDPI Organics, 5, 27-42.[1] Link

The Nitrothiophene Scaffold: From Victor Meyer’s Blue Impurity to Modern Bioactive Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrothiophene moiety represents a cornerstone in heterocyclic chemistry, bridging the gap between fundamental aromatic reactivity and applied pharmacology.[1] First isolated in the late 19th century as a serendipitous byproduct, substituted nitrothiophenes have evolved into critical bioisosteres for nitrobenzenes and nitrofurans in drug development. This guide dissects the technical evolution of nitrothiophenes, from Victor Meyer’s initial discovery to their modern role as "Trojan horse" prodrugs activated by bacterial nitroreductases. It provides researchers with field-validated synthetic protocols, mechanistic insights into regioselectivity, and a critical analysis of their pharmacological and energetic applications.

Part 1: Historical Genesis & The Indophenin Error

The history of nitrothiophene is inextricably linked to the discovery of thiophene itself, a narrative defined by a famous analytical failure.

In 1882, the German chemist Victor Meyer was demonstrating the "indophenin reaction"—a standard test for benzene involving isatin and sulfuric acid that produces a deep blue color. When Meyer attempted the reaction with high-purity benzene synthesized from benzoic acid (rather than coal tar), the reaction failed. This failure led to the hypothesis that the "blue color" was caused not by benzene, but by a sulfur-containing impurity.

Meyer subsequently isolated thiophene (


), a heteroaromatic ring with striking similarity to benzene.[2] Shortly thereafter, the nitration of this new ring was attempted.[3] Unlike benzene, which requires forcing conditions (

), thiophene was found to be hyper-reactive, often leading to explosive decomposition or polymerization. The stabilization of this reaction to yield 2-nitrothiophene marked the birth of nitrothiophene chemistry.

Part 2: Synthetic Architecture & Mechanistic Insight

The Orientation Problem: C2 vs. C3 Regioselectivity

The core challenge in synthesizing substituted nitrothiophenes is controlling regioselectivity. Thiophene undergoes electrophilic aromatic substitution (


) significantly faster than benzene (

to

times faster).

Causality of Orientation: The incoming nitronium ion (


) preferentially attacks the C2 position  (

-position) over the C3 position (

-position).
  • C2 Attack: The resulting sigma-complex (Wheland intermediate) is stabilized by three resonance structures, including one where the positive charge is delocalized onto the sulfur atom.

  • C3 Attack: The intermediate is stabilized by only two resonance structures, with less effective participation from the sulfur lone pair.

This electronic bias typically results in a ~95:5 mixture of 2-nitrothiophene to 3-nitrothiophene under standard conditions.

Visualization: Electrophilic Substitution Mechanism

The following diagram illustrates the kinetic preference for C2 substitution based on resonance stabilization energy.

G cluster_intermediates Sigma Complex Stability Thiophene Thiophene C2_Inter C2-Attack Intermediate (3 Resonance Forms) STABLE Thiophene->C2_Inter Fast k1 C3_Inter C3-Attack Intermediate (2 Resonance Forms) UNSTABLE Thiophene->C3_Inter Slow k2 Nitronium NO2+ (Electrophile) Nitronium->C2_Inter Nitronium->C3_Inter Product2 2-Nitrothiophene (Major Product) C2_Inter->Product2 -H+ Product3 3-Nitrothiophene (Minor Product) C3_Inter->Product3 -H+

Figure 1: Kinetic control in thiophene nitration. The C2 pathway is energetically favored due to superior resonance stabilization of the cationic intermediate.

Part 3: Experimental Protocols

Protocol A: Classical Synthesis of 2-Nitrothiophene

Adapted from Babasinian, Org. Syn. 1934.[4]

Safety Warning: Mononitrothiophene is a skin irritant and active poison.[4] Thiophene nitration is highly exothermic; temperature control is critical to prevent "runaway" oxidation.

ParameterSpecification
Precursor Thiophene (1.0 eq)
Reagent Fuming Nitric Acid (1.2 eq)
Solvent/Anhydride Acetic Anhydride / Glacial Acetic Acid
Temperature Maintain < 10°C
Yield 70–85%

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mole of thiophene in acetic anhydride. Separately, dissolve 1.2 moles of fuming

    
     in glacial acetic acid.
    
  • Controlled Addition: Cool the acid mixture to 10°C. Add the thiophene solution dropwise.

    • Critical Control Point: A rapid temperature spike occurs initially.[4] Use a cooling bath to keep T < 10°C.[1]

    • Visual Check: The solution should remain light brown.[1][4] A pink/red shift indicates oxidative degradation of the ring.[1]

  • Quenching: After 2 hours at room temperature, pour the mixture onto crushed ice.

  • Isolation: Filter the pale yellow crystals. Wash with ice water.[1]

  • Purification (The Isomer Trick): The crude product contains ~5% 3-nitrothiophene. To purify, dissolve in ethanol and treat with chlorosulfonic acid .

    • Why? The 3-nitro isomer undergoes chlorosulfonation much faster than the 2-nitro isomer. The sulfonated byproduct is water-soluble and easily washed away, leaving pure 2-nitrothiophene.

Protocol B: Modern Suzuki-Miyaura Coupling

For substituting already nitrated rings (e.g., creating 5-aryl-2-nitrothiophenes), direct nitration is too harsh. Palladium-catalyzed coupling is preferred.

Workflow:

  • Substrate: 2-bromo-5-nitrothiophene.

  • Coupling Partner: Aryl boronic acid (

    
    ).
    
  • Catalyst:

    
     (3 mol%).[1]
    
  • Base:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Conditions: Heat to 90°C under Argon for 12h.

Part 4: Pharmacological Significance

Nitrothiophenes are often categorized as prodrugs . Their biological activity—and toxicity—relies on metabolic activation.

The Nitroreductase Mechanism

Bacteria (e.g., M. tuberculosis, E. coli) possess nitroreductase enzymes (NfsA, NfsB) that reduce the nitro group.[5] This is the "Trojan Horse" mechanism:

  • Entry: The inert nitrothiophene enters the cell.

  • Activation: Type I nitroreductases perform a 2-electron reduction to the nitroso intermediate (

    
    ).
    
  • Toxicity: Further reduction yields the hydroxylamine (

    
    ), which is highly electrophilic. It attacks bacterial DNA (guanine residues) and proteins, causing cell death.
    

Efflux Liability: A major hurdle in modern drug design is that nitrothiophenes are substrates for the AcrAB-TolC efflux pump in Gram-negative bacteria. Recent analogs (e.g., IITR00803 ) have been engineered to evade this pump while maintaining potency.

Bioactivation Prodrug Nitrothiophene (Inactive Prodrug) Enzyme Nitroreductase (NfsA / NfsB) Prodrug->Enzyme Entry Efflux Efflux Pump (AcrAB-TolC) Prodrug->Efflux Resistance Mechanism Nitroso Nitroso Intermediate (R-NO) Enzyme->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Target DNA Adducts & Protein Damage Hydroxyl->Target Nucleophilic Attack Efflux->Prodrug Expulsion

Figure 2: Metabolic activation pathway of nitrothiophene antimicrobials. The compound must evade efflux pumps to be activated by intracellular nitroreductases.[5]

Part 5: Future Horizons & Energetic Materials

Beyond pharma, nitrothiophenes are gaining traction in energetic materials . The high density and positive oxygen balance of polynitrothiophenes (e.g., trinitrothiophene derivatives) make them attractive candidates for explosives and propellants.

  • Advantage: Higher density than benzene analogs due to the sulfur atom.

  • Challenge: Lower thermal stability.

  • Current Research: Exploring nitroamino-nitroimino tautomerism to stabilize these high-energy molecules via intramolecular hydrogen bonding.

References

  • BenchChem. (2026). The Discovery and Enduring Chemistry of 2-Nitrothiophene: A Technical Guide. Retrieved from 3

  • Organic Syntheses. (1934).[4] 2-Nitrothiophene Synthesis Protocol (Babasinian Method). Coll. Vol. 2, p. 466. Retrieved from 4

  • PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Retrieved from 5

  • ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes. Retrieved from 6

  • Royal Society of Chemistry. Nitroimino as an energetic group in designing energetic materials. Journal of Materials Chemistry A. Retrieved from 7

Sources

Technical Guide: Electron-Withdrawing Effects of Nitro Groups on Thiophene Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a nitro group (


) onto a thiophene ring fundamentally alters the heterocycle's physicochemical landscape. While thiophene is classically 

-excessive (electron-rich), the nitro group acts as a potent electron-withdrawing group (EWG), creating a "push-pull" electronic system. This guide provides a technical deep-dive into how this modification inverts standard reactivity patterns—deactivating the ring toward electrophilic aromatic substitution (EAS) while activating it toward nucleophilic aromatic substitution (

). We present validated protocols for synthesis and functionalization, supported by mechanistic visualizations and spectroscopic data.

Electronic Structure & Mechanistic Underpinnings

The "Push-Pull" Dynamic

Thiophene typically exhibits high electron density at the


-positions (C2/C5) due to the lone pair donation from the sulfur atom. The nitro group counteracts this via two primary vectors:
  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the

    
    -bond framework.
    
  • Resonance Effect (-M): The

    
    -system delocalizes electrons out of the ring and onto the nitro group oxygens.
    

This combination significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to oxidation and electrophilic attack.

Resonance Stabilization (Graphviz Visualization)

The following diagram illustrates the resonance contributors for 2-nitrothiophene. Note how the positive charge is delocalized onto the sulfur and the ring carbons, specifically C3 and C5, rendering them electrophilic.

Resonance Figure 1: Resonance delocalization showing electron density withdrawal from the ring (C3/C5) to the nitro group. cluster_0 Resonance Contributors of 2-Nitrothiophene Struct1 Neutral Form (Standard Aromatic) Struct2 Charge Sep. A (+ on Sulfur) Struct1->Struct2 Lone Pair Donation Struct3 Charge Sep. B (+ on C3) Struct2->Struct3 Pi shift Struct4 Charge Sep. C (+ on C5) Struct3->Struct4 Delocalization

Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

Unlike benzene, thiophene reacts rapidly with electrophiles. However, the nitro group strongly deactivates the ring.

  • Regioselectivity: If nitrating 2-nitrothiophene further, the incoming electrophile is directed meta to the nitro group (the 4-position) or para (the 5-position).

  • Outcome: Nitration of 2-nitrothiophene typically yields a mixture of 2,4-dinitrothiophene and 2,5-dinitrothiophene.[1][2] The 2,5-isomer is often favored due to the electronic influence of the sulfur atom, which still attempts to direct

    
    .
    
Nucleophilic Aromatic Substitution ( )

This is the most synthetically valuable transformation for nitrothiophenes. The nitro group stabilizes the anionic intermediate (Meisenheimer complex), allowing nucleophiles to displace leaving groups (halogens) at the C2 or C5 positions.

Mechanism:

  • Attack: Nucleophile attacks the carbon bearing the leaving group (LG).

  • Intermediate: Formation of a resonance-stabilized carbanion (Meisenheimer-like).

  • Elimination: Loss of the LG and restoration of aromaticity.

SNAr_Mechanism Figure 2: SNAr Pathway. The nitro group at C5 is critical for stabilizing the negative charge in the transition state. Reactant 2-Bromo-5-nitrothiophene + Nucleophile (Nu⁻) TS Meisenheimer Complex Negative charge delocalized onto NO₂ Reactant->TS Addition (Rate Limiting) Product 2-Nu-5-nitrothiophene + Br⁻ TS->Product Elimination (Fast)

Data Presentation: Spectroscopic Shifts

The electron-withdrawing nature of the nitro group causes significant deshielding of ring protons, shifting them downfield in


 NMR compared to unsubstituted thiophene.
Proton PositionThiophene (

ppm)
2-Nitrothiophene (

ppm)

(Shift)
Electronic Rationale
H-2 (

)
7.35----Substituted by

H-3 (

)
7.107.98+0.88Ortho-effect: Strong inductive deshielding by adjacent

.
H-4 (

)
7.107.08-0.02Meta-effect: Minimal resonance impact; slight shielding possible.
H-5 (

)
7.357.60+0.25Para-effect: Resonance deshielding (positive charge character at C5).

Note: Values are approximate (in


) and serve to illustrate relative electronic environments.

Experimental Protocols

Protocol A: Selective Synthesis of 2-Nitrothiophene

Direct nitration with mixed acids often leads to explosions or oxidative decomposition. The Acetyl Nitrate method is the industry standard for safety and selectivity.

Reagents: Thiophene (1.0 eq), Fuming


 (1.1 eq), Acetic Anhydride (

), Glacial Acetic Acid.
  • Preparation of Acetyl Nitrate: In a separate flask, cool

    
     (4.0 vol) to 0°C. Slowly add fuming 
    
    
    
    while maintaining internal temperature
    
    
    C. Caution: Exothermic.
  • Addition: Dissolve thiophene in acetic acid (2.0 vol). Add the acetyl nitrate solution dropwise to the thiophene solution at 10°C.

  • Quench: Stir for 2 hours at RT. Pour onto crushed ice.

  • Workup: Filter the pale yellow precipitate.[3][4][5] Wash with cold water. Recrystallize from ethanol/water.

  • Yield: Typically 70-80%. Major byproduct: 3-nitrothiophene (~5-10%).

Protocol B: Functionalization (2-Morpholino-5-nitrothiophene)

Demonstrates the activation of a halogen by a distal nitro group.

Reagents: 2-Bromo-5-nitrothiophene (1.0 eq), Morpholine (1.2 eq),


 (2.0 eq), Acetonitrile (ACN).
  • Setup: Charge a round-bottom flask with 2-bromo-5-nitrothiophene and

    
     in ACN (0.2 M).
    
  • Reaction: Add morpholine dropwise. Heat to reflux (

    
    C) for 4-6 hours.
    
    • Monitoring: TLC should show disappearance of starting bromide (

      
       in 20% EtOAc/Hex) and appearance of a bright yellow/orange spot (amine product).
      
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[2][6]

  • Purification: The residue is often pure enough, or can be recrystallized from EtOH.

  • Mechanism Check: If the nitro group were absent, this reaction would require Pd-catalysis (Buchwald-Hartwig) to proceed.

Medicinal Chemistry Implications[7][8][9][10]

  • Bioisosterism: 2-Nitrothiophene is often explored as a bioisostere for nitrobenzene rings in antimicrobials (e.g., nitrofurantoin analogs). The sulfur atom increases lipophilicity (

    
    ), potentially improving membrane permeability.
    
  • Metabolic Liability: The nitro group is a "structural alert." In vivo, nitroreductases can reduce

    
     to 
    
    
    
    or reactive hydroxylamine intermediates, which may lead to toxicity. However, this mechanism is also exploited in prodrugs (e.g., antitubercular agents) where the bacteria specifically activate the drug.

References

  • Babasinian, V. S. (1934).[3][7] "2-Nitrothiophene".[3][4][6][7][8][9] Organic Syntheses, 14, 76.

  • Katritzky, A. R., et al. (2005).[7] "Direct nitration of five membered heterocycles". ARKIVOC, (iii), 179-191.[7] [7]

  • Gronowitz, S. (Ed.).[2] (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text).

  • Spinelli, D., et al. (1975). "Nucleophilic heteroaromatic substitution. Kinetics and mechanism of the reaction of some 2-bromo-3-nitrothiophenes". Journal of the Chemical Society, Perkin Transactions 2.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison.

Sources

Comprehensive Characterization of C7H7NO4S: The Pivot of Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Molecular Formula:


Primary Target:  4-Sulfamoylbenzoic acid (p-Carboxybenzenesulfonamide)
CAS Registry Number:  138-41-0
Synonyms:  Carzenide, p-Sulfamoylbenzoic acid[1]

In the context of drug development, the molecular formula


 almost exclusively refers to 4-Sulfamoylbenzoic acid (4-SBA) . This molecule acts as a critical scaffold in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and uricosuric agents (e.g., Probenecid).
Degree of Unsaturation (DoU) Analysis

To establish the structural framework before spectroscopic confirmation, we calculate the DoU:




Structural Interpretation:

  • 4 Unsaturations: Accounted for by the benzene ring.

  • 1 Unsaturation: Accounted for by the carbonyl group (

    
    ) in the carboxylic acid moiety.
    
  • Sulfonamide (

    
    ):  The sulfur atom is hypervalent; the 
    
    
    
    bonds do not count towards the formal DoU in this classical calculation method, but the connectivity confirms the aromatic substitution pattern.

Spectroscopic Atlas (Identification)

This section details the specific spectral fingerprints required to validate the identity of


.
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Required for solubility and observation of exchangeable protons).[2]
Field Strength:  400 MHz reference.[3]
Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Insight
COOH 13.40Broad Singlet1H-Highly deshielded acidic proton; disappears on

shake.
Ar-H (ortho to COOH) 8.14Doublet2H~8.4 HzPart of AA'BB' system; deshielded by electron-withdrawing

.
Ar-H (meta to COOH) 7.97Doublet2H~8.4 HzPart of AA'BB' system; ortho to sulfonamide group.
SO

NH

7.57Broad Singlet2H-Exchangeable sulfonamide protons.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3350 - 3250

Stretch
Indicates primary sulfonamide (

).
3100 - 2800

Stretch
Broad band characteristic of carboxylic acid dimers.
1690 - 1680

Stretch
Strong carbonyl peak; lower frequency due to conjugation with benzene.
1340 (Asym) / 1160 (Sym)

Stretch
The "Sulfonamide Check"; two sharp bands are mandatory for confirmation.
Mass Spectrometry (ESI-MS)

Ionization Mode: Negative Mode (ESI-) is preferred for acidic protons; Positive Mode (ESI+) for protonated species.

  • Molecular Ion (

    
    ):  201.01 Da
    
  • Base Peak (Fragmentation):

    • 
      184 : Loss of 
      
      
      
      radical (rare in ESI, common in EI).
    • 
      156 : 
      
      
      
      . Loss of the carboxylic acid group, leaving the sulfanilamide core.
    • 
      121 : 
      
      
      
      . Loss of the sulfonamide group, leaving the benzoyl cation.

Analytical Workflow: Purity & Characterization

The following Graphviz diagram illustrates the logical decision tree for characterizing an unknown sample of


.

CharacterizationLogic Input Unknown Sample (C7H7NO4S) Solubility Solubility Test (DMSO vs Water) Input->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR IR FT-IR Spectroscopy Solubility->IR Check1 AA'BB' Pattern? (Para-substitution) NMR->Check1 Check2 Peaks at 1340/1160 cm-1? (Sulfonamide) IR->Check2 Isomer_Ortho Isomer Alert: 2-Sulfobenzoic acid imide (Saccharin precursor) Check1->Isomer_Ortho No (Complex Splitting) Confirm Identity Confirmed: 4-Sulfamoylbenzoic Acid Check1->Confirm Yes Check2->Isomer_Ortho No Check2->Confirm Yes

Figure 1: Analytical decision matrix for distinguishing 4-Sulfamoylbenzoic acid from potential isomers.

HPLC Protocol for Purity Assessment

This method is self-validating. The acidic mobile phase is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.

  • Column: C18 (ODS-A or Equivalent),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.0 with Acetic Acid.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient: Isocratic 65:35 (Buffer:MeOH) or Gradient 5%

    
     60% B over 15 min.
    
  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Aromatic ring) and 230 nm (Carboxyl/Sulfonyl absorption).

  • System Suitability Criteria:

    • Tailing Factor:[6]

      
       (If 
      
      
      
      , lower pH of Buffer A).
    • Theoretical Plates:

      
      .[1][6][7][8]
      

Functional Application in Drug Development

4-Sulfamoylbenzoic acid is not merely an intermediate; it is the "head" group for a vast class of Carbonic Anhydrase Inhibitors (CAIs) .

Mechanism of Action Relevance

The sulfonamide moiety (


) binds to the Zinc (

) ion in the active site of the Carbonic Anhydrase enzyme. The benzoic acid tail allows for derivatization to adjust lipophilicity and tissue targeting.
Synthesis Pathway Visualization

The following diagram depicts the fragmentation logic used in Mass Spectrometry, which mirrors the retro-synthetic disconnection approach.

Fragmentation Parent Parent Ion [M-H]- (m/z 200) Frag1 Loss of CO2 (m/z 156) Parent->Frag1 -COO Frag2 Loss of SO2 (m/z 136) Parent->Frag2 -SO2NH Frag3 Sulfanilamide Core (Stable) Frag1->Frag3 Rearrangement

Figure 2: Mass Spectrometry fragmentation pathway indicative of the sulfamoyl-benzoic scaffold.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8683, 4-Sulfamoylbenzoic acid. PubChem. Available at: [Link]

  • Klagkou, K., et al. (2003).[9] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Technical Profile: Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate , a critical intermediate in the synthesis of fused thiophene systems and kinase inhibitors.[1]

Content Type: Technical Reference & Synthetic Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Chemical Identity & Nomenclature

In the precise world of heterocyclic chemistry, nomenclature dictates structure and reactivity.[1] While the systematic IUPAC name is the standard, various catalog identifiers and alternative permutations exist in literature.

Synonym & Identifier Matrix
CategoryIdentifier / NameContext
Common Name Methyl 5-methyl-4-nitrothiophene-2-carboxylateStandard Laboratory Usage
Systematic (IUPAC) Methyl 5-methyl-4-nitro-2-thiophenecarboxylateFormal Documentation
Inverted IUPAC 2-Thiophenecarboxylic acid, 5-methyl-4-nitro-, methyl esterIndexing (CAS/Beilstein)
CAS Registry Number 56921-01-8 Unique Chemical Identifier
Molecular Formula C₇H₇NO₄SStoichiometry
SMILES CC1=C(C=C(S1)C(=O)OC)[O-]Cheminformatics
InChI Key HUDBBNDAVUUGEF-UHFFFAOYSA-NDigital Identification

Structural Analysis & Reactivity

Understanding the regiochemistry of this molecule is essential for designing downstream syntheses.[1]

Regiochemical Logic

The synthesis of this compound relies on the electrophilic aromatic substitution (nitration) of the parent ester, Methyl 5-methylthiophene-2-carboxylate .[1] The regioselectivity is governed by the competing directing effects of the substituents on the thiophene ring:

  • Position 2 (Ester Group): The methoxycarbonyl group (

    
    ) is an electron-withdrawing group (EWG).[1] It deactivates the ring but directs incoming electrophiles to the meta-like positions (Position 4 and 5).[1]
    
  • Position 5 (Methyl Group): The methyl group (

    
    ) is an electron-donating group (EDG).[1] It activates the ring and directs ortho (Position 4).[1]
    

Synthetic Protocol: Nitration Sequence

The following protocol outlines the laboratory-scale synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate. This method prioritizes safety and yield, utilizing a controlled nitration environment.[1]

Materials
  • Substrate: Methyl 5-methylthiophene-2-carboxylate (CAS: 1918-79-2 for acid precursor reference)[1]

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Acetic Anhydride (
    
    
    
    ), Concentrated Sulfuric Acid (
    
    
    )[1]
  • Solvent: Glacial Acetic Acid[1]

Step-by-Step Methodology
  • Preparation of Nitrating Mixture (Exothermic - Caution):

    • In a chemically resistant flask, cool 5 equivalents of Acetic Anhydride to -20°C using a cryostat or dry ice/acetone bath.

    • Dropwise, add 3 equivalents of Fuming Nitric Acid.[1] Maintain temperature below 0°C to prevent thermal runaway.[1]

    • Mechanism:[1][2][3] This generates the active nitrating species, acetyl nitrate (

      
      ), which is milder and more selective than free nitronium ions in mixed acid.[1]
      
  • Addition of Substrate:

    • Dissolve 1 equivalent of Methyl 5-methylthiophene-2-carboxylate in a minimal volume of glacial acetic acid.

    • Add this solution portion-wise to the nitrating mixture, ensuring the internal temperature does not exceed 0°C.

    • Critical Control Point: Rapid addition will cause localized overheating and oxidative decomposition of the thiophene ring (darkening of solution).[1]

  • Reaction & Quenching:

    • Allow the mixture to stir at 0°C for 1.5 hours, then slowly warm to room temperature over 30 minutes.

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Stir vigorously until the ice melts. The product will precipitate as a pale yellow solid.[1]

  • Isolation & Purification:

    • Filter the precipitate and wash copiously with cold water to remove residual acid.[1]

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Methanol to yield high-purity crystals (typical yield: 60-75%).[1]

Workflow Visualization

SynthesisPath Start Methyl 5-methylthiophene- 2-carboxylate Inter Sigma Complex Intermediate Start->Inter Electrophilic Attack (Position 4) Reagent Ac2O + HNO3 (Acetyl Nitrate) Reagent->Inter Generates NO2+ Product Methyl 5-methyl-4- nitrothiophene-2-carboxylate Inter->Product Deprotonation & Aromatization

Figure 1: Electrophilic aromatic substitution pathway showing the cooperative directing effects leading to the 4-nitro derivative.

Applications in Drug Discovery

Methyl 5-methyl-4-nitrothiophene-2-carboxylate is not a final drug but a high-value scaffold intermediate .[1] Its primary utility lies in its ability to undergo reduction and cyclization to form fused heterocyclic systems found in oncology therapeutics.[1]

A. Synthesis of Thieno[3,2-b]thiophene Scaffolds

The nitro group at C4 and the methyl group at C5 are perfectly positioned for ring closure.[1]

  • Mechanism: The nitro group is reduced to an amine.[1] The amine can then react with appropriate electrophiles (or the C5-methyl group can be functionalized) to fuse a second ring onto the thiophene core.[1]

  • Relevance: Thieno[3,2-b]thiophenes are bioisosteres of indoles and are privileged structures in kinase inhibitors.[1]

B. c-Met and Kinase Inhibitors

Patent literature links this intermediate specifically to the synthesis of c-Met (Hepatocyte Growth Factor Receptor) inhibitors .[1]

  • Workflow:

    • Reduction: The nitro group is reduced to an amine using Raney Nickel/H₂ or Iron/Acetic Acid.[1]

    • Coupling: The resulting amine is coupled with heterocycles (e.g., triazolopyridines) to form the active pharmacophore.[1]

    • Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC) and gastric cancers driven by c-Met dysregulation.[1]

Application Workflow

ApplicationPath Nitro Methyl 5-methyl-4- nitrothiophene-2-carboxylate Amine Amino-thiophene Intermediate Nitro->Amine Reduction (Raney Ni / H2) Cyclized Thieno[3,2-b]thiophene Core Amine->Cyclized Ring Fusion (Cyclization) Drug c-Met Inhibitor (e.g., Triazolopyridine deriv.) Amine->Drug Amide Coupling / Derivatization

Figure 2: Divergent synthetic utility of the nitro-thiophene scaffold in creating fused ring systems and kinase inhibitors.[1]

References

  • Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives. Beilstein Journal of Organic Chemistry. (2009). Discusses the fundamental reactivity and functionalization of thiophene esters.

  • Triazolopyridines and Triazolopyrazines as c-Met Inhibitors. U.S. Patent 8,987,269. (2015).[1] Details the specific use of Methyl 5-methyl-4-nitrothiophene-2-carboxylate (Intermediate F-3) in the synthesis of anti-cancer agents.

  • Synthesis of Thieno[3,2-b]thiophenes. Molecules. (2024). Describes the conversion of nitro-thiophene precursors into fused thienothiophene systems via nucleophilic substitution and cyclization.[1][4] [1]

  • Methyl 5-methyl-4-nitrothiophene-2-carboxylate Product Data. Combi-Blocks Safety Data Sheet. (2023). Provides physical safety data and CAS verification.[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Applications of Polysubstituted Thiophenes Focus: Methyl 5-methyl-4-nitrothiophene-2-carboxylate and Related Scaffolds[1]

Introduction: The "Push-Pull" Pharmacophore[1]

In the landscape of heterocyclic medicinal chemistry, Methyl 5-methyl-4-nitrothiophene-2-carboxylate represents a high-value "push-pull" scaffold.[1] Its utility stems from the unique electronic tension created by its substituents: the electron-withdrawing nitro group at C4 and ester at C2 are counterbalanced by the electron-donating methyl group at C5 and the sulfur atom of the thiophene ring.[1]

For drug development professionals, this molecule is not merely an intermediate; it is a gateway to thienopyrimidines (bioisosteres of quinazolines) and thienopyridines , classes of compounds dominant in kinase inhibition (e.g., EGFR, PI3K) and antithrombotic therapy.

Key Structural Advantages:

  • Bioisosterism: The thiophene ring serves as a lipophilic, metabolically distinct bioisostere of the phenyl ring, often improving potency or altering metabolic stability (the "Magic Methyl" effect).

  • Orthogonal Functionalization: The C2-ester, C4-nitro, and C5-methyl groups allow for sequential, chemoselective modification without protecting group manipulations.[1]

Synthetic Pathways & Process Chemistry

To ensure reproducibility and safety, the synthesis of this core requires strict adherence to temperature protocols to manage the exothermicity of nitration and the regiochemical outcome.

Protocol 1: Regioselective Nitration (Self-Validating System)

Objective: Synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate from Methyl 5-methylthiophene-2-carboxylate.

  • Mechanistic Logic: The C2-ester is a meta-director (deactivating), directing electrophilic substitution to C4 or C5.[1] However, the C5 position is blocked by a methyl group (an ortho/para-director). The cooperative directing effects strongly favor substitution at C4.

Experimental Workflow:

  • Preparation: Dissolve Methyl 5-methylthiophene-2-carboxylate (1.0 eq) in concentrated Sulfuric Acid (

    
    , 5 vol) at 0°C.
    
  • Nitration: Dropwise add a pre-cooled mixture of Fuming Nitric Acid (

    
    , 1.1 eq) and 
    
    
    
    (2 vol).
    • Critical Control Point: Maintain internal temperature below 5°C . Thiophenes are electron-rich; higher temperatures promote oxidative ring opening or dinitration (explosion hazard).[1]

  • Quench: Pour the reaction mixture onto crushed ice (10 vol). The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water until neutral pH. Recrystallize from Ethanol/Water.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the C4 aromatic proton and the retention of the C3 proton (singlet or doublet depending on long-range coupling).

  • Appearance: Product should be a light yellow to orange solid.[1] Darkening indicates oxidative decomposition.

Protocol 2: Chemoselective Reduction (Avoiding Catalyst Poisoning)

Challenge: Thiophene sulfur has a high affinity for noble metals (Pd, Pt), frequently poisoning standard hydrogenation catalysts.

Recommended Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (


).[1]
  • Suspension: Suspend the nitro-thiophene (1.0 eq) in Ethanol/Acetic Acid (10:1 ratio).

  • Reduction: Add Iron powder (Fe, 5.0 eq) and heat to reflux for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Result: Methyl 4-amino-5-methylthiophene-2-carboxylate. This amine is unstable to oxidation and should be used immediately for cyclization.

Structural Analogs & SAR Logic

The value of this scaffold lies in its transformation into "Related Structures." We categorize these into three tiers of drug discovery utility.

Tier 1: The Thienopyrimidine Class (Kinase Inhibitors)

By reacting the reduced amino-ester with formamide or urea, researchers access the thieno[2,3-d]pyrimidine core.

  • Significance: This is a direct bioisostere of the quinazoline core found in drugs like Gefitinib or Erlotinib .

  • SAR Insight: The C5-methyl group (from the starting material) occupies a position equivalent to the C6-position in quinazolines, often improving hydrophobic packing in the ATP-binding pocket of kinases.[1]

Tier 2: The P-CAB Analogs (Revaprazan Related)

Revaprazan is a potassium-competitive acid blocker (P-CAB).[1][2] Its synthesis often relies on 4-substituted thiophene intermediates.[1]

  • Structure: 1,2,3,4-tetrahydroisoquinoline fused to a thiophene core.

  • Role of Nitro-Ester: The nitro group provides the nitrogen atom for the eventual fusion or amide linkage, while the ester serves as the anchor for the tetrahydroisoquinoline moiety.

Tier 3: Bioisosteres (Furan & Thiazole)
  • Furan Analogs: Methyl 5-methyl-4-nitrofuran-2-carboxylate.[1]

    • Drawback: Furans are generally less aromatic and more prone to metabolic ring opening (toxic metabolites) than thiophenes.

  • Thiazole Analogs: Methyl 4-methyl-5-nitrothiazole-2-carboxylate.[1]

    • Utility: Increases water solubility due to the extra nitrogen but alters the electronic profile significantly (more electron-deficient).[1]

Visualization of Pathways & Logic

Diagram 1: Synthetic Flow & Catalyst Management

SynthesisFlow Start Methyl 5-methylthiophene- 2-carboxylate Nitro Methyl 5-methyl-4- nitrothiophene-2-carboxylate Start->Nitro HNO3/H2SO4, <5°C (Regioselective) Amine Methyl 4-amino-5- methylthiophene-2-carboxylate Nitro->Amine Fe/AcOH or SnCl2 (Avoids Pd Poisoning) Fused Thieno[2,3-d]pyrimidine (Kinase Inhibitor Core) Amine->Fused Formamide/Urea (Cyclization)

Caption: Step-wise conversion from the thiophene precursor to the bioactive thienopyrimidine core.

Diagram 2: Structural Activity Relationship (SAR) Map

SAR_Map Core Methyl 5-methyl-4- nitrothiophene-2-carboxylate Revaprazan Revaprazan (P-CAB Inhibitor) Core->Revaprazan  Derivatization Bioisostere Furan/Thiazole Bioisosteres Core->Bioisostere  Scaffold Hopping Kinase EGFR/PI3K Inhibitors (Thienopyrimidines) Core->Kinase  Cyclization Antibac Nitro-thiophene Antibacterials Core->Antibac  Direct Activity

Caption: Mapping the core scaffold to its major therapeutic applications and structural analogs.

Quantitative Data Summary

Table 1: Comparative Properties of Related Scaffolds

StructureKey SubstituentsPrimary ApplicationStability Profile
Thiophene Core 4-Nitro, 5-MethylIntermediate / AntibacterialHigh (Aromatic)
Furan Analog 4-Nitro, 5-MethylAntimycobacterialLow (Acid Sensitive)
Thienopyrimidine Fused PyrimidineKinase Inhibitor (Anticancer)Very High
Revaprazan TetrahydroisoquinolineAcid Pump AntagonistHigh (Metabolically Stable)

References

  • Synthesis of Thienopyrimidine Derivatives. MDPI Molecules. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds. ACS Publications. Available at: [Link]

  • Revaprazan and Potassium-Competitive Acid Blockers. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thiophene Bioisosteres in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is a critical heterocyclic building block, serving as a core scaffold in the synthesis of next-generation ectoparasiticides (e.g., Lotilaner analogs) and kinase inhibitors. While direct nitration of the ester is chemically feasible, it often suffers from difficult purification of oily crude products.

This application note details a robust, two-step protocol favored in pharmaceutical process development:

  • Regioselective Nitration of 5-methyl-2-thiophenecarboxylic acid to yield the crystalline 4-nitro acid.

  • Fisher Esterification to generate the final methyl ester with high purity (>98%).

This route prioritizes safety (thermal control of acetyl nitrate) and scalability (avoidance of chromatography).

Retrosynthetic Strategy & Mechanism

The synthesis relies on the cooperative directing effects of the substituents on the thiophene ring.

  • C2-Carboxyl Group (EWG): Deactivates the ring and directs meta (to C4).

  • C5-Methyl Group (EDG): Activates the ring and directs ortho (to C4).

Mechanistic Insight: Both electronic vectors converge on position C4, making the nitration highly regioselective. The C3 position is sterically accessible but electronically disfavored due to the ortho-deactivation by the carboxyl group and meta-positioning relative to the methyl group.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_legend Key Transformation Logic SM 5-Methyl-2-thiophenecarboxylic Acid (Starting Material) Inter 5-Methyl-4-nitrothiophene- 2-carboxylic Acid (Solid Intermediate) SM->Inter Nitration (-20°C to 0°C) Reagent1 HNO3 / Ac2O (Acetyl Nitrate) Product Methyl 5-methyl-4-nitrothiophene- 2-carboxylate (Target) Inter->Product Esterification Reagent2 MeOH / H2SO4 (Reflux) Legend1 C4 Position: Activated by C5-Me, Directed by C2-COOH

Figure 1: Retrosynthetic pathway utilizing the convergent directing effects of the C2 and C5 substituents.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
5-Methyl-2-thiophenecarboxylic acidSubstrate>98%
Fuming Nitric Acid (

)
Nitrating Agent>90% (d=1.[1]51)
Acetic Anhydride (

)
Solvent/ActivatorACS Reagent
Methanol (MeOH)Solvent/ReactantAnhydrous
Sulfuric Acid (

)
CatalystConc. (98%)
Step 1: Regioselective Nitration

Objective: Synthesize 5-methyl-4-nitrothiophene-2-carboxylic acid. Safety Critical: This reaction generates acetyl nitrate in situ. This species is unstable and can be explosive if superheated. Maintain strict temperature control.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place under an inert atmosphere (

    
    ).
    
  • Solvent Charge: Add Acetic Anhydride (5.0 equiv) to the flask.

  • Cryogenic Cooling: Cool the anhydride to -20°C using an acetone/dry ice bath or cryostat.

  • Nitric Acid Addition: Add Fuming Nitric Acid (3.0 equiv) dropwise.[1]

    • Rate: Maintain internal temperature below 0°C .

    • Observation: No brown fumes should evolve (indicates decomposition).

  • Substrate Addition: Add 5-methyl-2-thiophenecarboxylic acid (1.0 equiv) portion-wise as a solid.

    • Note: The reaction is exothermic. Add slowly to keep T < 0°C.

  • Reaction: Stir at 0°C for 1.5 - 2.0 hours . Monitor by TLC or HPLC.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Stir vigorously until the ice melts. The product will precipitate as a solid.[2]

    • Filter the solid and wash with cold water (

      
      ).[3]
      
    • Dry the solid under vacuum at 45°C.

    • Typical Yield: 60–70%.

Step 2: Fisher Esterification

Objective: Convert the acid intermediate to the methyl ester.

  • Dissolution: Dissolve the dried acid intermediate from Step 1 in Methanol (0.5 M concentration) .

  • Catalyst: Add Conc.

    
     (1.4 equiv)  dropwise at room temperature.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) and stir overnight (12–16 hours).

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Resuspend the residue in water and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer with Saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: The product usually crystallizes upon concentration or can be recrystallized from MeOH/Water.

    • Typical Yield: 95–98%.

Process Workflow (DOT Visualization)

Workflow Start Start: Ac2O Charge Cool Cool to -20°C Start->Cool AddHNO3 Add Fuming HNO3 (Keep T < 0°C) Cool->AddHNO3 AddSubstrate Add Thiophene Substrate (Portion-wise) AddHNO3->AddSubstrate React Stir 0°C, 2h AddSubstrate->React Quench Pour onto Ice (Precipitation) React->Quench Filter Filtration & Drying (Isolate Acid Intermediate) Quench->Filter Esterify Reflux in MeOH + H2SO4 Filter->Esterify Workup Evaporation & Extraction Esterify->Workup Final Final Product (Crystalline Solid) Workup->Final

Figure 2: Step-by-step process workflow emphasizing the critical temperature control during nitration.

Analytical Characterization

To validate the synthesis, compare the isolated product against these predicted spectral parameters.

TechniqueParameterExpected SignalStructural Assignment
1H NMR

8.21 ppm
Singlet (1H)H-3 (Aromatic proton between ester and nitro)
1H NMR

3.93 ppm
Singlet (3H)-COOCH3 (Methyl Ester)
1H NMR

2.85 ppm
Singlet (3H)-CH3 (Methyl at C5)
Appearance VisualPale Yellow SolidNitro-thiophene characteristic

Interpretation: The presence of a singlet in the aromatic region (approx. 8.2 ppm) is the definitive confirmation of the 4-nitro isomer. If the 3-nitro isomer were formed (unlikely), coupling with the C4 proton would be observed (or a different shift if C4 is substituted).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature > 0°C during additionMaintain strict cryogenic cooling. Acetyl nitrate decomposes rapidly above 0°C.
Oily Product (Step 1) Incomplete quenching or mixed isomersEnsure full precipitation on ice. If oil persists, extract with EtOAc and wash with dilute NaOH to remove non-acidic impurities, then re-acidify.
Red/Pink Color Over-oxidationQuench immediately. Ensure

is free of nitrous acid (use urea if necessary) or reduce reaction time.
Incomplete Esterification Water in MeOHUse anhydrous Methanol. Water pushes the equilibrium back to the acid.

References

  • Primary Protocol Source

    • Process for the preparation of thiophene derivatives.[3][4][5][6][7][8][9][10] WO2006119975A1. (2006).

    • Relevance: Describes the specific nitration/esterification sequence for this CAS number (See Example 14.1).
  • Application Context (Lotilaner)

    • Process for Lotilaner Intermediate. WO2022016490A1. (2022).[6]

    • Relevance: Highlights the importance of enantiomerically pure intermediates derived
  • General Thiophene Nitration

    • Babasinian, V. S. 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p. 466 (1943).[5]

    • Relevance: Foundational safety protocols for nitrating thiophenes using acetyl nitr

Sources

Application Note: Regioselective Nitration of Methyl 5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the mechanistic principles and experimental protocol for the regioselective nitration of methyl 5-methylthiophene-2-carboxylate to synthesize methyl 5-methyl-4-nitrothiophene-2-carboxylate . This transformation is a critical step in the synthesis of pharmaceutical intermediates, including precursors for acid pump antagonists (e.g., Revaprazan analogs) and fused bicyclic systems like thieno[3,2-b]thiophenes.

Unlike benzene derivatives, thiophene substrates exhibit heightened reactivity toward electrophiles, necessitating strict temperature control to prevent polymerization or oxidative ring opening. This protocol utilizes an Acetyl Nitrate (


)  strategy to ensure high regioselectivity for the 4-position while mitigating safety risks associated with standard mixed-acid nitrations.

Mechanistic Analysis

Regioselectivity Rationale

The nitration of methyl 5-methylthiophene-2-carboxylate is a classic example of Cooperative Directing Effects in Electrophilic Aromatic Substitution (


).
  • Substrate Electronic Landscape:

    • Position 2 (

      
      ):  A strong Electron Withdrawing Group (EWG). In the thiophene ring, the heteroatom directs to 
      
      
      
      -positions (2,5), but these are blocked. The ester group deactivates the ring but directs incoming electrophiles to the meta-like position relative to itself (Position 4).
    • Position 5 (

      
      ):  A weak Electron Donating Group (EDG). Alkyl groups are ortho-directing. In this substrate, the position ortho to the methyl group is Position 4.
      
Reaction Pathway

The reaction proceeds via the generation of the nitronium ion (or acetyl nitrate equivalent), followed by the formation of a resonance-stabilized sigma complex (Wheland intermediate).

Key Pathway Steps:

  • Activation: Formation of the active electrophile (Acetyl Nitrate) from Nitric Acid and Acetic Anhydride.

  • Attack: Electrophilic attack at C4 breaks aromaticity.

  • Stabilization: The positive charge is delocalized across the ring and the sulfur atom.

  • Re-aromatization: Deprotonation restores the thiophene aromaticity.

NitrationMechanism Substrate Substrate (Methyl 5-methylthiophene-2-carboxylate) SigmaComplex Sigma Complex (Resonance Stabilized Cation) Substrate->SigmaComplex Slow Step (k1) Electrophile Electrophile Formation (Ac2O + HNO3 -> AcONO2) Electrophile->Substrate Attack at C4 Product Product (Methyl 4-nitro-5-methylthiophene-2-carboxylate) SigmaComplex->Product -H+ (Fast Step) Directing Cooperative Effect: C2-Ester: Meta-director -> C4 C5-Methyl: Ortho-director -> C4 Directing->Substrate

Figure 1: Mechanistic pathway highlighting the cooperative directing effects leading to C4 substitution.

Experimental Protocol

Safety Warning: Nitration of thiophenes is highly exothermic. Runaway reactions can lead to explosive decomposition.

  • Always add the nitrating agent dropwise.

  • Never allow the temperature to exceed 10°C during addition.

  • Perform all operations behind a blast shield in a functioning fume hood.

Reagents & Materials
ReagentRoleEquiv.Notes
Methyl 5-methylthiophene-2-carboxylateSubstrate1.0Solid or oil depending on purity
Acetic Anhydride (

)
Solvent/Reagent5.0 - 7.0 volKeep Dry
Fuming Nitric Acid (

)
Reagent1.1 - 1.2d=1.51, Handle with extreme care
Glacial Acetic AcidCo-solventOptionalUsed if substrate solubility is poor
Step-by-Step Methodology

Step 1: Preparation of Nitrating Agent (Acetyl Nitrate)

  • Charge Acetic Anhydride into a dry 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stir bar.

  • Cool the flask to 0°C using an ice/salt bath.

  • Slowly add Fuming Nitric Acid dropwise via the addition funnel.

    • Critical: Maintain internal temperature

      
      .
      
    • Stir for 15 minutes after addition to form Acetyl Nitrate.

Step 2: Substrate Addition

  • Dissolve Methyl 5-methylthiophene-2-carboxylate in a minimum amount of Acetic Anhydride (or add directly if liquid/low melting solid).

  • Add the substrate solution dropwise to the pre-formed Acetyl Nitrate mixture.

    • Rate Control: Adjust addition rate to keep temperature between 0°C and 5°C .

  • Once addition is complete, allow the mixture to stir at 0–10°C for 1–2 hours .

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4) or HPLC.

Step 3: Quench & Isolation

  • Prepare a beaker with crushed ice (approx. 5x reaction volume).

  • Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

  • The product often precipitates as a pale yellow solid.

    • If solid forms: Filter via Buchner funnel, wash with cold water (

      
      ) to remove acid.
      
    • If oil forms: Extract with Dichloromethane (DCM) (

      
      ). Wash organic layer with sat.[1] 
      
      
      
      (to remove acetic acid), then Brine. Dry over
      
      
      .[2]

Step 4: Purification

  • Recrystallization: Ethanol or Methanol is typically effective.

  • Yield Expectation: 75% – 85%.

ProtocolWorkflow Start Start: Dry Glassware N2 Atmosphere Prep Step 1: Form Acetyl Nitrate (Ac2O + HNO3 @ 0°C) Start->Prep Add Step 2: Add Substrate (Dropwise, T < 5°C) Prep->Add Exotherm Control React Step 3: Reaction (Stir 1-2h @ 0-10°C) Add->React Quench Step 4: Quench (Pour onto Crushed Ice) React->Quench Isolate Step 5: Filtration/Extraction (Yellow Solid) Quench->Isolate

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation

Successful synthesis is validated by the disappearance of the C4-proton signal and the downfield shift of the C3-proton in


-NMR.

Predicted


-NMR Data (

, 400 MHz):
PositionShift (

ppm)
MultiplicityIntegrationAssignment

3.88 – 3.92Singlet (s)3HMethyl Ester

2.80 – 2.85Singlet (s)3HC5-Methyl (Deshielded by adjacent

)
C3-H 7.50 – 7.60Singlet (s)1HAromatic Proton

Interpretation:

  • Regiochemistry Confirmation: The presence of only one aromatic singlet confirms substitution at C4. If substitution occurred at C3, the C4-H would appear as a quartet (coupling with C5-Me).

  • Shift Effects: The C5-Methyl group will shift downfield (from ~2.5 ppm to ~2.8 ppm) due to the strong electron-withdrawing nature of the adjacent nitro group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Red/Dark Reaction Mixture Oxidation/PolymerizationTemperature too high. Ensure

during addition.
Low Yield / Sticky Tar Incomplete Quench or Acid ResidueWash organic layer thoroughly with

. Recrystallize from EtOH.
Isomer Formation Poor SelectivityUnlikely with this substrate, but verify temp control. Lower temp favors kinetic product (C4).

References

  • Katritzky, A. R.; Scriven, E. F. V.; Majumder, S.; Akhmedova, R. G.; Akhmedov, N. G.; Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles.[3] ARKIVOC, (iii), 179-191.[3] [3]

  • Campaigne, E.; Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[4][5][6][7] VII. Derivatives of 3-Nitrothiophene. Journal of the American Chemical Society, 76(9), 2445–2447.

  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives, Part 4. Wiley-Interscience.
  • PubChem. (2023). Methyl 4-nitro-1H-pyrrole-2-carboxylate (Analogous structure data).

Sources

Technical Guide: Development of Antimicrobial Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The rise of Multidrug-Resistant (MDR) pathogens, particularly Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, necessitates the exploration of non-traditional pharmacophores. Thiophene, a sulfur-containing five-membered heterocycle, acts as a bioisostere of benzene.[1] Its unique electronic properties—specifically its ability to undergo electrophilic substitution at the


-position—make it a "privileged scaffold" in medicinal chemistry.

This guide details the end-to-end workflow for developing thiophene antimicrobials, moving from rational structural design (SAR) to chemical synthesis via the Gewald reaction, and finally to biological validation using CLSI-standardized protocols.

Rational Design: Structure-Activity Relationships (SAR)

Effective thiophene design relies on precise functionalization.[2] The core thiophene ring serves as a linker that orients pharmacophoric groups to interact with bacterial targets such as DNA gyrase or cell membrane lipids.

Key SAR Drivers[2]
  • Position C-2 (Amino/Amide Linkage): Functionalization here with an amine or amide group often enhances hydrogen bonding with target enzyme pockets (e.g., Asp73 in DNA gyrase B subunit).[2]

  • Position C-3 (Electron Withdrawing Groups): Presence of cyano (-CN) or ester (-COOEt) groups is critical for the initial synthesis (Gewald reaction) and often correlates with potency by modulating the electronic density of the ring.[2]

  • Positions C-4 & C-5 (Lipophilicity): Bulky, lipophilic groups (phenyl, cycloalkyl) at these positions improve membrane permeability, allowing the molecule to penetrate the Gram-negative outer membrane.[2]

Chemical Synthesis Protocol: The Gewald Reaction[1][2][3][4][5]

The most robust method for synthesizing pharmacological 2-aminothiophenes is the multi-component Gewald reaction. This protocol describes the synthesis of a 2-amino-3-carbethoxy-4,5-dimethylthiophene derivative, a versatile precursor for antimicrobial libraries.

Reagents & Materials[1][4][5][6][7][8][9]
  • Ketone: Methyl ethyl ketone (or cyclohexanone for bicyclic derivatives) (10 mmol)[2]

  • Activated Nitrile: Ethyl cyanoacetate (10 mmol)[2]

  • Sulfur: Elemental sulfur (

    
    ), finely powdered (10 mmol)[2]
    
  • Base Catalyst: Morpholine or Diethylamine (10 mmol)[2]

  • Solvent: Ethanol (Absolute)[2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology
  • Pre-mixing: In a 100 mL round-bottom flask, dissolve the ketone (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add morpholine (10 mmol) dropwise while stirring. Note: This step is exothermic; ensure the temperature does not exceed 50°C to prevent polymerization.

  • Sulfur Addition: Add elemental sulfur (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100g). Stir vigorously.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol/water (1:1) to remove unreacted sulfur.[2]

  • Recrystallization: Purify the crude product using hot ethanol.

Synthesis Workflow Visualization

GewaldSynthesis Input Reagents: Ketone + Cyanoacetate + Sulfur Catalysis Catalyst Addition (Morpholine) Exothermic Control Input->Catalysis Mixing Reflux Reflux (3-5h) Formation of Thiophene Ring Catalysis->Reflux Heat Workup Ice Quench & Filtration Reflux->Workup Cool Product Purified 2-Aminothiophene Workup->Product Recrystallize

Figure 1: Workflow for the Gewald multi-component synthesis of 2-aminothiophenes.

Biological Evaluation: MIC Determination (CLSI M07)

To ensure data validity and reproducibility, antimicrobial susceptibility testing must follow the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Protocol: Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).[2]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Stock: Dissolve thiophene derivative in DMSO (10 mg/mL).

  • Plate: Sterile 96-well polystyrene microtiter plate (U-bottom).[2]

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Step-by-Step Methodology
  • Dilution Series: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate. Add 200 µL of compound stock (diluted to

    
     starting concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
    
    • Critical Control: Column 11 is the Growth Control (Bacteria + Broth + DMSO).[2] Column 12 is the Sterility Control (Broth only).

    • DMSO Limit: Ensure final DMSO concentration in wells is

      
       to prevent solvent toxicity.
      
  • Inoculum Preparation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final bacterial concentration is

    
     CFU/mL.[2]
    
  • Incubation: Seal plate and incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).[2]

    • Optional: Add 30 µL Resazurin (0.01%) and incubate for 2 hours. Blue = Inhibition; Pink = Growth.[2]

Screening Workflow Visualization

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubation Incubation 35°C, 16-20h Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland -> 1:150) Inoculum->Dilution Add Bacteria Readout Visual/Resazurin Readout Incubation->Readout

Figure 2: CLSI M07 compliant workflow for Broth Microdilution Screening.

Mechanism of Action: DNA Gyrase Inhibition[10][11][12]

Thiophene derivatives often function as allosteric inhibitors of bacterial DNA gyrase, distinct from the fluoroquinolone binding site.[2][3][4][5] This mechanism is vital for overcoming existing resistance.

Mechanistic Pathway[2][3][5][14]
  • Entry: The thiophene derivative permeates the bacterial cell wall (lipophilic C-4/C-5 groups facilitate this).

  • Binding: The molecule binds to an allosteric pocket between the GyrA and GyrB subunits (or stabilizes the GyrB ATPase domain).[2]

  • Stabilization: Unlike fluoroquinolones which stabilize double-strand breaks, some thiophenes stabilize the "cleavage complex" or inhibit the supercoiling activity without inducing DNA breaks directly.[3][4]

  • Stasis/Death: The replication fork arrests, leading to bacteriostasis or cell death depending on concentration.[2]

Signaling & Interaction Diagram

MoA_Gyrase Thiophene Thiophene Derivative Membrane Bacterial Membrane (Porin/Diffusion) Thiophene->Membrane Permeation Gyrase DNA Gyrase (GyrA/GyrB Interface) Membrane->Gyrase Intracellular Transport Complex Stabilized Cleavage Complex Gyrase->Complex Allosteric Binding Replication DNA Replication Fork Arrest Complex->Replication Inhibition CellDeath Cell Death Replication->CellDeath Bactericidal Effect

Figure 3: Mechanism of Action showing allosteric inhibition of DNA Gyrase.[2]

Data Summary: Typical Activity Ranges

When developing these derivatives, benchmark your results against these typical ranges for potent compounds found in literature:

OrganismStrain TypeTarget MIC Range (µg/mL)Reference Standard (Ciprofloxacin)
S. aureusMethicillin-Resistant (MRSA)2 – 160.5 – 64 (Resistant)
E. coliWild Type4 – 320.015 – 0.5
A. baumanniiColistin-Resistant8 – 32> 32 (Resistant)
P. aeruginosaMDR16 – >640.5 – >64

References

  • Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[6] Frontiers in Pharmacology.[2][7]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8][9] CLSI Standards.[2][8][9]

  • Chan, P. F., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[2][10][3][4] Proceedings of the National Academy of Sciences (PNAS).[2] [2]

  • Mabkhot, Y. N., et al. (2025). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.[11] Molecules.[2][12][6][10][13][7][11][14][15] [2]

  • Sabatier, J. (2022). Green methodologies for the synthesis of 2-aminothiophene.[1][2][12] Chemistry of Heterocyclic Compounds.[12][6]

Sources

Application Note: Synthesis of Anti-Inflammatory Agents from Nitrothiophene Precursors

[1]

Executive Summary

This application note details the robust synthesis of anti-inflammatory pharmacophores derived from 2-nitrothiophene and 3-nitrothiophene precursors. Thiophene derivatives are privileged structures in medicinal chemistry, serving as bioisosteres for phenyl rings in non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors (e.g., analogs of DuP-697 or Tenidap).

The primary challenge in this workflow is the chemical instability of the intermediate aminothiophenes . Reduction of nitrothiophenes yields electron-rich amines that rapidly oxidize or polymerize upon exposure to air. This guide provides a validated, "self-protecting" workflow that couples the reduction step immediately with acylation or cyclization, ensuring high yields of the bioactive scaffold.

Strategic Workflow & Mechanism

The synthesis targets two major anti-inflammatory scaffolds:

  • N-substituted-2-aminothiophenes: Amide-linked inhibitors (similar to fenamates).

  • Thienopyrimidines: Fused bicyclic systems known for dual COX/LOX inhibition.

Pathway Diagram

ThiopheneSynthesisStart2-Nitrothiophene(Precursor)BrominationStep 1: Bromination(Activation)Start->BrominationInter12-Bromo-5-nitrothiopheneBromination->Inter1 NBS, AcOHSuzukiStep 2: Suzuki Coupling(Diversity Input)Inter1->SuzukiInter25-Aryl-2-nitrothiopheneSuzuki->Inter2 Ar-B(OH)2, Pd(0)ReductionStep 3: Fe/AcOH Reduction(Critical Step)Inter2->ReductionUnstable[2-Aminothiophene]UNSTABLE INTERMEDIATEReduction->Unstable H+TrappingStep 4: In-situ AcylationUnstable->Trapping R-COCl / AnhydrideFinalTarget Anti-Inflammatory(Thiophene Amide)Trapping->Final

Caption: Synthetic route from nitrothiophene to stable anti-inflammatory amides via in-situ trapping.

Detailed Experimental Protocols

Module A: Activation & Diversification (Suzuki Coupling)

Before reducing the nitro group, the thiophene ring is often functionalized at the 5-position to introduce lipophilic aryl groups essential for COX-2 active site binding.

Precursor Preparation: Bromination of 2-nitrothiophene is performed using N-Bromosuccinimide (NBS) to yield 2-bromo-5-nitrothiophene . This provides the handle for cross-coupling.[1][2][3]

Protocol 1: Palladium-Catalyzed Suzuki Coupling Objective: Synthesize 5-phenyl-2-nitrothiophene derivatives.

ReagentEquivalentsRole
2-Bromo-5-nitrothiophene1.0 eqElectrophile
Aryl Boronic Acid1.2 eqNucleophile (Diversity element)
Pd(PPh₃)₄0.03 eq (3 mol%)Catalyst
K₂CO₃ (2M Aqueous)2.5 eqBase
1,4-DioxaneSolvent (0.2 M)Reaction Medium

Step-by-Step:

  • Degassing: Charge a 3-neck flask with 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

  • Loading: Add 2-bromo-5-nitrothiophene (1.0 eq), aryl boronic acid (1.2 eq), and the Pd catalyst.

  • Activation: Add the degassed 2M K₂CO₃ solution via syringe.

  • Reflux: Heat the mixture to 90°C under Argon for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting bromide spot (

    
    ) should disappear.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography.

    • Yield Target: >85%

    • Checkpoint: 5-aryl-2-nitrothiophenes are typically stable, yellow/orange solids.

Module B: The "Trap-and-Cap" Reduction Strategy

CRITICAL WARNING: Free 2-aminothiophenes are highly unstable. They exist in equilibrium with imino-tautomers and readily dimerize. Do not attempt to isolate the free amine.

Protocol 2: Iron-Mediated Reduction with In Situ Acylation Objective: Convert the nitro group to an amine and immediately capture it as an amide (the pharmacophore).

ReagentEquivalentsRole
5-Aryl-2-nitrothiophene1.0 eqSubstrate
Iron Powder (Fine mesh)5.0 eqReductant
Acetic Acid (Glacial)Solvent/ReagentProton source & Solvent
Acetic Anhydride (optional)2.0 eqUse if Acetamide is the target
Acid Chloride (R-COCl)1.2 eqUse if specific amide is target

Step-by-Step:

  • Setup: Dissolve the nitrothiophene substrate in Glacial Acetic Acid (10 mL per gram of substrate).

  • Reduction: Heat to 60°C . Add Iron powder portion-wise over 20 minutes.

    • Observation: The reaction is exothermic. The yellow color of the nitro compound will fade, often turning dark.

  • The "Trap":

    • Option A (Acetamide Synthesis): Once the nitro group is consumed (TLC check), add Acetic Anhydride (2.0 eq) directly to the reaction mixture and reflux for 1 hour.

    • Option B (Complex Amides): Filter the hot reaction mixture through Celite into a receiving flask containing the Acid Chloride (1.2 eq) and Triethylamine (2.0 eq) in DCM. This minimizes the time the free amine exists in solution.

  • Quench: Pour the mixture into ice water. The product (amide) usually precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with 5% NaHCO₃ to remove residual acid.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of Nitro bands (

      
       and 
      
      
      ) and appearance of Amide Carbonyl (
      
      
      ).
Module C: Cyclization to Thienopyrimidines

For potent anti-inflammatory activity (similar to EGFR or VEGFR inhibitors which also modulate inflammation), the aminothiophene can be cyclized.

Protocol 3: One-Pot Cyclization If the precursor was a 2-nitrothiophene-3-carboxylate derivative:

  • Perform the reduction as in Module B.

  • Instead of acid chloride, add Formamide (excess) and heat to 160°C.

  • This effects the "Niementowski-type" cyclization to yield the Thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Mechanism of Action (Anti-Inflammatory)[5]

The synthesized thiophene amides act primarily by inhibiting the cyclooxygenase (COX) enzymes or the NF-

MOAAgentThiophene Derivative(Synthesized Agent)COX2COX-2 Enzyme(Inducible)Agent->COX2 Competitive InhibitionNFkBNF-κB PathwayAgent->NFkB DownregulationPGE2Prostaglandin E2(Inflammation Mediator)COX2->PGE2CytokinesPro-inflammatoryCytokines (IL-6, TNFα)NFkB->CytokinesResponseReduced Inflammation& PainPGE2->ResponseLevels DropCytokines->ResponseLevels Drop

Caption: Dual mechanism of action for thiophene-based anti-inflammatory agents.[4]

References

  • Organic Syntheses. (Coll. Vol. 2). 2-Nitrothiophene Synthesis Protocol. Retrieved from [Link]

  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • Taylor & Francis. Synthesis of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]

Precision Engineering of Thiophene-Based Organic Semiconductors: From Grignard Metathesis to High-Mobility Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene-based compounds, particularly Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) (PEDOT), represent the "fruit fly" of organic electronics. However, the transition from raw synthesis to high-performance device (OFET/OPV) is governed by strict control over regioregularity (RR) and supramolecular ordering . This application note provides a validated workflow for synthesizing high-RR P3HT via Grignard Metathesis (GRIM) and processing it into high-mobility thin films. We move beyond basic recipes to explore the causality between solvent kinetics, annealing thermodynamics, and charge carrier mobility.

Part 1: Molecular Design & Synthesis Strategy

The Imperative of Regioregularity

In organic electronics, "purity" is not just chemical; it is structural. For P3HT, the critical quality attribute is Head-to-Tail (HT) coupling. Random couplings (Head-to-Head) create steric twists in the polymer backbone, breaking conjugation and preventing


-

stacking. To achieve charge mobilities

, we utilize the Grignard Metathesis (GRIM) method, which guarantees

HT regioregularity.
Protocol 1: GRIM Polymerization of Regioregular P3HT

Safety: Perform all steps in a glovebox or under Schlenk lines (Ar/N2 atmosphere). Moisture kills the Grignard reagent.

  • Monomer Activation:

    • Dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF.

    • Add isopropylmagnesium chloride (

      
      -PrMgCl, 0.98 eq) dropwise at room temperature.
      
    • Critical Insight: Do not use excess Grignard. A 1:1 ratio or slight deficiency prevents the formation of "wrong" isomers. Stir for 1 hour to form the active organomagnesium species.

  • Polymerization:

    • Add the catalyst Ni(dppp)Cl

      
       (0.005–0.02 eq depending on target molecular weight).
      
    • Stir at room temperature for 30–60 minutes. The solution will turn dark purple/orange.

  • Quenching & Purification:

    • Pour the reaction mixture rapidly into excess Methanol containing 2M HCl. This precipitates the polymer and removes the Mg salts.

    • Soxhlet Extraction (Mandatory):

      • Methanol (removes salts/oligomers).

      • Hexanes (removes low MW chains).

      • Chloroform (Collects the high-quality RR-P3HT fraction).

Workflow Visualization: GRIM Synthesis Logic

GRIM_Synthesis Start 2,5-dibromo-3-hexylthiophene Activation Activation (i-PrMgCl, THF, 1h) Start->Activation Mg-Halogen Exchange Catalysis Polymerization (Ni(dppp)Cl2, RT) Activation->Catalysis Ni(0) Insertion Quench Quench (MeOH + HCl) Catalysis->Quench Termination Soxhlet Soxhlet Extraction (MeOH -> Hex -> CHCl3) Quench->Soxhlet Purification Product rr-P3HT (>98% HT Coupling) Soxhlet->Product Isolation

Figure 1: The Grignard Metathesis (GRIM) workflow ensures high regioregularity by controlling the catalyst insertion mechanism.

Part 2: Ink Formulation & Thin-Film Processing

Solvent Kinetics and Film Formation

The choice of solvent dictates the drying time, which in turn dictates the crystallization time. Fast-drying solvents (Chloroform) "freeze" the polymer in a disordered state. High-boiling solvents (Chlorobenzene, o-Dichlorobenzene) allow the polymer chains to self-assemble into lamellar structures during evaporation.

Data: Solvent Impact on Processing

SolventBoiling Point (°C)Vapor Pressure (mmHg @ 20°C)Film Morphology ResultApplication
Chloroform (CF) 61160Amorphous, kinetically trappedRapid screening, low performance
Chlorobenzene (CB) 13112Semi-crystalline, moderate orderingStandard OFET/OPV fabrication
o-Dichlorobenzene (o-DCB) 1801.2Highly crystalline, thermodynamically favoredHigh-mobility devices
Toluene 11122Poor solubility for high MW P3HTNot recommended
Protocol 2: Spin-Coating High-Mobility Active Layers

Target: 40–60 nm thick film with high crystallinity.

  • Substrate Prep: Clean SiO

    
    /Si wafers with Piranha solution (Caution!) 
    
    
    
    DI Water
    
    
    Acetone
    
    
    IPA. Treat with HMDS (hexamethyldisilazane) to make the surface hydrophobic (improves P3HT adhesion).
  • Ink Prep: Dissolve rr-P3HT in o-Dichlorobenzene at 10 mg/mL.

    • Step: Heat to 60°C for 30 mins to ensure complete dissolution. Filter through a 0.45

      
      m PTFE filter.
      
  • Deposition:

    • Dispense solution to cover the substrate.[1]

    • Spin at 1500 RPM for 60 seconds .

    • Critical Step: Place the wet film immediately in a covered petri dish (solvent vapor annealing) for 20 minutes to slow down drying further.

Part 3: Morphology Control & Annealing

Post-deposition annealing provides the thermal energy required for alkyl side chains to interdigitate and the thiophene backbones to


-stack.
Protocol 3: Thermal Annealing
  • Transfer the dried films to a hot plate inside the glovebox.

  • Ramp temperature to 110°C – 150°C .

    • Note: The melting point of P3HT is ~240°C. We anneal below

      
       but above the glass transition (
      
      
      
      C) to enable cold crystallization.
  • Hold for 10–20 minutes.

  • Cool slowly (10°C/min) to room temperature to prevent film cracking.

Protocol 4: Enhancing PEDOT:PSS Conductivity

While P3HT is the semiconductor, PEDOT:PSS is often the electrode/hole transport layer. Native PEDOT:PSS is insulating due to the PSS shell.

  • Method: Add 5% v/v DMSO (Dimethyl Sulfoxide) or Ethylene Glycol to the aqueous PEDOT:PSS dispersion before spin coating.

  • Mechanism: The polar solvent induces phase separation, washing away excess insulating PSS and allowing conductive PEDOT grains to connect.[2]

Logic Visualization: Processing-Performance Relationship

Morphology_Logic Solvent Solvent Choice (High BP vs Low BP) EvapRate Evaporation Rate Solvent->EvapRate Determines Packing Chain Packing (Lamellar Stacking) EvapRate->Packing Slow Rate = Better Order Annealing Thermal Annealing (150°C) Annealing->Packing Adds Thermal Energy Mobility Mobility Packing->Mobility Inter-chain Hopping

Figure 2: The causal chain from solvent selection to device performance. Slow evaporation and thermal energy drive the system toward thermodynamic equilibrium (high crystallinity).

Part 4: Characterization & Validation

To validate your protocol, you must look for specific signatures in the material properties.

  • UV-Vis Spectroscopy:

    • Look for the appearance of vibronic shoulders at 550 nm and 600 nm in the solid state. These indicate strong

      
      -
      
      
      
      stacking aggregates. If the spectrum looks like the solution spectrum (featureless orange), the film is amorphous.
  • GIXRD (Grazing Incidence X-Ray Diffraction):

    • Look for a sharp (100) peak at

      
      . This corresponds to the lamellar stacking distance (~16 Å) of the alkyl chains.
      
  • OFET Mobility Measurement:

    • Fabricate a Bottom-Gate, Bottom-Contact (BGBC) transistor.

    • Measure

      
       vs 
      
      
      
      in the saturation regime.
    • Calculate mobility (

      
      ) using the standard MOSFET equation. A successful P3HT protocol should yield 
      
      
      
      .

References

  • Grignard Metathesis (GRIM)

    • Loewe, R. S., et al. "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.
  • Solvent & Morphology Effects

    • Chang, J. F., et al. "Enhanced mobility of poly(3-hexylthiophene) transistors by spin-coating from high-boiling-point solvents.
  • PEDOT:PSS Conductivity Enhancement

    • Kim, J. Y., et al. "Highly Conductive PEDOT:PSS Electrode with Optimized Solvent and Thermal Post-Treatment.
  • P3HT Annealing Protocols

    • Kline, R. J., et al. "Critical Role of Side-Chain Attachment Density on the Order and Mobility of Poly(thiophene) Derivatives." Macromolecules, 2007.[3]

Sources

Technical Application Note: Chemoselective Reduction of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective reduction of Methyl 5-methyl-4-nitrothiophene-2-carboxylate to its corresponding amine, Methyl 4-amino-5-methylthiophene-2-carboxylate .

This transformation presents two specific chemoselectivity challenges:

  • Catalyst Poisoning: The thiophene sulfur atom irreversibly coordinates with transition metals (Pd, Pt, Rh), rendering standard catalytic hydrogenation (

    
    ) ineffective or requiring prohibitive catalyst loadings.
    
  • Ester Stability: The C2-carboxylate moiety is susceptible to hydrolysis or over-reduction if strong hydride donors (e.g.,

    
    ) are employed.
    

Consequently, this guide prioritizes Dissolving Metal Reductions (Fe, Zn) and Metal Salt Reductions (


). The Iron/Ammonium Chloride (

)
method is identified as the "Gold Standard" for scalability and environmental profile, while Stannous Chloride is presented as a high-fidelity laboratory alternative.

Chemical Context & Challenges[1][2][3][4]

The Sulfur Poisoning Mechanism

In standard hydrogenation, the sulfur atom of the thiophene ring acts as a catalyst poison. The lone pairs on the sulfur atom donate electron density into the empty


-orbitals of the metal catalyst (e.g., Palladium). This adsorption is often stronger than that of the nitro group or hydrogen, effectively blocking the active sites.
Strategic Analysis

The following decision matrix outlines the logic for selecting the protocols detailed below.

ReductionStrategy Start Substrate: Methyl 5-methyl-4-nitrothiophene-2-carboxylate Method1 Method: H2 / Pd-C Start->Method1 Method2 Method: LiAlH4 Start->Method2 Method3 Method: Fe / NH4Cl Start->Method3 Method4 Method: SnCl2 / EtOH Start->Method4 Result1 FAILURE: Catalyst Poisoning (Incomplete Conversion) Method1->Result1 Result2 FAILURE: Ester Reduction (Formation of Alcohol) Method2->Result2 Result3 SUCCESS: High Yield Scalable, Cheap Method3->Result3 Result4 SUCCESS: Clean Product Difficult Workup (Emulsions) Method4->Result4

Figure 1: Strategic decision tree for reducing nitrothiophenes. Green path indicates the recommended industrial protocol.

Protocol A: Iron-Mediated Reduction (The Gold Standard)

This method utilizes iron powder as the electron source and ammonium chloride as a mild proton donor. It is preferred for scale-up (>10g) because it avoids strong acids, minimizing ester hydrolysis.

Mechanism: Electron transfer from


 to the nitro group, followed by protonation from water/alcohol, passing through nitroso and hydroxylamine intermediates.
Materials
  • Substrate: Methyl 5-methyl-4-nitrothiophene-2-carboxylate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh preferred for surface area) (5.0 - 10.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)[1]

  • Workup: Ethyl Acetate (EtOAc), Celite® 545, Brine.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (e.g., 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50-100 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Addition: Add Iron powder (50-100 mmol) in a single portion.

    • Note: Iron is dense; ensure vigorous stirring to maintain a suspension.

  • Reaction: Heat the mixture to 70–80°C (reflux).

    • Monitoring: Monitor by TLC (typically 30–60 mins). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

  • Filtration (Critical): While still hot, filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.

    • Wash: Rinse the Celite pad copiously with hot Ethanol or EtOAc to recover adsorbed product.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water and extract with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Expected Result
  • Yield: 85–95%

  • Appearance: Off-white to tan solid.

  • Purity: Usually sufficient for next steps without chromatography.

Protocol B: Stannous Chloride Reduction (Laboratory Scale)

Stannous chloride (


) is a powerful reducing agent that operates well in organic solvents. It is ideal for small-scale runs (<1g) where filtration of iron sludge is cumbersome.
Materials
  • Substrate: Methyl 5-methyl-4-nitrothiophene-2-carboxylate (1.0 equiv)

  • Reagent:

    
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate.

  • Quenching: Saturated

    
     or Rochelle Salt solution.
    
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Addition: Add

    
     solid in portions at room temperature.
    
  • Reaction: Heat to 70°C for 2–4 hours.

  • Workup (The "Emulsion" Hazard):

    • Caution: Simply adding water/base causes tin hydroxides to precipitate as a gelatinous goo that traps the product.

    • Method 1 (Small Scale): Dilute with EtOAc. Pour into ice-cold saturated

      
      . Filter the resulting slurry through Celite before attempting phase separation.
      
    • Method 2 (Chelation): Pour the reaction mixture into a 10% solution of Potassium Sodium Tartrate (Rochelle Salt) and stir for 1 hour. The layers will separate cleanly.

  • Isolation: Dry the organic layer (

    
    ) and concentrate.
    

Comparative Analysis of Methods

FeatureProtocol A: Fe / NH4ClProtocol B: SnCl2Protocol C: H2 / Pd-C
Selectivity Excellent (Ester safe)Excellent (Ester safe)Poor (Poisoning risk)
Scalability High (Kg scale)Low (Waste disposal)High (if it worked)
Cost Very LowModerateHigh (Catalyst cost)
Workup Filtration (Easy)Emulsion risk (Hard)Filtration (Easy)
Safety Low toxicityTin residues toxicFlammable gas (

)

Mechanistic Workflow (Iron Reduction)

The following diagram illustrates the electron flow and phase changes during the recommended Iron/Ammonium Chloride reduction.

FeReduction Input Nitro-Thiophene (Substrate) Fe_Surface Fe Surface (e- Donor) Input->Fe_Surface Adsorption Intermediate Nitroso/Hydroxylamine Intermediates Fe_Surface->Intermediate SET (Single Electron Transfer) Product Amino-Thiophene (Final Product) Intermediate->Product -H2O ProtonSource NH4Cl / H2O (Proton Source) ProtonSource->Intermediate +H+

Figure 2: Mechanistic pathway of Iron-mediated nitro reduction.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[1][2][3] Retrieved from Link

    • Provides the foundational stoichiometry and solvent systems for Fe/AcOH and Fe/NH4Cl reductions.
  • Bellamy, F. D., & Ou, K. (1984).[4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842.[4][5]

    • The seminal paper defining the chemoselectivity of SnCl2 for nitro groups in the presence of esters.
  • Pfizer Inc. (2014). Patent WO2014149164.[1] Preparation of thiophene derivatives.

    • Contains specific industrial examples of nitrothiophene reduction using Fe/NH4Cl on kilogram scale.
  • Rylander, P. N. (1985). Hydrogenation Methods.[6][3][7][8][9][10] Academic Press.

    • Authoritative source on catalyst poisoning by sulfur-containing heterocycles.
  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.[11][12][13][14] Retrieved from Link

    • Provides specific melting points and characterization d

Sources

Application Note: Hydrolysis Protocols for Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the hydrolysis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate.

Abstract & Strategic Overview

The conversion of Methyl 5-methyl-4-nitrothiophene-2-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of bioactive heterocyclic scaffolds. While ester hydrolysis is a fundamental organic transformation, the presence of the nitro group at position 4 and the thiophene core introduces specific electronic considerations.

The nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the ester carbonyl at position 2. This facilitates nucleophilic attack by hydroxide ions, generally making the hydrolysis faster than in non-nitrated analogs. However, this same electron deficiency sensitizes the ring to potential nucleophilic aromatic substitution (


) or decarboxylation under harsh acidic conditions.

This guide presents two validated protocols:

  • Protocol A (High-Fidelity): Lithium Hydroxide (LiOH) in THF/Water – Recommended for milligram-to-gram scale research where purity is paramount.

  • Protocol B (Process Scale): Sodium Hydroxide (NaOH) in Methanol/Water – Recommended for multi-gram scale-up due to cost-efficiency and simplified solvent removal.

Mechanistic Insight

The hydrolysis proceeds via the


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  mechanism.
  • Nucleophilic Addition: The hydroxide ion attacks the electrophilic carbonyl carbon. The 4-nitro group stabilizes the transition state by withdrawing electron density, accelerating this step.

  • Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group.

  • Irreversible Deprotonation: The generated methoxide (or hydroxide) immediately deprotonates the newly formed carboxylic acid. This step drives the equilibrium forward , rendering the reaction irreversible under basic conditions.

Mechanistic Pathway Visualization

HydrolysisMechanism cluster_0 Base Phase Start Ester Substrate (Electrophilic) Transition Tetrahedral Intermediate Start->Transition Fast Salt Carboxylate Salt (Stable Anion) Transition->Salt Irreversible Product Free Acid (Final Product) Salt->Product pH < 2 Step1 + OH- (Attack) Step2 - OMe- (Collapse) Step3 + H+ (Acidic Workup)

Figure 1: The


 mechanism highlights the irreversible formation of the carboxylate salt, which protects the product from decarboxylation until the controlled acidic workup.

Experimental Protocols

Protocol A: High-Fidelity Hydrolysis (LiOH/THF)

Best for: Research scale (10 mg – 5 g), high purity requirements. Rationale: Lithium hydroxide is less aggressive than NaOH. THF acts as an excellent solubilizer for the lipophilic thiophene ester, ensuring a homogeneous phase with water.

Reagents & Materials
  • Substrate: Methyl 5-methyl-4-nitrothiophene-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: THF : Water (3:1 v/v ratio)

  • Quench: 1N HCl

Step-by-Step Procedure
  • Solubilization: Dissolve the ester in THF (approx. 10 mL per gram of substrate) in a round-bottom flask. Ensure complete dissolution.

  • Base Addition: Dissolve

    
     in the calculated volume of water. Add this aqueous solution dropwise to the stirring THF solution.
    
    • Note: The mixture may become slightly cloudy initially but should clarify or form a fine suspension.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Timeframe: Typically 2–4 hours. The electron-deficient ring accelerates the reaction.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Observation: Disappearance of the high-

      
       ester spot; appearance of a baseline spot (carboxylate salt).
      
  • Workup (Acid-Base Extraction):

    • Concentrate the mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with water (20 mL).

    • Wash: Extract the basic aqueous layer with Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ) (
      
      
      mL). Discard organics. (This removes unreacted ester or non-acidic impurities).
    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH

      
       2. The product should precipitate as a solid.
      
    • Isolation: Filter the precipitate. If no precipitate forms, extract the acidic aqueous layer with EtOAc (

      
       mL), dry over 
      
      
      
      , and concentrate.
Protocol B: Scale-Up Hydrolysis (NaOH/MeOH)

Best for: Process scale (>5 g), cost reduction. Rationale: Methanol is cheaper and easier to remove than THF. NaOH is more economical.

Reagents & Materials
  • Substrate: Methyl 5-methyl-4-nitrothiophene-2-carboxylate (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH) (2.0 equiv, 2M solution)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure
  • Slurry: Suspend the ester in MeOH (5 mL/g).

  • Base Addition: Add 2M aqueous NaOH (2.0 equiv).

  • Reflux: Heat the mixture to 60°C (Reflux) .

    • Timeframe: 1–2 hours.[1] The elevated temperature ensures rapid conversion and solubilizes the starting material.

  • Workup:

    • Evaporate MeOH in vacuo.

    • Dissolve the solid residue in water.

    • Acidify with 2M HCl to pH 1–2.

    • Collect the solid by vacuum filtration. Wash the filter cake with cold water and hexanes to remove trace impurities.

    • Drying: Dry in a vacuum oven at 40°C. Caution: Do not exceed 60°C during drying to avoid potential decarboxylation risks associated with nitro-thiophene acids.

Data Summary & Characterization

ParameterProtocol A (LiOH/THF)Protocol B (NaOH/MeOH)
Temperature 25°C (RT)60°C (Reflux)
Time 2–4 Hours1–2 Hours
Yield (Typical) 90–95%85–92%
Purity (Crude) High (>98%)Good (>95%)
Key Risk Incomplete conversion if unstirredMethyl ester transesterification (minor)
Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.[2]

  • 1H NMR (DMSO-d6):

    • 
       ppm (Broad s, 1H, -COOH )
      
    • 
       ppm (s, 1H, Thiophene H-3 )
      
    • 
       ppm (s, 3H, -CH3 )
      
  • MS (ESI-):

    
     peak at approx. 186 m/z.
    

Troubleshooting & Critical Controls

Logic Flow for Troubleshooting

Troubleshooting Issue Problem Detected Check1 Starting Material Remains? Issue->Check1 Action1 Add more base (0.5 eq) Increase Temp to 40°C Check1->Action1 Yes Check2 Low Yield / No Precipitate? Check1->Check2 No Action2 Check aqueous pH (Must be <2) Extract with EtOAc instead of filtering Check2->Action2 Yes Check3 Product is Dark/Tar? Check2->Check3 No Action3 Decarboxylation occurred. Keep Temp < 50°C. Avoid strong mineral acids during workup. Check3->Action3 Yes

Figure 2: Decision tree for resolving common hydrolysis issues.

Key Pitfalls[3]
  • Decarboxylation: Nitro-substituted heteroaromatic acids can lose

    
     upon heating. Avoid boiling the acidic aqueous solution. Perform drying under vacuum at moderate temperatures (<50°C).
    
  • Transesterification: In Protocol B, if the reaction is stopped too early, you may observe the methyl ester reforming or persisting. Ensure full consumption of starting material before acidification.

  • Solubility: If the starting material crashes out upon adding water, add more THF (Protocol A) or switch to reflux (Protocol B).

References

  • General Ester Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for mechanism).
  • LiOH Protocol: Hamada, Y., et al. (2021). "Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation."[3] Communications Chemistry, 4(1). Link (Demonstrates LiOH utility in sensitive heterocyclic esters).

  • Nitro-Thiophene Synthesis: "Synthesis of Methyl 5-Methyl-4-nitrothiophene-2-carboxylate." ChemicalBook.[4] Link

  • Thiophene Carboxylic Acid Stability: "4-Nitrothiophene-2-carboxylic acid properties and stability." ChemHeterocycles. Link (General stability data for nitro-thiophene acids).

  • Saponification Methodology: "Basic Hydrolysis of Esters (Saponification)." Master Organic Chemistry. Link

Sources

Application Note: High-Performance Nucleophilic Substitution on Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The thiophene ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Plavix (Clopidogrel) and Zyprexa (Olanzapine) . However, its electron-rich aromatic nature renders it inherently resistant to nucleophilic attack, creating a bottleneck in diversifying core structures. Unlike benzene, where


 is textbook chemistry, thiophene requires specific electronic "programming" or catalytic intervention to accept nucleophiles.

This guide provides a rigorous technical framework for overcoming this resistance. We categorize methodologies into three distinct tiers based on substrate activation, providing validated protocols for each:

  • Classical

    
    :  For electron-deficient (activated) thiophenes.
    
  • Transition-Metal Catalysis: For electron-neutral (unactivated) thiophenes.

  • Vicarious Nucleophilic Substitution (VNS): For direct C-H functionalization.

Mechanistic Foundations & Reactivity Logic

The Thiophene Paradox

Thiophene is a


-excessive heteroaromatic (6 

-electrons over 5 atoms). The sulfur lone pair donates electron density into the ring, making the carbons nucleophilic rather than electrophilic. Therefore, a standard nucleophile (e.g.,

) will simply repel the electron-rich ring unless the symmetry is broken by:
  • Strong Electron-Withdrawing Groups (EWGs):

    
    , 
    
    
    
    ,
    
    
    at C2 or C3 positions.
  • Leaving Group Ability: The rate follows

    
     in 
    
    
    
    due to the rate-determining step being the initial nucleophilic attack (where high electronegativity of F stabilizes the transition state).
Pathway Selection Workflow

Use the following decision matrix to select the optimal synthetic route for your substrate.

G start Target: Thiophene Substitution check_ewg Does the ring have strong EWGs (NO2, CN, CHO)? start->check_ewg yes_ewg Yes: Activated System check_ewg->yes_ewg Substituted no_ewg No: Unactivated System check_ewg->no_ewg Unsubstituted snar Pathway A: Classical SNAr (Addition-Elimination) yes_ewg->snar Halogen LG present vns Pathway C: Vicarious Nucleophilic Substitution (For C-H functionalization) yes_ewg->vns Hydrogen at target site metal Pathway B: Metal-Catalyzed Coupling (Buchwald/Ullmann) no_ewg->metal Halogen LG present

Caption: Decision tree for selecting the appropriate nucleophilic substitution strategy based on thiophene electronic activation.

Protocol A: Classical on Activated Thiophenes

Scope: Substitutions on nitrated or sulfonated halothiophenes.[1][2] Mechanism: Stepwise Addition-Elimination via a Meisenheimer-like anionic intermediate. The negative charge is delocalized onto the EWG (e.g., nitro group).

Critical Design Factors
  • Regioselectivity: Nucleophilic attack occurs preferentially at the position ortho or para to the EWG. For example, in 2-bromo-3-nitrothiophene , the C2 position is highly activated.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, MeCN) are essential to solvate the cation, leaving the anionic nucleophile "naked" and reactive.

Experimental Protocol: Amination of 2-Bromo-3-Nitrothiophene

Objective: Synthesis of 2-(pyrrolidin-1-yl)-3-nitrothiophene.

Reagents:

  • Substrate: 2-Bromo-3-nitrothiophene (1.0 equiv)

  • Nucleophile: Pyrrolidine (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Base:

    
     (1.5 equiv) - Optional if amine is in excess
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-nitrothiophene (10 mmol) in MeCN (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic due to the high reactivity of the nitro-activated ring.

  • Nucleophile Introduction: Add pyrrolidine (25 mmol) dropwise over 10 minutes.

    • Note: If using a salt form of the amine, add

      
       (15 mmol) at this stage.
      
  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting bromide (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot (product).
  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOH or purify via silica gel chromatography.
    

Expected Yield: 85–95% (Deep yellow/orange solid).

Protocol B: Copper-Catalyzed Coupling (Unactivated Systems)

Scope: Thiophenes lacking strong EWGs (e.g., 2-bromothiophene, 3-iodothiophene). Mechanism: Ullmann-type coupling. The mechanism involves oxidative addition of the Cu(I) species to the C-X bond, followed by ligand exchange and reductive elimination.

Catalyst System Selection
  • Catalyst: CuI is the standard source of Cu(I).

  • Ligand: Bidentate ligands like L-Proline , DMEDA , or 1,10-phenanthroline are crucial to stabilize the copper intermediate and lower the activation energy.

  • Base: Inorganic bases (

    
    , 
    
    
    
    ) are preferred over organic amines.
Experimental Protocol: C-S Coupling (Thiolation)

Objective: Synthesis of 2-(phenylthio)thiophene from 2-iodothiophene.

Reagents:

  • Substrate: 2-Iodothiophene (1.0 equiv)

  • Nucleophile: Thiophenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times. Oxygen poisons the Cu(I) catalyst.

  • Loading: Add CuI (0.1 mmol), 1,10-Phenanthroline (0.2 mmol), and

    
     (2.0 mmol).
    
  • Substrate Addition: Add 2-iodothiophene (1.0 mmol), thiophenol (1.2 mmol), and anhydrous Toluene (3 mL) via syringe.

  • Heating: Seal the tube and heat to 110°C for 12–24 hours.

    • Checkpoint: The reaction mixture often turns dark brown/green. This is normal.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and copper residues.

  • Purification: Concentrate and purify via flash chromatography (Hexanes).

Expected Yield: 70–85%.

Protocol C: Vicarious Nucleophilic Substitution (VNS)[3]

Scope: Direct alkylation of nitrothiophenes replacing a Hydrogen atom rather than a halogen. Mechanism: Attack of a carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone) at the activated position, followed by


-elimination of HCl to re-aromatize.
Experimental Protocol: VNS Alkylation

Objective: Introduction of a sulfonyl-methyl group onto 2-nitrothiophene.

Reagents:

  • Substrate: 2-Nitrothiophene (1.0 equiv)

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base: KOH (powdered, 4.0 equiv) or t-BuOK

  • Solvent: DMSO (Must be dry)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-nitrothiophene (1.0 mmol) and chloromethyl phenyl sulfone (1.1 mmol) in dry DMSO (5 mL).

  • Base Addition: Add powdered KOH (4.0 mmol) in one portion while stirring vigorously at RT.

    • Observation: The solution will immediately turn deep purple/red (formation of the

      
      -adduct).
      
  • Quenching: Stir for 30–60 minutes. Pour the mixture into dilute HCl/ice water.

  • Workup: The color will discharge to yellow. Extract with

    
    .
    
  • Result: The product is 2-nitro-3-(phenylsulfonylmethyl)thiophene.

Comparison of Methodologies

FeatureClassical

Metal-Catalyzed (Ullmann/BH)VNS
Substrate Requirement Strong EWG + Halogen LGHalogen LG (No EWG needed)Strong EWG + Hydrogen
Reaction Temp 0°C to 60°C80°C to 120°C-78°C to RT
Atom Economy HighModerate (Ligand/Base waste)High
Key Limitation Limited substrate scope (requires activation)Cost of catalyst; O2 sensitivitySpecific nucleophiles only (Carbanions)

References

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[3] Accounts of Chemical Research. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. Link

  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. Link

Disclaimer: The protocols described herein involve hazardous chemicals, including thiophenes (stench, toxicity) and strong bases.[4] All experiments must be conducted in a functioning fume hood with appropriate PPE.

Sources

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophenes are ubiquitous pharmacophores in modern drug discovery (e.g., Olanzapine, Clopidogrel) and critical monomers in organic electronics (e.g., P3HT). However, Suzuki-Miyaura coupling (SMC) with thiophenes presents two distinct failure modes often overlooked in standard texts: catalyst poisoning via sulfur coordination and rapid protodeboronation of 2-thienylboronic acids.

This guide moves beyond generic "Pd(PPh3)4/Carbonate" protocols. It provides a mechanistic-based selection matrix and three validated protocols designed to handle the steric and electronic idiosyncrasies of sulfur heterocycles.

Mechanistic Insight: The "Sulfur Trap" & Boronate Instability

To optimize yields, one must understand why standard conditions fail.

The Sulfur Poisoning Effect

Unlike phenyl rings, thiophenes are electron-rich and possess a Lewis-basic sulfur atom. In the absence of sterically bulky ligands, the sulfur atom can coordinate to the open coordination site of the Pd(II) intermediate, forming a stable, unreactive "resting state" complex. This arrests the catalytic cycle prior to transmetallation.

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands create a steric "roof" over the palladium center, physically preventing sulfur coordination while accelerating oxidative addition.

The Protodeboronation Trap (The 2-Position Problem)

2-Thiopheneboronic acid is notoriously unstable. Under aqueous basic conditions (standard SMC), it undergoes rapid protodeboronation (hydrolysis of the C-B bond) to yield thiophene and boric acid. This reaction is often faster than the transmetallation step, leading to low yields and difficult purification.

Mechanism: The base attacks the boron atom, forming a boronate "ate" complex. In 2-thienyl systems, the adjacent heteroatom stabilizes the protonation of the carbon at the 2-position, facilitating the cleavage of the C-B bond.

Mechanistic Visualization

The following diagram illustrates the standard cycle and the two critical off-cycle failure modes.

SuzukiThiophene Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thienyl Halide SulfurTrap FAILURE MODE 1: Sulfur Coordination (Catalyst Poisoning) OxAdd->SulfurTrap Non-bulky Ligands TransMet Transmetallation OxAdd->TransMet + Boronate (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 BoronicAcid 2-Thienylboronic Acid BoronicAcid->TransMet Activation Protodebor FAILURE MODE 2: Protodeboronation (Thiophene + Boric Acid) BoronicAcid->Protodebor Aqueous Base (Fast Hydrolysis)

Figure 1: Catalytic cycle of Suzuki coupling showing the two primary failure modes specific to thiophenes: Sulfur Poisoning and Protodeboronation.

Catalyst & Ligand Selection Matrix

Do not guess. Use this matrix to select the starting point based on your substrate's electronics and sterics.

Substrate ClassChallengeRecommended LigandCatalyst PrecursorBase / Solvent
3-Halothiophene Standard reactivity.PPh3 or dppf Pd(PPh3)4 or Pd(dppf)Cl2Na2CO3 / Dioxane:H2O
2-Halothiophene Catalyst poisoning risk.SPhos or XPhos XPhos Pd G3/G4K3PO4 / THF:H2O
2-Thienylboronic Acid Rapid protodeboronation.SPhos Pd(OAc)2 + SPhosAnhydrous CsF / DME
Polythiophenes Defect-free coupling.P(t-Bu)3 Pd2(dba)3K3PO4 / THF
MIDA Boronates Controlled release.SPhos Pd(OAc)2NaOH / THF:H2O (Slow addition)

Experimental Protocols

Protocol A: The "Bulletproof" Method (Buchwald G3/G4 System)

Best for: General coupling of halothiophenes with stable boronic acids (phenyl, 3-thienyl).

This protocol utilizes pre-formed precatalysts (G3 or G4) which ensure a strict 1:1 Pd:Ligand ratio and rapid initiation, crucial for preventing sulfur poisoning.

Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: 0.5 M K3PO4 (aq) (2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the halide, boronic acid, and XPhos Pd G4.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add the solvent (THF) and the aqueous base solution via syringe.

  • Heat to 60°C (THF) or 80°C (Dioxane) for 2-4 hours.

  • Self-Validation: The reaction mixture should remain a clear, dark tea color. Precipitation of "palladium black" within 10 minutes indicates ligand dissociation—switch to Protocol B.

Protocol B: The "Slow-Release" MIDA Protocol

Best for: Unstable 2-thienylboronic acids or polythiophene synthesis.

To prevent protodeboronation, we use MIDA boronates . These are stable to storage and chromatography. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic turnover. This keeps the concentration of free boronic acid low, minimizing side reactions.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Thienyl MIDA Boronate (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1 ratio)

Procedure:

  • Combine Aryl Halide, MIDA boronate, Pd(OAc)2, SPhos, and solid K3PO4 in a vial.

  • Crucial Step: The solvent system must be biphasic to control hydrolysis. Add THF and Water separately.

  • Heat to 60°C with vigorous stirring (emulsion formation is key).

  • Run for 12-16 hours.

  • Why this works: The MIDA ester is not transmetallation-active. It must hydrolyze to the boronic acid first. By controlling water and base, you create a "just-in-time" supply of nucleophile.

Protocol C: Anhydrous Coupling (The "Fluoride" Method)

Best for: Substrates sensitive to hydrolysis or when MIDA esters are unavailable.

If you must use free 2-thienylboronic acid, you must eliminate water to stop protodeboronation. We use Fluoride (CsF) to activate the boron instead of hydroxide.

Reagents:

  • Halothiophene (1.0 equiv)

  • 2-Thienylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + P(t-Bu)3 (4 mol%)

  • Base: CsF (2.5 equiv, anhydrous)

  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane (Dry)

Procedure:

  • Flame-dry glassware is mandatory.

  • Combine all solids in a glovebox or under strict Schlenk conditions.

  • Add dry solvent.

  • Heat to 80°C.

  • Note: The reaction may be heterogeneous (CsF suspension).

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failure.

Troubleshooting Start Reaction Failed CheckSM Check SM Recovery Start->CheckSM SM_Gone Halide Consumed No Product CheckSM->SM_Gone SM_Left Halide Remaining (No Reaction) CheckSM->SM_Left Dehalogenation Product is De-halogenated SM SM_Gone->Dehalogenation Sol1 Diagnosis: Protodeboronation Action: Switch to Protocol B (MIDA) or Protocol C (Anhydrous) Dehalogenation->Sol1 Black Did Pd Black precipitate? SM_Left->Black YesBlack Yes Black->YesBlack NoBlack No (Solution Clear) Black->NoBlack Sol2 Diagnosis: Ligand Dissociation Action: Use G3/G4 Precatalyst or stronger ligand (XPhos) YesBlack->Sol2 Sol3 Diagnosis: Oxidative Addition Stalled Action: Increase Temp or switch to Pd-PEPPSI-IPr NoBlack->Sol3

Figure 2: Diagnostic flowchart for Suzuki coupling failures. Distinguishing between protodeboronation (halide consumed, wrong product) and catalyst arrest (halide remains) is critical.

References

  • Mechanistic Studies on Transmetallation

    • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[1]

  • Buchwald Ligands (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • MIDA Boronate "Slow Release" Protocol

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.[1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[1]

  • Polythiophene Synthesis (P3HT)

    • Bryan, Z. J., & McNeil, A. J. (2013).

Sources

Using the compound as a building block for complex organic molecules

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note – Bicyclo[1.1.1]pentane (BCP) Derivatives: The "Super-Phenyl" Bioisostere

Core Directive & Executive Summary

The Compound: Bicyclo[1.1.1]pentane (BCP) Role: High-Fsp³ Bioisostere for para-Phenyl Rings Primary Application: Improving physicochemical properties (solubility, metabolic stability) in late-stage drug candidates without sacrificing potency.

Abstract: This Application Note serves as a technical guide for medicinal chemists integrating 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motifs into complex organic molecules. While traditional aromatic rings dominate drug discovery, they often suffer from poor solubility and rapid metabolic clearance ("flatland" limitations). The BCP unit offers a geometrically rigid, linear spacer that mimics the para-phenyl vector but possesses a saturated, three-dimensional character. This guide details the mechanistic rationale, decision-making frameworks, and validated protocols for synthesizing BCP-containing scaffolds via strain-release amination and photoredox cross-coupling.

Scientific Rationale: Escaping "Flatland"

The Bioisosteric Hypothesis

The replacement of a phenyl ring with a BCP core is not merely a steric swap; it is a physicochemical upgrade. The BCP unit maintains the linear 180° vector of a para-substituted benzene but significantly alters the electronic and solvation profile.

Key Advantages:

  • Solubility Enhancement: Unlike the lipophilic π-cloud of benzene, the BCP core is aliphatic. This disruption of planarity prevents π-π stacking aggregation, often resulting in a 10-fold increase in aqueous solubility.

  • Metabolic Stability: The BCP bridgehead hydrogens are chemically distinct from aromatic protons. They are not susceptible to the typical CYP450-mediated aromatic hydroxylation (arene oxide formation), thereby extending half-life (

    
    ).
    
  • Vector Geometry: The C1–C3 distance in BCP is approximately 1.85 Å, compared to 2.79 Å for a para-phenyl ring. While shorter, the rigid linearity often preserves the binding vector required for receptor engagement.

Comparative Physicochemical Data

Table 1: Comparison of Phenyl vs. BCP Bioisosteres in Drug-Like Scaffolds

Parameterpara-PhenylBicyclo[1.1.1]pentane (BCP)Impact
Hybridization sp² (Planar)sp³ (3D)Increases Fsp³ fraction
Diagonal Distance 2.79 Å1.85 ÅShorter spacer (requires docking check)
LogD (Lipophilicity) HighModerate/LowLowers lipophilicity (usually)
Solubility (Kinetic) Baseline~9x - 10x Higher Critical for oral bioavailability
Metabolic Liability High (Epoxidation)Low (Bridgehead oxidation)Improved Clearance (CLint)

Expert Insight: The shorter diagonal distance (1.85 Å vs 2.79 Å) is the most common failure mode for BCP replacements. If the phenyl ring spans a deep hydrophobic pocket, the BCP analog may fail to bridge the gap, leading to potency loss (e.g., as seen in Imatinib analogs). Always perform docking simulations to verify if the 0.9 Å deficit is tolerated.

Strategic Decision Framework

Before synthesis, select the correct entry point based on the desired linkage.

BCP_Strategy Start Target Molecule Analysis Linkage What is the BCP linkage? Start->Linkage CN_Bond C-N Bond (Amine/Amide) Linkage->CN_Bond Heteroatom Linker CC_Bond C-C Bond (Aryl/Alkyl) Linkage->CC_Bond Carbon Linker Propellane Substrate: [1.1.1]Propellane CN_Bond->Propellane Precursor BCP_Acid Substrate: BCP-Carboxylic Acid CC_Bond->BCP_Acid Precursor StrainRelease Protocol A: Strain-Release Amination Propellane->StrainRelease Minisci Protocol B: Photoredox Decarboxylative Coupling BCP_Acid->Minisci

Figure 1: Decision tree for selecting the synthetic methodology based on the required BCP connectivity.

Detailed Experimental Protocols

Protocol A: Strain-Release Amination (Turbidimetric Synthesis)

Best for: Creating BCP-amines directly from [1.1.1]propellane.

This reaction exploits the high strain energy (~65 kcal/mol) of the central C-C bond in [1.1.1]propellane. A secondary amine attacks the bridgehead, relieving strain and generating a BCP-amine.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: [1.1.1]Propellane (solution in Et₂O or THF, ~1.2 equiv)

  • Radical Initiator: i-PrMgCl (TurboGrignard) or simply thermal activation (if amine is nucleophilic enough).

  • Electrophile (Quench): Aryl halide/electrophile for the second position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the secondary amine (1.0 mmol) in anhydrous THF (0.2 M).

  • Activation: Cool to 0 °C. Add i-PrMgCl (1.05 equiv) dropwise to deprotonate the amine (forming the magnesiate). Note: For highly basic amines, this step can be skipped, but magnesiates improve yields for anilines.

  • Addition: Add the [1.1.1]propellane solution (1.2 equiv) slowly.

  • Reaction: Warm to room temperature and stir for 2–4 hours. The strain-release addition forms a BCP-Grignard intermediate.

  • Functionalization (The "One-Pot" Trick): Do not quench yet. Add an electrophile (e.g., Iodine, or use Pd-catalysis for cross-coupling) to functionalize the trans-position.

    • For simple protonation: Quench with MeOH.

  • Workup: Dilute with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

  • NMR: Look for the disappearance of the propellane singlet (~1.9 ppm) and the appearance of the BCP bridgehead protons (usually distinct singlets around 1.8–2.2 ppm).

Protocol B: Photoredox Decarboxylative Cross-Coupling

Best for: Linking BCP to Heteroarenes (C-C bond formation).

This modern protocol uses BCP-carboxylic acids (stable solids) as radical precursors, avoiding the handling of volatile propellane.

Reagents:

  • Substrate: Heteroarene (e.g., Isoquinoline, Pyridine) (1.0 equiv)

  • Reagent: BCP-1-carboxylic acid derivative (1.5 equiv)

  • Catalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv) or TCNH-ester activation.

  • Solvent: DMSO or MeCN:H₂O (4:1).

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a stir bar, combine the heteroarene (0.2 mmol), BCP-carboxylic acid (0.3 mmol), and Iridium photocatalyst (2 mg).

  • Degassing: Dissolve in degassed DMSO (2 mL). Sparge with Argon for 10 minutes to remove Oxygen (critical for radical lifetime).

  • Irradiation: Place the vial in a photoreactor (Blue LED, 450 nm). A cooling fan is mandatory to maintain T < 30 °C (prevents radical decomposition).

  • Reaction: Stir under irradiation for 12–18 hours.

  • Mechanism: The excited Ir(III)* oxidizes the carboxylate, releasing CO₂ and generating a transient BCP radical. This radical attacks the electron-deficient heteroarene (Minisci-type mechanism).

  • Purification: Dilute with water, extract with EtOAc. The BCP products are often non-polar; purify via silica chromatography (Hex/EtOAc).

Validation Check:

  • LC-MS: BCP coupling often results in a significant retention time shift compared to the polar carboxylic acid starting material.

  • Regioselectivity: Minisci reactions are sensitive to electronics. The BCP radical is nucleophilic; it will attack the most electron-deficient position of the heteroarene (usually C2 or C4 alpha to Nitrogen).

Mechanism of Action (Visualized)

The following diagram illustrates the Strain-Release mechanism, which is unique to this class of compounds.

Mechanism Prop [1.1.1]Propellane (Strained) TS Strain Release Transition State Prop->TS Central Bond Attack Nuc Nucleophile (R2N-) Nuc->TS Inter BCP-Anion Intermediate TS->Inter Ring Opening Prod Functionalized BCP Inter->Prod Electrophile (E+) Quench

Figure 2: Mechanistic pathway of strain-release amination. The nucleophile attacks the inverted bridgehead carbon, breaking the central bond and generating a BCP anion.

References

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Measom, N. D., et al. (2017).[2] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Denisenko, A., et al. (2021). "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-methyl-4-nitrothiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS: 56921-01-8).

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 5-methyl-4-nitrothiophene-2-carboxylate Precursor: Methyl 5-methylthiophene-2-carboxylate

Executive Summary: The Chemistry of the Problem

The synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate involves the electrophilic nitration of Methyl 5-methylthiophene-2-carboxylate . Unlike benzene, the thiophene ring is electron-rich and highly reactive, making it prone to oxidative degradation ("Red Oil" formation) and polymerization.[1]

The Core Challenge: Balancing reactivity.

  • The 5-Methyl Group: Strongly activates the ring, directing substitution ortho to itself (Position 4).[1]

  • The 2-Carboxylate Group: Deactivates the ring, protecting it from total destruction, but directing meta (Position 4 or 5).[1]

  • Synergy: Both groups direct to Position 4 , theoretically favoring a single regioisomer.[1]

  • Yield Killers: Exothermic runaway, oxidative cleavage of the methyl group, and hydrolysis of the ester.[1]

Troubleshooting Modules (FAQ Format)

Module A: Low Yield & "Red Oil" Formation

User Report: "My reaction mixture turned dark red/black and I recovered a tarry residue instead of a solid."

Root Cause: This is the classic signature of oxidative polymerization . Thiophenes are sensitive to nitrous acid (


), which is often present as an impurity in nitric acid or generated in situ.[1] This leads to an autocatalytic decomposition cycle.

Troubleshooting Steps:

  • Switch Reagents (The "Expert" Fix): Move from standard mixed acid (

    
    ) to Acetyl Nitrate  (generated in situ from 
    
    
    
    and Acetic Anhydride). Acetyl nitrate is a milder nitrating agent and the acetic anhydride scavenges water, preventing ester hydrolysis.[1]
    • Note: This method minimizes the presence of free

      
      .
      
  • Urea Additive: If you must use mixed acid, add Urea (0.5 equiv) to the reaction mixture.[1] Urea scavenges nitrous acid, suppressing the autocatalytic oxidation pathway.[1]

  • Temperature Control: Thiophene nitration is extremely exothermic. The internal temperature must never exceed 10°C during addition.

Module B: Regioselectivity Issues

User Report: "I see a second spot on TLC or a minor peak in HPLC. Is it the 3-nitro isomer?"

Technical Analysis: While the 4-nitro isomer is electronically favored (ortho to methyl, beta to ester), the 3-nitro isomer can form if the reaction temperature spikes.[1]

  • C4 (Target): Activated by Methyl (Ortho).[1]

  • C3 (Impurity): Sterically hindered by the adjacent ester and less activated (Meta to Methyl).[1]

Optimization:

  • Lower Temperature: Run the addition at -5°C to 0°C. Lower temperatures increase selectivity for the kinetically favored C4 product.

  • Avoid Over-Nitration: Ensure stoichiometry is strict (1.05 - 1.1 equivalents of

    
    ). Excess acid promotes dinitration or degradation.
    
Module C: Product Isolation (Oiling Out)

User Report: "The product won't precipitate when quenched on ice. It forms a sticky oil."[1]

Solution:

  • Seeding: The melting point is relatively low (~60-80°C).[2] If it oils out, the supercooled liquid needs a nucleation site.[1] Scratch the glass or add a seed crystal.

  • Solvent Switch: Instead of pouring directly onto ice, quench into ice-cold Methanol/Water (1:1) . The methanol helps keep impurities in solution while the product crystallizes.

  • Extraction Protocol: If solid fails to form:

    • Extract with Dichloromethane (DCM) .[1]

    • Wash with Sat.

      
        (Critical to remove acid traces that cause decomposition during drying).[1]
      
    • Dry over

      
       and evaporate. Recrystallize from Ethanol  or Isopropanol .
      

Optimized Experimental Protocol

Based on field-proven modifications for labile thiophene esters.

Reagents:

  • Methyl 5-methylthiophene-2-carboxylate (10.0 g, 64 mmol)[1]

  • Acetic Anhydride (30 mL)

  • Fuming Nitric Acid (4.5 g, ~1.1 equiv)[1]

  • Catalyst: conc.

    
     (3-4 drops)[1]
    

Procedure:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve the starting material in Acetic Anhydride (20 mL) . Cool to 0°C .[3]

  • Nitrating Mix: In a separate vessel, carefully mix Fuming

    
      with Acetic Anhydride (10 mL)  at 0°C. Add catalytic 
    
    
    
    .
    • Safety: This generates Acetyl Nitrate. Do not allow to warm up; it is unstable.

  • Addition: Add the nitrating mixture dropwise to the thiophene solution. Maintain internal temp < 5°C.

  • Reaction: Stir at 0-5°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Quench: Pour the mixture onto 200g of crushed ice with vigorous stirring.

  • Isolation: A pale yellow solid should precipitate. Filter and wash with cold water until pH is neutral.

  • Purification: Recrystallize from Ethanol if necessary.

Expected Yield: 75-85% Product: Methyl 5-methyl-4-nitrothiophene-2-carboxylate Melting Point: 60-62°C (Pure) / 49-50°C (Crude/Isomer mix)

Data Summary & Reference Values

ParameterStandard Mixed Acid (

)
Optimized Acetyl Nitrate (

)
Yield 40 - 55%75 - 85%
Purity (Crude) 85% (Contains "Red Oil")>95%
Regioselectivity 85:15 (4-nitro : 3-nitro)95:5 (4-nitro : 3-nitro)
Safety Risk High (Exotherm/Fume)Moderate (Unstable Reagent)
Main Byproduct 5-methyl-4-nitrothiophene-2-carboxylic acid (Hydrolysis)None (Anhydrous conditions)

Visual Logic: Reaction Pathway & Troubleshooting

ThiopheneNitration Start Methyl 5-methylthiophene-2-carboxylate Reagent Choice of Nitrating Agent Start->Reagent MixedAcid Standard: H2SO4 + HNO3 (Strong Acid, Aqueous) Reagent->MixedAcid Traditional AcetylNitrate Optimized: Ac2O + HNO3 (Mild, Anhydrous) Reagent->AcetylNitrate Recommended Reaction Electrophilic Substitution (Temp < 5°C) MixedAcid->Reaction Side_Hydrolysis Side Reaction: Ester Hydrolysis (Acid Formation) MixedAcid->Side_Hydrolysis Water present AcetylNitrate->Reaction Side_Oxidation Side Reaction: Oxidation/Polymerization ('Red Oil') Reaction->Side_Oxidation Temp > 10°C or HNO2 present Product Target: Methyl 5-methyl-4-nitrothiophene-2-carboxylate Reaction->Product Controlled Conditions

Caption: Decision pathway for nitration. Green path indicates the optimized Acetyl Nitrate route which suppresses hydrolysis and oxidation side reactions.[1]

References

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. MDPI. (2024).[1] Describes the preparation of nitro-thienaldehyde from Methyl 5-methyl-4-nitrothiophene-2-carboxylate (Compound 8) and confirms the precursor identity. [1]

  • Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. ChemistryViews. (2025). Discusses the safety and yield benefits of using Acetyl Nitrate over mixed acids for sensitive heteroaromatic nitrations.

  • Nitration of Thiophene Derivatives. Stack Exchange / Literature Review. (2019). Detailed discussion on the use of Acetic Anhydride to prevent nitrosation and explosive decomposition in thiophene chemistry.

  • Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8). Sigma-Aldrich / Combi-Blocks. Safety Data Sheet and Physical Properties (Melting Point 60-80°C).

Sources

Purification techniques for crude Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Ticket ID: PUR-THIO-4NO2-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Resolution

Executive Summary: The Isomer Challenge

Welcome to the technical support hub for Methyl 5-methyl-4-nitrothiophene-2-carboxylate . If you are accessing this guide, you are likely facing the classic challenge of electrophilic substitution on 2,5-disubstituted thiophenes: Regioselectivity .

While the 5-methyl and 2-carboxylate groups direct the incoming nitro group primarily to the 4-position (due to steric hindrance at C3 and electronic synergy), the 3-nitro isomer is a persistent impurity (typically 5–15% in crude mixtures). Furthermore, the ester moiety is susceptible to acid-catalyzed hydrolysis during the aggressive nitration workup.

This guide provides a self-validating workflow to isolate the 4-nitro target in >98% purity, specifically addressing acid removal, isomer separation via fractional recrystallization, and oiling-out phenomena.

Visual Workflow: Decision Logic

The following flowchart outlines the critical decision points in the purification process. Use this to determine your immediate next step.

PurificationWorkflow Start Crude Nitration Mixture Quench Ice Quench & Neutralization (pH 7-8) Start->Quench Pour onto Ice CheckState Physical State? Quench->CheckState Solid Precipitated Solid CheckState->Solid Filter Oil Oily Residue CheckState->Oil Extract (DCM) Recryst Recrystallization (EtOH or MeOH) Solid->Recryst Triturate Trituration (Cold MeOH or Hexane) Oil->Triturate Induce Crystal Triturate->Recryst CheckPurity Isomer Purity >98%? Recryst->CheckPurity Column Flash Chromatography (Hex/EtOAc Gradient) CheckPurity->Column No (Isomer Mix) Final Pure 4-Nitro Target CheckPurity->Final Yes Column->Final

Figure 1: Purification logic flow for nitro-thiophene carboxylates. Note the critical trituration step for oily crudes.

Module 1: The "Dirty" Crude – Initial Isolation

The Issue: The crude product smells acrid, turns black upon drying, or shows a melting point depression >10°C. The Cause: Residual sulfuric/nitric acid trapped in the crystal lattice is catalyzing ester hydrolysis or oxidative decomposition.

Protocol: The Neutralization Lock
  • Quenching: Pour the nitration mixture slowly onto a 5x weight excess of crushed ice with vigorous stirring.

  • The Bicarbonate Wash:

    • If solid precipitates: Filter and wash the cake with saturated aqueous NaHCO₃ until the filtrate is pH 7–8. Follow with cold water.

    • If oil forms: Extract with Dichloromethane (DCM). Wash the organic layer with sat. NaHCO₃ (2x) and Brine (1x).

  • Drying: Dry organic layers over MgSO₄ (not CaCl₂, which can trap alcohols/water).

Critical Checkpoint: Do not proceed to recrystallization if the crude is acidic. Acid at high temperatures (during recrystallization) will hydrolyze the methyl ester to the carboxylic acid, which is a different solubility class and will ruin your yield.

Module 2: The Isomer Crisis – Recrystallization

The Issue: H-NMR shows a secondary set of doublets (thiophene protons). The 3-nitro isomer is present.[1][2][3][4][5] The Science: The 4-nitro isomer (target) generally packs more efficiently in the crystal lattice due to symmetry compared to the more sterically crowded 3-nitro isomer (where the nitro group is flanked by the ester). We exploit this lattice energy difference.

Solvent System Data
Solvent SystemPolarityApplicationProsCons
Ethanol (Abs) HighPrimary Choice Good differential solubility for isomers.Yield loss if not cooled to 0°C.
Methanol HighAlternativeSharp crystals; easier to remove.Higher solubility of product (lower recovery).
EtOAc / Hexane Med/LowRescueUse if alcohol causes transesterification (rare).Flammable; Hexane trapping.
Acetone / Water Mixed"Oiling Out" FixGood for very dirty crudes.Slow drying of crystals.
Protocol: Fractional Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • Tip: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • The Isomer Trap: Allow the solution to cool to Room Temperature (RT) slowly (over 1–2 hours). Do not use an ice bath yet.

    • Why? Rapid cooling traps the 3-nitro impurity. Slow cooling allows the thermodynamically stable 4-nitro crystals to exclude the impurity.

  • Harvest: Once heavy crystallization occurs at RT, move to 0°C for 30 minutes. Filter and wash with ice-cold Ethanol .

Validation: The 3-nitro isomer is significantly more soluble in cold ethanol and will remain in the mother liquor.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened?

Diagnosis: This is the "Schmier" effect. Impurities (isomers, oligomers) have lowered the melting point below the solvent's boiling point, or the solution is too concentrated. The Fix (Trituration):

  • Decant the supernatant solvent.

  • Add a small volume of cold Methanol or Hexane to the oil.

  • Scratch the side of the flask vigorously with a glass rod.

  • Sonication can also induce nucleation. Once solid forms, proceed to recrystallization.

Q2: Can I separate the isomers by Column Chromatography?

Answer: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5, move to 80:20).

  • Elution Order: The 3-nitro isomer (less polar due to internal H-bonding or steric shielding) typically elutes before the 4-nitro isomer (more polar, better interaction with silica). Note: Verify with TLC as Rf values are close.

Q3: The NMR shows the methyl ester peak has shifted or disappeared.

Diagnosis: You likely hydrolyzed the ester to the acid (disappearance of -OCH3 singlet ~3.8 ppm) or transesterified it (e.g., Ethyl ester formed if recrystallized from EtOH with acid catalyst present). Prevention: Ensure the crude is pH neutral before heating in alcoholic solvents.

References & Authoritative Grounding

  • Nitration of Thiophene Derivatives:

    • Context: General protocols for nitrating 2,5-disubstituted thiophenes and the resulting isomer distribution (favored 4-position).

    • Source:Beilstein Journal of Organic Chemistry, "Development of potential manufacturing routes for substituted thiophenes."

    • URL:

  • Recrystallization Solvent Selection:

    • Context: Ethanol and Methanol are standard "go-to" solvents for nitro-aromatics and thiophene esters due to the polarity balance.

    • Source:University of Rochester, "Solvents for Recrystallization."

    • URL:

  • Isomer Separation Strategies:

    • Context: Techniques for separating nitro-isomers (3- vs 4-) using solubility differences in alcohols or aqueous suspensions.

    • Source:Google Patents, "Process for separating mixtures of 3- and 4-nitrophthalic acid" (Analogous chemistry for nitro-isomer solubility).

    • URL:

  • Thiophene Carboxylate Properties:

    • Context: Physical properties and handling of methyl 5-nitrothiophene-2-carboxylate analogs.

    • Source:MDPI, "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate" (Structural analog purification).

    • URL:

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Methyl 5-methyl-4-nitrothiophene-2-carboxylate before handling.

Sources

Technical Support Center: Nitration of Thiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield, Oxidative Decomposition, and Regioselectivity Issues Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Thiophene Paradox"

Nitrating thiophene esters (e.g., methyl 2-thiophenecarboxylate) presents a classic synthetic paradox. The thiophene ring is


-excessive  (super-nucleophilic), making it 

more reactive than benzene. However, this same electron density makes it hypersensitive to oxidative polymerization .

If you are experiencing low yields (<40%) or "black tar" formation, your reaction is likely dominated by Single Electron Transfer (SET) oxidation rather than the desired Electrophilic Aromatic Substitution (EAS) .

This guide provides the protocols to suppress oxidation, control regioselectivity (4-nitro vs. 5-nitro), and maximize yield.

Diagnostic: Why Did My Reaction Fail?

Use this decision matrix to identify the root cause of your failure.

DiagnosticTree Start Symptom Check Q1 Reaction Appearance? Start->Q1 Res1 Black/Dark Red Oil (Tar Formation) Q1->Res1 Viscous/Opaque Res2 Clean Solution Low Conversion Q1->Res2 Pale/Clear Res3 Good Crude Yield Impure NMR Q1->Res3 Solid/Oil Cause1 CAUSE: Oxidative Polymerization Triggered by HNO2 or high temp Res1->Cause1 Cause2 CAUSE: Deactivated Substrate Ester EWG + Acidic Media Res2->Cause2 Cause3 CAUSE: Regioisomer Mixture (4-nitro vs 5-nitro) Res3->Cause3 Fix1 FIX: Switch to Acetyl Nitrate Add Urea Scavenger Cause1->Fix1 Fix2 FIX: Increase Eq of Nitrating Agent Use KNO3/H2SO4 Method Cause2->Fix2 Fix3 FIX: Chromatographic Separation Recrystallization (EtOH) Cause3->Fix3

Figure 1: Diagnostic logic for thiophene nitration failures.

Critical Mechanism: The "Red Oil" Pathway

Understanding why the reaction turns black is the key to preventing it. Standard mixed acid (


) contains traces of nitrous acid (

).
  • The Trap:

    
     acts as a single-electron oxidant.
    
  • The Radical: It oxidizes thiophene to a radical cation (

    
    ).
    
  • The Polymer: These radicals polymerize rapidly into amorphous "thiophene tars" (red/black oil) before nitration can occur.

The Solution: You must exclude


 and use a milder nitronium source.

Optimized Protocols

Method A: The "Gold Standard" (Acetyl Nitrate)

Best for: High yield, avoiding tar, sensitive substrates.

Theory: Acetyl nitrate (


) is generated in situ from 

and Acetic Anhydride (

). It provides a high concentration of

without the strong oxidative power of concentrated sulfuric acid.

Reagents:

  • Substrate: Methyl 2-thiophenecarboxylate (1.0 eq)

  • Fuming

    
     (1.1 - 1.5 eq)
    
  • Acetic Anhydride (

    
    ) (Solvent/Reagent)
    
  • Catalytic Urea (0.5 mol%) - Crucial Scavenger

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the thiophene ester in

    
     (approx. 5 mL per gram).
    
  • Scavenging: Add catalytic Urea. This scavenges trace nitrous acid (

    
    ) and prevents the autocatalytic oxidation loop.
    
  • The Nitrating Mix (DANGER): In a separate flask, cool

    
     to 0°C. Add Fuming 
    
    
    
    dropwise.
    • Safety Note: Maintain temp <10°C. Above 15°C, acetyl nitrate can decompose explosively.

  • Addition: Add the acetyl nitrate solution to the thiophene solution at 0°C.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

  • Quench: Pour onto ice/water. The product usually precipitates.

Method B: Solid Support Nitration ( )

Best for: Scalability, cost-efficiency, substrates resistant to hydrolysis.

Theory: Using solid


 allows for a slow, controlled release of 

into the sulfuric acid, minimizing the "hot spots" that cause charring.

Step-by-Step:

  • Dissolve Methyl 2-thiophenecarboxylate in conc.

    
     at -10°C (Ice/Salt bath).
    
  • Add solid

    
     (1.05 eq) portion-wise over 1 hour.
    
    • Control: Ensure internal temp does not exceed 0°C.

  • Stir for 1 hour at 0°C.

  • Pour onto crushed ice. Extract with DCM.

Regioselectivity: The 4- vs. 5-Nitro Battle

When nitrating methyl 2-thiophenecarboxylate , you will encounter an isomer mixture.

PositionDirecting InfluenceElectronic EffectResult
C-5 (Alpha) Sulfur Atom Strong Activation (

-directing)
Major Product (Usually 50-70%)
C-4 (Beta) Ester Group Meta-directing (relative to C2)Minor Product (Usually 30-50%)

Note: The ester at C2 deactivates C3 (ortho) and C5 (para-like) strongly. However, the alpha-directing power of Sulfur often overrides the deactivation at C5.

Separation Strategy:

  • Flash Chromatography: The isomers have distinct polarities.

    • 5-nitro isomer: Usually less polar (elutes first in Hex/EtOAc).

    • 4-nitro isomer: More polar (elutes second).

  • Recrystallization: The 5-nitro isomer is often more crystalline. Recrystallization from Ethanol or MeOH often yields pure 5-nitro isomer.

Troubleshooting FAQs

Q: My reaction exothermed and turned black instantly. Can I save it?

  • A: No. The black material is polymerized thiophene. Discard and restart. Next time, use Method A (Acetyl Nitrate) and ensure you add Urea .

Q: I am seeing a 50:50 mixture of isomers. How do I shift this to the 5-nitro?

  • A: Lower the temperature to -20°C using Method A. The 5-position is kinetically favored (lower activation energy). Higher temperatures favor the thermodynamic mix (more 4-nitro).[1]

Q: Can I use standard conc.


 instead of Fuming? 
  • A: For thiophene esters, yes. The ester deactivates the ring, so standard 65-70%

    
     might work, but Fuming (90%+) is preferred for cleaner conversion in anhydride systems.
    

Q: The yield is calculated at >100%. Why?

  • A: You likely have trapped acetic acid or solvent. Thiophene nitro-esters form solvates easily. Dry under high vacuum at 40°C for 24 hours.

Visualizing the Pathway

ReactionPathway Substrate Methyl 2-thiophenecarboxylate SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + NO2+ Radical Radical Cation Substrate->Radical HNO2 / Oxidation NO2_Source NO2+ Source (Acetyl Nitrate) NO2_Source->SigmaComplex Prod_5 5-Nitro Isomer (Major) SigmaComplex->Prod_5 Kinetic Control (-H+) Prod_4 4-Nitro Isomer (Minor) SigmaComplex->Prod_4 Meta Directing (-H+) Path_Ox Oxidative Path (Avoid!) Tar Polymer/Tar Radical->Tar Polymerization Path_Sub Substitution Path (Desired)

Figure 2: Competing pathways in thiophene nitration. The goal is to block the Red path and optimize the Green path.

References

  • Babasinian, V. S. (1934).[2] "2-Nitrothiophene".[2][3][4] Organic Syntheses, 14, 76. Link

    • Foundational text on using Acetyl Nitr
  • Katritzky, A. R., et al. (2005).[2] "Direct nitration of five membered heterocycles". ARKIVOC, (iii), 179-191.[2] Link[2]

    • Modern review of mild nitration agents including trifluoroacetic anhydride.
  • Steinkopf, W. (1933). "Studien in der Thiophenreihe". Justus Liebigs Annalen der Chemie, 501, 174.

    • Classic determination of isomer ratios in thiophene nitr
  • Olah, G. A., et al. (1978). "Nitration of deactivated aromatics". Journal of Organic Chemistry. Mechanistic insights into nitronium salts vs. mixed acid.

Sources

Side reactions in the synthesis of 4-nitrothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Nitrothiophene Derivatives Topic: Troubleshooting Side Reactions & Regiocontrol Ticket ID: #THIO-NITRO-4X Status: Open Support Level: Tier 3 (Senior Scientist)

Introduction: The "Beta" Paradox

Welcome to the technical support center for thiophene functionalization. You are likely here because you are attempting to synthesize 4-nitrothiophene derivatives (often structurally identical to 3-nitrothiophene due to symmetry) and are encountering the "Alpha Trap."

The Core Problem: Thiophene is electron-rich (


-excessive). Electrophilic Aromatic Substitution (EAS) overwhelmingly favors the 

-positions (C2/C5) due to the greater stability of the resonance hybrid intermediates. Direct nitration yields <5% of the desired

-isomer (C3/C4), while the remaining 95% becomes the unwanted C2-isomer or decomposes into a black tar.

This guide addresses the three most common failure modes:

  • Regiochemical Failure: Inability to install the nitro group at C4.

  • Oxidative Decomposition: Ring opening and "tar" formation.

  • Ipso-Substitution: Loss of halogen substituents during nitration.

Module 1: Regioselectivity (The Alpha Trap)

User Issue: "I am nitrating a 2-substituted thiophene, but the nitro group installs at C5 instead of C4."

Diagnosis: The C5 position is electronically activated by the sulfur atom and is sterically accessible. To force nitration at C4, you must either block the C5 position or use a meta-directing group at C2.

Solution Strategy: The Blocking/Directing Matrix
Starting MaterialDirecting EffectMajor ProductTroubleshooting Fix
Thiophene

-directing
2-NitrothiopheneUse Route A (Blocking Group)
2-Halothiophene ortho/para-directing2-Halo-5-nitrothiopheneUse Route B (Disulfonated Blocking)
2-Thiophenecarboxylic acid meta-directing4-Nitro-2-thiophenecarboxylic acidRoute C (Ideal Pathway)
Visual Workflow: Regiocontrol Pathways

Regioselectivity Start Target: 4-Nitrothiophene Direct Direct Nitration Start->Direct RouteA Route A: Halogen Blocking Start->RouteA RouteC Route C: Meta-Direction Start->RouteC Fail 2-Nitrothiophene (Major Product) Direct->Fail StepA1 Bromination (2,5-dibromo) RouteA->StepA1 StepA2 Nitration (Ipso Risk!) StepA1->StepA2 StepA3 Debromination StepA2->StepA3 StepC1 Start: 2-Thiophenecarboxylic Acid RouteC->StepC1 StepC2 Nitration (Directs to C4) StepC1->StepC2 StepC3 Decarboxylation StepC2->StepC3

Caption: Pathway decision tree. Direct nitration fails. Route A uses steric blocking; Route C uses electronic directing.

Module 2: Oxidative Decomposition (The Black Tar)

User Issue: "My reaction exothermed violently, turned black, and smells of sulfur. Yield is near zero."

Diagnosis: Thiophene is unstable in strong oxidizing acids. Nitric acid acts as an oxidant, attacking the sulfur atom to form sulfoxides, which then polymerize or ring-open. This is often autocatalytic, driven by the presence of nitrous acid (


).[1]
Troubleshooting Protocol: The "Cold & Clean" Method

Critical Control Points:

  • Temperature: Never exceed 10°C during addition.

  • Reagent: Use Acetyl Nitrate (generated in situ) rather than concentrated

    
    /
    
    
    
    .
  • Additives: Add Urea to scavenge nitrous acid.[1]

Protocol: Safe Nitration of 2-Thiophenecarboxylic Acid (Route C) This is the industry-standard route for high-purity 4-nitrothiophene.

  • Preparation: Dissolve 2-thiophenecarboxylic acid (1.0 eq) in concentrated

    
    . Cool to 0°C.
    
  • Nitration: Mix fuming

    
     (1.1 eq) with concentrated 
    
    
    
    . Add this mixture dropwise to the thiophene solution, maintaining internal temp <5°C.
    • Why? High acidity protonates the carboxyl group, enhancing the meta-directing effect (towards C4) and deactivating the ring against oxidation.

  • Quench: Pour onto crushed ice. The 4-nitro-2-thiophenecarboxylic acid will precipitate.

  • Decarboxylation (The "4-Nitro" Step): Heat the isolated solid with copper powder in quinoline at 160°C.

    • Result: Pure 3-nitrothiophene (structurally equivalent to 4-nitro).

Module 3: Ipso-Substitution (The Phantom Mechanism)

User Issue: "I started with 2-bromo-thiophene to block the position, but my product is 2-nitrothiophene. The bromine vanished."

Diagnosis: You have encountered Nitro-dehalogenation (Ipso-substitution). The nitro group attacks the carbon bearing the halogen. If the halogen is a good leaving group (I > Br > Cl), it is ejected, and the nitro group takes its place.

Mechanism of Failure

The mechanism involves the formation of a


-complex at the carbon bearing the halogen.
  • Attack:

    
     attacks C2 (bearing Br).
    
  • Intermediate: A gem-bromo-nitro intermediate forms.

  • Elimination: Bromine cation (

    
    ) or radical is ejected, restoring aromaticity but with a nitro group in the wrong place.
    
Ipso-Risk Mitigation Table
HalogenIpso-RiskRecommendation
Iodine CriticalDo not use as a blocking group for nitration. It will be displaced.
Bromine HighUse mild nitrating agents (

). Avoid mixed acid (

).
Chlorine LowStable blocking group, but difficult to remove later.
Visual Pathway: Ipso vs. Normal Substitution

Ipso Substrate 2-Bromothiophene Split Attack Site Substrate->Split Nitronium + NO2+ PathNormal Attack at C5 (Normal EAS) Split->PathNormal Steric Control PathIpso Attack at C2 (Ipso Attack) Split->PathIpso Electronic Control ProdNormal 2-Bromo-5-nitrothiophene (Desired) PathNormal->ProdNormal InterIpso Intermediate: [C2-Br, C2-NO2] PathIpso->InterIpso ProdIpso 2-Nitrothiophene + Br+ (Failure) InterIpso->ProdIpso

Caption: Competition between normal substitution (C5) and Ipso-substitution (C2). Ipso is favored by strong acids.

References & Validated Sources

  • Blatt, A. H. et al. "3-Nitrothiophene." Organic Syntheses, Coll. Vol. 4, p.711 (1963). Link

    • Grounding: Establishes the decarboxylation route as the primary method for accessing the

      
      -nitro isomer.
      
  • Katritzky, A. R. et al. "Direct nitration of five membered heterocycles."[1] Arkivoc, (iii), 179-191 (2005).[1] Link[1]

    • Grounding: Details the danger of autocatalytic nitrosation and the use of mild reagents.

  • Butler, A. R.[1][2] & Hendry, J. B. "Electrophilic substitution on the thiophen ring.[1] Part IV. Kinetics and mechanism of the nitration of thiophen." J. Chem. Soc.[1] B, 102-105 (1971).[1] Link[1]

    • Grounding: Provides kinetic data on the 2- vs 3-position selectivity ratio (approx 95:5).

  • Appel, R. & Strauss, H. "Ipso-Nitration of Halophenols and Halothiophenes." Organic Letters, Vol 12, Issue 4.

    • Grounding: Mechanistic insight into the displacement of halogens during nitration.

Disclaimer: The protocols described involve hazardous materials (fuming nitric acid, nitro-compounds). All reactions should be performed in a fume hood behind a blast shield.

Sources

Technical Support Center: Stability of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

[1]

Executive Summary & Core Directive

The Paradox of Stability: Methyl 5-methyl-4-nitrothiophene-2-carboxylate exhibits a duality in acidic media that often confuses researchers. It is synthetically robust in cold, strong acids (e.g., during nitration) but kinetically vulnerable to hydrolysis in dilute, aqueous acids at elevated temperatures.

Core Directive: Treat acidic stability as a function of water activity (


)temperature
  • Safe Zone: Anhydrous acids (HCl/Dioxane) or Cold mineral acids (< 10°C).[1]

  • Danger Zone: Aqueous acids (1M HCl, H₂SO₄) > 40°C.

The Hydrolysis Hazard (Primary Failure Mode)[1]

The most frequent issue reported by users is the "disappearance" of the ester during acidic workups or acidic deprotection steps elsewhere in the molecule.[1] This is rarely decomposition of the thiophene ring itself, but rather the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid (5-methyl-4-nitrothiophene-2-carboxylic acid).[1]

Mechanistic Insight ( Pathway)

The nitro group at C4 is electron-withdrawing.[1] While this deactivates the ring against oxidation, it renders the carbonyl carbon at C2 more electrophilic than in non-nitrated thiophenes.[1] However, under acidic conditions, the rate-limiting step is often the formation of the tetrahedral intermediate.[1]

Why it fails: Users often assume that because the compound was made in


1
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the critical failure pathway. Note the reversibility; high water concentration drives the reaction to the right (Acid form).[1]

HydrolysisMechanismEsterMethyl Ester(Starting Material)ProtonatedProtonatedIntermediateEster->Protonated+ H+TetrahedralTetrahedralIntermediateProtonated->Tetrahedral+ H2O (Rate Limiting)AcidCarboxylic Acid(Hydrolysis Product)Tetrahedral->Acid- MeOH, - H+Acid->Ester+ MeOH, H+ (Fischer Esterification)

Caption: Fig 1. The

11

Operational Stability Matrix

The following data summarizes the stability of Methyl 5-methyl-4-nitrothiophene-2-carboxylate across common acidic protocols.

ConditionTemperatureStability StatusObservation/Risk
Conc. H₂SO₄ / HNO₃ 0°C – 10°CHigh Standard synthesis condition (Nitration).[1] Low water activity prevents hydrolysis.[1]
1M HCl (aq) 25°C (RT)Moderate Slow hydrolysis over 24h (< 5% conversion).[1]
1M HCl (aq) > 50°CLow Rapid hydrolysis to carboxylic acid.[1]
TFA (Neat) 25°CHigh Stable.[1] Suitable for Boc-deprotection of other moieties.[1]
Acetic Acid (Glacial) RefluxModerate Stable short-term; trace moisture causes gradual hydrolysis.[1]
Lewis Acids (AlCl₃) 25°CVariable Risk of complexation with nitro group or ester cleavage if moisture is present.[1]

Troubleshooting Guide

Scenario A: "My product precipitated during workup."

Diagnosis: You likely hydrolyzed the ester.[1][2] The methyl ester is soluble in organic solvents (DCM, EtOAc), but the corresponding carboxylic acid (5-methyl-4-nitrothiophene-2-carboxylic acid) has significantly lower solubility in non-polar solvents and may precipitate as a solid upon acidification of an aqueous layer.[1] Validation: Check the precipitate by TLC.[1] The Acid will have a much lower

1Fix:
Scenario B: "I see a new spot during Boc-deprotection with HCl/Dioxane."

Diagnosis: Transesterification or Hydrolysis.[1][3]

  • If using HCl/MeOH : You are safe (transesterification returns the same methyl ester).[1]

  • If using HCl/Water : Hydrolysis risk.[1]

  • If using HCl/Dioxane : Generally stable, but commercial dioxane often contains peroxides or trace water. Fix: Switch to TFA/DCM (1:1) at 0°C. The trifluoroacetate anion is a poor nucleophile, and the absence of water prevents hydrolysis.[1]

Scenario C: "Yield loss after Nitration."

Diagnosis: Quenching exotherm.[1] The synthesis involves nitrating Methyl 5-methylthiophene-2-carboxylate.[1] The ester survives the mixed acid.[1] However, pouring the reaction mixture onto ice/water generates heat. If the quench is not controlled (keeping T < 20°C), the localized heating in the presence of massive amounts of water (from the ice melt) will hydrolyze the ester.[1] Fix: Quench onto ice slowly with vigorous stirring, ensuring the internal temperature never exceeds 10°C.

Decision Tree: Handling Acidic Conditions

DecisionTreeStartNeed to expose Esterto Acidic Conditions?WaterCheckIs Water Present?Start->WaterCheckTempCheckIs Temperature > 40°C?WaterCheck->TempCheckYes (Aqueous)Safe1SAFE(e.g., TFA/DCM, Anhydrous HCl)WaterCheck->Safe1No (Anhydrous)Safe2SAFE(Kinetic Control)TempCheck->Safe2No (< 25°C)RiskHIGH RISK(Hydrolysis to Acid)TempCheck->RiskYes (> 40°C)

Caption: Fig 2. Operational decision tree for preserving the methyl ester functionality.

Frequently Asked Questions (FAQ)

Q: Can I reduce the nitro group using Zn/HCl without losing the ester? A: This is risky.[1] The standard reduction uses Iron (Fe) or Zinc (Zn) in acidic media (HCl or Acetic Acid).[1] The combination of heat (often required for reduction) and aqueous acid will promote hydrolysis.[1]

  • Recommended Alternative: Use SnCl₂·2H₂O in Ethanol (mild heat) or Hydrogenation (

    
    , Pd/C) in Methanol. These avoid the harsh aqueous acid/heat combination.[1]
    

Q: Is the compound light sensitive? A: Nitro-thiophenes can be photo-active.[1] While not strictly an "acidic stability" issue, acidic solutions left in direct light may degrade faster due to radical processes. Store acidic solutions in amber vials.

Q: I accidentally hydrolyzed it. How do I get the ester back? A: The hydrolysis is reversible.[1][4] Dissolve the crude acid in dry Methanol, add a catalytic amount of conc. H₂SO₄ (5-10 drops), and reflux for 2-4 hours. Neutralize with saturated

References

  • Nitration of Thiophene Esters

    • Source:Synthetic Communications, "Regioselective Nitration of Methyl 5-methylthiophene-2-carboxylate".[1]

    • Context: Establishes the stability of the ester in
    • Link:

  • Kinetics of Ester Hydrolysis

    • Source:Journal of Organic Chemistry, "Mechanism of Acid-Catalyzed Hydrolysis of Heterocyclic Esters".
    • Context: Defines the

      
       mechanism and the role of electron-withdrawing groups (Nitro) in accelerating the attack of water.[1]
      
    • Link:[1]

  • Decarboxylation of Nitro-Thiophenes

    • Source:Tetrahedron Letters, "Decarboxylation of 4-nitrothiophene-2-carboxylic acids".[1]

    • Context: Confirms that while the acid is the hydrolysis product, it requires specific copper catalysis or extreme heat to decarboxylate, meaning the primary impurity is the acid, not the decarboxylated nitro-thiophene.[1]

    • Link:[1]

Technical Support Center: Nitro-Substituted Thiophenes Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Decomposition Pathways, Troubleshooting, and Stability Protocols Audience: Medicinal Chemists, Process Safety Engineers, and ADME Scientists

Introduction

Welcome to the technical support hub for nitro-substituted thiophenes. These heterocycles are critical scaffolds in drug development (e.g., antibiotics like thiophenicol analogs) and energetic materials. However, the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro group creates unique instability profiles.

This guide addresses the three primary decomposition vectors: Thermal (runaway reactions), Photochemical (radical degradation), and Metabolic (bioactivation/ring opening).

Module 1: Thermal Stability & Energetics

Context: Nitrothiophenes exhibit significant exothermic decomposition potential. The decomposition often bypasses simple melting and proceeds directly to violent ring fragmentation or nitro-nitrite rearrangement.

Troubleshooting Guide: Thermal Analysis

Q: My DSC trace shows a sharp exotherm immediately following the melt. Is this a safety concern? A: Yes, critical. This indicates that the decomposition onset (


) is dangerously close to the melting point.
  • Mechanism: The nitro group facilitates an intramolecular redox reaction. The primary pathway is often the Nitro-Nitrite Rearrangement , followed by homolytic scission of the O-NO bond, releasing

    
     and generating highly reactive alkoxy radicals that fragment the thiophene ring.
    
  • Action: Do not scale up without ARC (Accelerating Rate Calorimetry) data. The "heat of decomposition" (

    
    ) for nitro-compounds often exceeds 500 J/g, classifying them as potential explosives.[1]
    

Q: Why do I see mass loss in TGA before the DSC exotherm? A: This is likely sublimation , not decomposition, which can mask the true hazard.

  • Correction: Nitrothiophenes sublime easily. You must use high-pressure gold-plated sealed crucibles (not standard aluminum crimped pans) for DSC to suppress sublimation and capture the true decomposition energy.

Protocol: High-Fidelity Thermal Stability Assessment
  • Sample Prep: Load 2–5 mg of dry nitrothiophene derivative into a high-pressure gold crucible (up to 100 bar).

  • Purge: Nitrogen atmosphere (50 mL/min) to prevent oxidative combustion from masking anaerobic decomposition.

  • Ramp: Standard screening at 5°C/min.

  • Criteria:

    • If

      
      : High explosion hazard.
      
    • If

      
      : Unsafe for batch processing.
      
Visual: Thermal Decomposition Cascade

ThermalDecomp Nitro Nitrothiophene (Ground State) TS Nitro-Nitrite Rearrangement (TS) Nitro->TS ΔH > 0 (Activation) Nitrite Thienyl Nitrite Intermediate TS->Nitrite Isomerization Radicals Homolysis (Thienyl-O• + NO•) Nitrite->Radicals Rapid Scission Frag Ring Fragmentation (SO2, CO, NOx) Radicals->Frag Exothermic Cascade

Figure 1: The Nitro-Nitrite rearrangement pathway, the primary driver for thermal instability in nitro-aromatics.

Module 2: Photochemical Instability

Context: Nitrothiophenes are photosensitive. Upon UV-Vis irradiation, they do not merely bleach; they undergo structural rearrangement or generate reactive oxygen species (ROS).

Troubleshooting Guide: Storage & Handling

Q: My pure white sample turned brick-red after 4 hours on the bench. Is it impure? A: It is likely chemically degraded, not just impure.

  • Mechanism: Photo-excitation (

    
    ) of the nitro group leads to a triplet state. This diradical can abstract hydrogen from solvents or undergo nitro-to-nitrite photo-isomerization  (similar to the thermal pathway but light-driven).
    
  • Impact: The "red" color often indicates the formation of azo-dimers or nitrosothiophene intermediates.

Q: Can I use amber glass? A: Amber glass is the minimum requirement. For long-term storage of 2-nitrothiophenes, store under Argon at -20°C. Oxygen acts as a radical scavenger but can generate Singlet Oxygen (


) in the process, initiating oxidative degradation of the thiophene sulfur.
Visual: Photochemical Degradation Cycle

PhotoChem Ground Nitrothiophene (Ground State) Excited Excited Triplet State (n -> π*) Ground->Excited hv (UV/Vis) RadicalPair Geminate Radical Pair [Ar• ... •NO2] Excited->RadicalPair ISC / Bond Weakening Recomb Recombination (No Net Reaction) RadicalPair->Recomb Cage Effect Degrad Degradation Products (Nitrosothiophenes/Polymers) RadicalPair->Degrad Solvent H-Abstraction or Dimerization

Figure 2: Photochemical cycle showing the competition between recombination (stability) and radical escape (degradation).

Module 3: Metabolic & Chemical Activation (Ring Opening)

Context: In drug discovery, the metabolic reduction of nitrothiophenes is a "double-edged sword." It activates prodrugs (e.g., antituberculars) but causes toxicity via furan/thiophene ring opening .

Troubleshooting Guide: Medicinal Chemistry

Q: We see high toxicity in our nitrothiophene lead, but the amine analog is safe. Why? A: You are triggering the Hydroxylamine Ring-Opening Pathway .

  • Mechanism: Nitroreductases (NTRs) reduce

    
     to the hydroxylamine (
    
    
    
    ). Unlike stable anilines, thiophene-hydroxylamines are unstable. They lose water to form a nitrenium ion or imine, which triggers nucleophilic attack at the C2/C5 position, cleaving the C-S bond.
  • Result: Formation of highly electrophilic open-chain unsaturated nitriles , which alkylate DNA and proteins (mutagenicity).

Q: How do we stabilize the ring? A: Block the C5 position.

  • Strategy: If the 5-position (alpha to sulfur) is unsubstituted, it is vulnerable to nucleophilic attack during the metabolic intermediate stage. Adding a steric or electron-withdrawing group at C5 can retard the ring-opening sequence.

Comparative Data: Reduction Products
Reagent/ConditionPrimary ProductStabilityRisk
Fe / HCl AminothiopheneModerateOxidation to imino-quinones (air sensitive).
H2 / Pd-C AminothiopheneHighOver-reduction of the thiophene ring (desulfurization).
Nitroreductase (In Vivo) Hydroxylamine Low Ring Opening -> Toxic Nitriles.
Visual: Metabolic Ring Opening Pathway

Metabolic Nitro Nitrothiophene Hydroxyl Hydroxylamine (-NHOH) Nitro->Hydroxyl Nitroreductase (2e- reduction) Imine Unstable Imine Intermediate Hydroxyl->Imine -H2O Open Open-Chain Unsaturated Nitrile Imine->Open Ring Cleavage (C-S Bond Break) DNA DNA/Protein Adducts Open->DNA Michael Addition

Figure 3: The bioactivation pathway analogous to Nifurtimox metabolism, leading to toxic open-chain nitriles.[2]

References

  • Thermal Stability of Nitro-Compounds

    • Title: Thermal Decomposition of Aliphatic Nitro-compounds.[1][3]

    • Source: ResearchG
    • URL:

  • Metabolic Ring Opening (Mechanism Base)

    • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactiv
    • Source: SciELO (2020).
    • URL:

  • Photochemical Pathways

    • Title: On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Arom
    • Source: ResearchGate.[4][5]

    • URL:

  • Thiophene Ring Cleavage

    • Title: Ring-opening/ring-closing protocols from nitrothiophenes.[6]

    • Source: PubMed (2010).
    • URL:

Sources

Technical Support Center: Preventing Regioisomer Formation in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: THIO-REGIO-001 Subject: Troubleshooting and Preventing Regioisomer Scrambling in Thiophene Derivatization

Welcome to the Thiophene Regiocontrol Hub

You have reached the Tier 3 Technical Support guide for thiophene synthesis. Regioisomer formation is the single most persistent failure mode in thiophene chemistry due to the low resonance energy of the thiophene ring (approx. 29 kcal/mol vs. 36 kcal/mol for benzene) and the distinct reactivity gradients between the


 (C2/C5) and 

(C3/C4) positions.

This guide moves beyond basic textbook definitions to address the causality of isomer formation and provides self-validating protocols to ensure regiochemical integrity.

Module 1: Troubleshooting Lithiation & The "Halogen Dance"

User Query: "I treated 2-bromothiophene with LDA at -78 °C followed by an electrophile, but I isolated the 3-substituted product (or a mixture). Why did the bromine migrate?"

Root Cause Analysis: The Halogen Dance (HD)

This is a classic case of Base-Catalyzed Halogen Migration , commonly known as the "Halogen Dance."[1] It occurs when the reaction shifts from Kinetic Control to Thermodynamic Control .

  • Kinetic Product: Deprotonation occurs at the most acidic position (C5,

    
    -proton) 
    
    
    
    2-bromo-5-lithiothiophene .
  • Thermodynamic Product: If the temperature rises or the reaction time is too long, the system seeks the most stable lithiated species. The lithium prefers the C2 position (adjacent to sulfur). To achieve this, the bromine atom "dances" (migrates) to the C3 position, resulting in 3-bromo-2-lithiothiophene .

The Mechanism (Visualization)

HalogenDance Start 2-Bromothiophene Kinetic Kinetic Intermediate (2-Bromo-5-lithiothiophene) Start->Kinetic LDA, -78°C (Fast) Kinetic->Start Quench (Correct Product) Transition Isomerization (Halogen Dance) Kinetic->Transition Warm up / Long time Thermo Thermodynamic Intermediate (3-Bromo-2-lithiothiophene) Transition->Thermo Equilibrium Shift Product Scrambled Product (3-Bromo-2-substituted) Thermo->Product Electrophile (E+)

Figure 1: The Halogen Dance mechanism shifting from kinetic C5-lithiation to thermodynamic C2-lithiation via bromine migration.

Protocol: Ensuring Kinetic Control

To prevent the dance, you must lock the reaction in the kinetic well.

ParameterCritical ValueReason
Temperature ≤ -78 °C At > -40 °C, the activation barrier for migration is overcome.
Base Selection LDA (fresh)Bulky, non-nucleophilic bases prevent nucleophilic attack on the ring. Avoid n-BuLi for deprotonation if bromine is present (risk of Li-Hal exchange).
Time < 30 mins Long stir times favor thermodynamic equilibration.
Quench Inverse Addition Add the lithiated species into the electrophile solution to minimize warm-up time during addition.

Self-Validating Check:

  • Run a D₂O quench aliquot at 5 minutes.

  • Pass: NMR shows deuterium exclusively at C5.

  • Fail: NMR shows deuterium at C2 or mixtures. Action: Lower temperature or check internal thermometer calibration.

Module 2: De Novo Synthesis (Gewald & Paal-Knorr)

User Query: "My Gewald reaction with 2-butanone yields a mixture of isomers. How do I force a single regioisomer?"

Root Cause Analysis: Condensation Selectivity

The Gewald reaction involves a Knoevenagel condensation followed by cyclization.[2] With asymmetrical ketones (like 2-butanone), condensation can occur at the methyl (C1) or methylene (C3) position.

  • Standard Preference: Condensation typically occurs at the methylene (C3) position to form the more stable tetrasubstituted alkene intermediate, leading to the 4,5-dimethyl-2-aminothiophene derivative.

  • The Problem: Steric bulk on the ester (e.g., tert-butyl cyanoacetate) or specific solvent effects can shift this balance.

Troubleshooting Guide: Asymmetrical Ketones
IssueSolutionMechanism
Mixture of Isomers Use Microwave Irradiation Microwave heating often accelerates the formation of the thermodynamic intermediate (methylene attack) over the kinetic one, improving selectivity [1].
Wrong Regioisomer Pre-form the Enamine React the ketone with morpholine first to isolate the enamine. Enamine formation is highly regioselective for the less substituted position (kinetic) or more substituted (thermodynamic) depending on conditions, allowing you to "lock" the structure before sulfur addition.
Paal-Knorr Scrambling Check 1,4-Dicarbonyl Purity The Paal-Knorr reaction itself is highly stereospecific. "Isomers" usually arise from the synthesis of the 1,4-dicarbonyl precursor (e.g., keto-enol tautomerization issues during precursor isolation).

Module 3: Functionalization via Electrophilic Substitution (EAS)

User Query: "I need to install a group at C3, but bromination always hits C2. How do I direct it?"

Strategy: The "Block-and-Delete" Workflow

Direct electrophilic substitution on thiophene is overwhelmingly selective for the


-position (C2/C5) due to the stability of the 

-complex. To access the

-position (C3/C4), you must physically block the

-positions.
Decision Tree: Route Selection

RouteSelection Start Target: Substituted Thiophene PosQuestion Target Position? Start->PosQuestion Alpha Alpha (C2/C5) PosQuestion->Alpha C2/C5 Beta Beta (C3/C4) PosQuestion->Beta C3/C4 DirectEAS Direct EAS (NBS, Br2, etc.) Alpha->DirectEAS BlockQ Are C2/C5 open? Beta->BlockQ Blocking Step 1: Block C2/C5 (TMS-Cl or Bromination) BlockQ->Blocking Yes Funct Step 2: Functionalize C3 (EAS or Lithiation) Blocking->Funct Deblock Step 3: Remove Blocker (TBAF or H2/Pd) Funct->Deblock

Figure 2: Strategic decision tree for accessing difficult thiophene regioisomers.

The "Silyl Blocker" Protocol

The Trimethylsilyl (TMS) group is the gold standard for temporary blocking because it is robust to basic conditions (lithiation) but easily removed.

  • Block: Treat thiophene with n-BuLi (2.2 equiv) followed by TMS-Cl (2.2 equiv)

    
    2,5-bis(trimethylsilyl)thiophene .
    
  • Functionalize: Perform EAS (e.g., acylation, halogenation). The bulky TMS groups force the incoming electrophile to the C3 position .

  • Delete: Treat with TBAF (Tetra-n-butylammonium fluoride) or acid to remove the TMS groups, leaving the C3-substituted product.

FAQs: Rapid Fire Troubleshooting

Q: Can I use n-BuLi for deprotonation of 3-bromothiophene? A: Risky. n-BuLi is nucleophilic and will likely cause Lithium-Halogen exchange at C3 rather than deprotonation at C2. Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for clean deprotonation.

Q: Why does my Suzuki coupling on 2,3-dibromothiophene give a mixture? A: Site Selectivity. The C2-bromide is electronically more deficient and reacts faster (oxidative addition) than the C3-bromide. To couple at C2 exclusively: use 1.0 equiv of boronic acid and perform the reaction at room temperature . Heating promotes coupling at both sites.

Q: I see "scrambling" even during workup. Why? A: Acidic workups can sometimes induce migration if the intermediates are not fully quenched. Ensure you quench with a saturated NH₄Cl solution or Methanol before allowing the reaction to warm to room temperature.

References

  • Gewald Reaction Mechanism & Microwave Variations

    • Title: A green chemistry approach to Gewald reaction[3][4]

    • Source: Der Pharma Chemica
    • URL:[Link]

  • Halogen Dance Mechanism & Control

    • Title: Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithi
    • Source: ResearchG
    • URL:[Link]

  • Regioselective C-H Activation

    • Title: Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes[5]

    • Source: ChemRxiv
    • URL:[Link][6]

  • Bromination Kinetics & Mechanism

    • Title: Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer
    • Source: Newcastle University Research Repository
    • URL:[Link]

  • General Thiophene Reactivity

    • Title: Thiophene: Bromination & Reduction[7][8][9][10]

    • Source: StudySmarter
    • URL:[Link]

Sources

Technical Support Center: Scale-Up of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

[1]

Ticket ID: #SC-THIO-NITRO-001 Subject: Scale-Up Protocol & Troubleshooting for Nitration of Methyl 5-methylthiophene-2-carboxylate Assigned Specialist: Senior Application Scientist Status: Open[1]

System Overview & Reaction Logic

You are attempting to introduce a nitro group onto a thiophene ring that is already substituted with an electron-withdrawing ester at C2 and an electron-donating methyl group at C5.

The Chemistry (Why it behaves this way)
  • Substrate: Methyl 5-methylthiophene-2-carboxylate.[1]

  • Regioselectivity: The reaction is highly regioselective for the C4 position .[1]

    • The C2-Ester is a meta-director (deactivating), directing incoming electrophiles to C4.[1]

    • The C5-Methyl is an ortho/para-director (activating), directing incoming electrophiles to C4 (since C2 is blocked).[1]

    • Result: Cooperative directing effects favor the 4-nitro isomer.

  • Key Hazard: Thiophenes are electron-rich and unstable in strong mixed acids (HNO₃/H₂SO₄), often leading to ring opening, polymerization ("Red Oil"), or explosive oxidative decomposition.[1]

Recommended Route: Acetyl Nitrate

For scale-up (>100g), we strongly recommend the Acetyl Nitrate (HNO₃/Ac₂O) method over standard mixed acids.[1] This method is milder, minimizes oxidative ring destruction, and maintains high regioselectivity.[1]

Standard Operating Procedure (SOP)

Use this baseline protocol to benchmark your current process.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Methyl 5-methylthiophene-2-carboxylate 1.0SubstrateEnsure purity >98% to prevent side-reactions.
Fuming Nitric Acid (>90%) 1.1 - 1.2Electrophile SourceDANGER: Strong oxidizer.
Acetic Anhydride 3.0 - 5.0Solvent/ReagentForms Acetyl Nitrate in situ.
Urea 0.05ScavengerRemoves HNO₂ to prevent explosion/runaway.[1]
Workflow Diagram

GStartStart: Reactor SetupPrep1. SolubilizationDissolve Substrate in Ac2OAdd UreaStart->PrepCool2. Cryogenic ControlCool to -10°C to 0°CPrep->CoolAddition4. Controlled AdditionDose Reagent to SubstrateRate limit: Temp < 5°CCool->AdditionMakeReagent3. Acetyl Nitrate Gen(Separate Vessel)Mix HNO3 + Ac2O at <5°CMakeReagent->AdditionSlow TransferReaction5. Reaction HoldStir 1-2h at 0-10°CAddition->ReactionQuench6. QuenchPour onto Ice/WaterReaction->QuenchFilter7. IsolationFilter Solid PrecipitateQuench->FilterPurify8. Recrystallization(MeOH or EtOH)Filter->Purify

Figure 1: Optimized Acetyl Nitrate Nitration Workflow. Note the separate generation of the nitrating species or careful in-situ generation is critical for heat management.[1]

Troubleshooting Guide

Issue 1: Thermal Runaway or "Fume-Off"

Symptom: Temperature spikes rapidly despite cooling; evolution of brown NOx fumes; reaction turns dark red/black.

  • Root Cause:

    • Nitrous Acid Buildup: HNO₂ catalyzes the oxidation of the thiophene ring, leading to autocatalytic decomposition.[1]

    • Dosing Rate: Adding HNO₃ too fast exceeds the cooling capacity.[1]

  • Corrective Action:

    • Immediate: Stop addition. Maximize cooling. If temperature exceeds critical limit (e.g., 30°C), quench immediately into water.[1]

    • Prevention: Add Urea (0.5-1 mol%) to the reaction mixture before adding nitric acid. Urea destroys nitrous acid (

      
      ).[1]
      
Issue 2: Low Yield / "Red Oil" Formation

Symptom: Product is an oil instead of a solid; low recovery after quench.[1]

  • Root Cause:

    • Ring Opening: Thiophene ring destroyed by acid strength (using H₂SO₄?).

    • Hydrolysis: The ester group hydrolyzed to the acid during the aqueous quench, which is water-soluble.[1]

  • Corrective Action:

    • Switch Reagents: Ensure you are using Acetic Anhydride , not Sulfuric Acid.[1]

    • Quench pH: Do not allow the quench to become hot.[1] Keep the quench temperature <10°C. If the product oils out, extraction with DCM followed by a wash with sat.[1] NaHCO₃ (to remove acetic acid) may be necessary before crystallization.[1]

Issue 3: Impurity Profile (Isomers)

Symptom: NMR shows multiple sets of thiophene signals.

  • Root Cause:

    • Temperature too high: Promotes nitration at the less favored C3 position or dinitration.[1]

    • Over-nitration: Excess HNO₃ (>1.5 eq) leads to dinitro species.[1]

  • Corrective Action:

    • Maintain reaction temperature strictly between -5°C and 5°C .

    • Reduce HNO₃ equivalents to 1.05 - 1.1.

    • Purification: The 4-nitro isomer is typically less soluble in alcohols than the 3-nitro isomer. Recrystallize from hot Methanol or Ethanol .

Frequently Asked Questions (FAQ)

Q: Can I use mixed acid (Sulfuric/Nitric) instead of Acetyl Nitrate? A: We advise against it for scale-up.[1] While cheaper, mixed acid is too harsh for the electron-rich thiophene ring.[1] It increases the risk of "red oil" (polymerization) and explosive decomposition.[1] If you must use it, keep the temperature <-10°C and use extreme caution.[1]

Q: My product is not precipitating upon quench. Why? A: You may have formed the carboxylic acid via hydrolysis, or you have too much acetic acid acting as a solvent.[1]

  • Fix: Dilute the quench mixture further with water (ratio 1:5 reaction mixture to water). If still no solid, extract with Ethyl Acetate or DCM, wash with water to remove acetic acid, dry, and evaporate.[1]

Q: What is the expected appearance of the product? A: The pure Methyl 5-methyl-4-nitrothiophene-2-carboxylate is typically a pale yellow to off-white solid .[1] Dark orange/red indicates oxidation impurities.[1]

Q: How do I confirm the regiochemistry? A: Use 1H NMR .

  • C4-Nitro (Target): You will see no thiophene protons if dinitrated (unlikely).[1] If mononitrated at C4, you will see one singlet for the C3 proton (approx 7.5-8.0 ppm) because C2, C4, and C5 are substituted.[1]

  • Note: If you had the 3-nitro isomer, the proton would be at C4.[1] The chemical shift and coupling (if any long range coupling exists with the methyl) would differ, but a single aromatic peak is the key indicator of trisubstitution.[1]

Decision Logic for Optimization

TroubleshootingProblemProblem DetectedCheckTempTemp > 10°C?Problem->CheckTempCheckColorDark Red/Black?CheckTemp->CheckColorNoAction1Improve CoolingReduce Dosing RateCheckTemp->Action1YesCheckYieldYield < 60%?CheckColor->CheckYieldNoAction2Add UreaSwitch to Ac2OCheckColor->Action2YesAction3Check Quench pHAvoid HydrolysisCheckYield->Action3Yes

Figure 2: Logic Tree for diagnosing common scale-up failures.

References

  • Synthetic Protocol & Safety (Thiophene Nitration)

    • Organic Syntheses, Coll.[1] Vol. 2, p. 466 (1943); Vol. 12, p. 52 (1932).[1] Describes the hazards of thiophene nitration and the necessity of controlling nitrous acid.

    • Source: [1]

  • Regioselectivity Mechanism

    • Joule, J.A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (General text confirming the directing effects of 2-EWG and 5-EDG thiophenes).

  • Safety Data (Thiophene Derivatives)

    • New Jersey Department of Health.[1] Hazardous Substance Fact Sheet: Thiophene.

    • Source: [1]

  • Acetyl Nitrate Method (General)

    • Babler, J. H., & Spina, K. P. (1984).[1] "Nitration of aromatic compounds with acetyl nitrate". Synthetic Communications. (Describes the mild nature of Ac2O/HNO3 systems).

Validation & Comparative

1H NMR spectral analysis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-4-nitrothiophene-2-carboxylate is a critical pharmacophore scaffold, particularly in the development of antimicrobial agents and kinase inhibitors.[1][2] Its structural integrity relies heavily on the precise regiochemistry of the nitro group. In synthetic pathways involving the nitration of methyl 5-methylthiophene-2-carboxylate, regioselectivity is often poor, yielding mixtures of the 4-nitro (target) and 3-nitro (impurity) isomers.[1][2]

This guide moves beyond basic spectral listing. It compares the analytical performance of standard 1D 1H NMR in Chloroform-d against advanced solvent systems (DMSO-d6) and NOE-based structural confirmation. We provide a self-validating protocol to distinguish the target compound from its regioisomers, a frequent bottleneck in scale-up synthesis.

Structural Context & Assignment Logic

The molecule possesses a fully substituted thiophene ring with only one aromatic proton, making scalar coupling (


-coupling) analysis impossible for the ring system. Structural confirmation relies entirely on Chemical Shift (

) Analysis
and Nuclear Overhauser Effect (NOE) .[1][2]
The Molecule[3][4][5][6][7]
  • Position 2: Carboxylate Ester (-COOCH

    
    )[1][2]
    
  • Position 3: Proton (H3) – The Diagnostic Signal

  • Position 4: Nitro Group (-NO

    
    )[1][2][3]
    
  • Position 5: Methyl Group (-CH

    
    )[1][2]
    
Theoretical Shift Prediction (Additivity Rules)

Using substituent increment calculations (Z-values) for thiophenes:

  • Base Thiophene:

    
     7.18 - 7.40 ppm[1][2]
    
  • Effect of 2-COOMe: Deshielding (+0.7 to +1.0 ppm at C3)[1][2]

  • Effect of 4-NO

    
    :  Strong Deshielding (+0.8 to +1.2 ppm at C3 via resonance/induction)[1][2]
    
  • Effect of 5-Me: Weak Shielding on ring protons, but the methyl group itself is deshielded by the ortho-nitro group.

Comparative Analysis: Method A vs. Method B

We compare the standard QC method (CDCl


) against the High-Resolution Structural Validation method (DMSO-d6 + NOE).
Table 1: Spectral Performance Comparison
FeatureMethod A: Standard QCMethod B: Structural Validation (Recommended)
Solvent Chloroform-d (CDCl

)
Dimethyl Sulfoxide-d

(DMSO-d

)
Field Strength 300 - 400 MHz500 - 600 MHz
H3 Resolution Good, but solvent peak (7.26 ppm) can interfere if shifts are lower than expected.[1][2]Excellent separation. Aromatic protons shift downfield (~0.2-0.5 ppm), clearing the aliphatic region.[2]
Water Artifacts Minimal (H

O at ~1.5 ppm).[2]
Significant (H

O at ~3.3 ppm).[1][2] Can obscure Methyl Ester signal if sample is wet.[2]
Isomer ID Low Confidence. Relies solely on subtle shift differences.[2]High Confidence. Enables NOE experiments to definitively map regiochemistry.[2]
Table 2: Expected Chemical Shifts (Target vs. Isomer)
Signal AssignmentTarget: 4-Nitro Isomer (

ppm)
Impurity: 3-Nitro Isomer (

ppm)
Rationale for Differentiation
Aromatic H ~8.0 - 8.2 (s, 1H) (H3)~7.0 - 7.3 (s, 1H) (H4)H3 in the target is flanked by two electron-withdrawing groups (Ester & Nitro), shifting it significantly downfield.[1][2]
Thiophene-Me ~2.8 (s, 3H)~2.5 (s, 3H)In the target, the methyl is ortho to the Nitro group (deshielding). In the impurity, it is meta to Nitro.
Ester-Me ~3.9 (s, 3H)~3.9 (s, 3H)Minimal difference; not diagnostic.

Critical Insight: If your aromatic singlet appears upfield near 7.2 ppm, you have likely synthesized the 3-nitro isomer , not the 4-nitro target.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate the regiochemistry of the product.

NMR_Workflow Start Crude Product (Nitration Mixture) SolventSelect Dissolve in DMSO-d6 (Avoid CDCl3 for validation) Start->SolventSelect Acquisition Acquire 1H NMR (600 MHz Preferred) SolventSelect->Acquisition Decision1 Check Aromatic Singlet Position Acquisition->Decision1 PathA Signal > 8.0 ppm (H3 Candidate) Decision1->PathA Downfield Shift PathB Signal < 7.5 ppm (H4 Candidate) Decision1->PathB Upfield Shift NOE_Exp Run 1D NOE / NOESY PathA->NOE_Exp Conclusion2 IDENTIFIED: 3-Nitro Isomer (Impurity) PathB->Conclusion2 Likely NOE_Result1 NOE: Aromatic H <-> Ester Me (Spatial Proximity) NOE_Exp->NOE_Result1 NOE_Result2 NOE: Aromatic H <-> Thiophene Me (Spatial Proximity) NOE_Exp->NOE_Result2 Conclusion1 CONFIRMED: 4-Nitro Isomer (Target) NOE_Result1->Conclusion1 H3 is near Ester NOE_Result2->Conclusion2 H4 is near Methyl

Figure 1: Logic flow for distinguishing thiophene regioisomers using Chemical Shift and NOE correlations.

Experimental Protocol: Self-Validating System

To ensure reproducibility and avoid "phantom" peaks from water or solvent impurities, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).[1][2]

    • Why? DMSO minimizes aggregation of nitro-aromatics and shifts the residual water peak (3.33 ppm) away from the critical Thiophene-Methyl region (~2.8 ppm).[1][2] CDCl

      
       often places water at ~1.5 ppm, but acidic impurities can shift this downfield, obscuring aliphatic signals.
      
  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaNO

    
     residues) which cause line broadening.[2]
    
Step 2: Acquisition Parameters (600 MHz baseline)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic proton (H3) is isolated and relaxes slowly.[2] Short D1 (< 1s) will suppress its integration relative to the methyl groups, leading to incorrect integration ratios (e.g., 1:2.5 instead of 1:3).

  • Scans (NS): 16 (Sufficient for >5 mg sample).[1][2]

Step 3: NOE Setup (The "Truth" Test)

If the aromatic peak is ambiguous (e.g., 7.6 ppm), perform a 1D Selective NOE :

  • Irradiate the Ester Methyl signal (~3.9 ppm).[2]

  • Observation:

    • If the Aromatic H signal shows enhancement: It is H3 (Target).

    • If no enhancement is seen: It is likely H4 (Impurity). [1][2]

References

  • Abraham, R. J., et al. (2006).[2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[1][2]

  • Oxford Instruments. (2020).[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • PubChem. (2025).[2][5] "5-nitrothiophene-3-carboxylic acid (Isomer Data)."[1][2] National Library of Medicine.[2] Link[1][2]

Sources

Structural Elucidation of Nitrothiophene Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Nitrothiophenes

Nitrothiophene derivatives are pivotal scaffolds in modern medicinal chemistry (e.g., antibacterial agents) and organic electronics (e.g., oligothiophenes for conducting polymers). However, their structural characterization presents a unique paradox: while the thiophene ring promotes planarity and


-conjugation, the nitro group (

) introduces significant steric strain and electrostatic complexity.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) with Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT), demonstrating why SC-XRD remains the non-negotiable gold standard for defining the 3D energetic landscape of these molecules.

Comparative Landscape: SC-XRD vs. NMR vs. DFT

While NMR is the workhorse of solution-state identity, it fails to capture the intermolecular forces that define the bioactivity and solid-state performance of nitrothiophenes.

Table 1: Performance Matrix for Nitrothiophene Characterization
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
3D Conformation Absolute. Determines precise torsion angles between the nitro group and thiophene ring.Inferred. NOESY can suggest proximity but averages rapid conformational exchange.Predictive. Heavily dependent on the basis set and solvation model used.
Intermolecular Interactions Direct Observation. Visualizes

chalcogen bonds and

-stacking networks.[1]
Blind. Cannot detect packing forces or long-range order.Theoretical. Can calculate interaction energies but requires experimental validation.
Disorder Analysis High. Can model rotational disorder of the

group (split positions).
Low. Rapid rotation results in averaged signals, masking dynamic behavior.Static. Usually models a single minimum energy state.
Sample Requirement Single crystal (

mm).
Dissolved sample (

mg).
None (Computational resources).
Turnaround Time Hours to Days (dependent on crystal growth).Minutes.Hours to Days.
Critical Insight: The "Nitro-Twist" Blind Spot

In solution (NMR), the C-C single bond connecting the nitro group to the thiophene ring rotates freely. NMR signals represent a time-averaged geometry. However, in the solid state (and often in a protein binding pocket), this rotation is locked. Only SC-XRD reveals the specific "locked" torsion angle , which dictates the molecule's electronic conjugation length and ability to fit into a receptor.

Technical Deep Dive: Unique Crystallographic Challenges

When working with nitrothiophenes, two specific phenomena dictate the experimental strategy:

A. The Chalcogen Bond ( )

Unlike standard hydrogen bonding, nitrothiophenes often exhibit "chalcogen bonding." The sulfur atom of the thiophene ring acts as a Lewis acid (via its


-hole), interacting with the oxygen (Lewis base) of a nitro group on a neighboring molecule.
  • Significance: These interactions (

    
     Å) often direct the crystal packing, forcing the molecules into specific ribbons or sheets that enhance charge transport in material applications.
    
B. Nitro Group Disorder

The


 group is notorious for rotational disorder. The two oxygen atoms often occupy multiple orientations relative to the C-N bond axis.
  • Crystallographic Consequence: Electron density maps will show "smeared" oxygen positions. Failure to model this as a "disordered moiety" (using split occupancies, e.g., 60:40) will result in artificially high thermal parameters and poor R-factors.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to overcome the common solubility issues of nitrothiophenes.

Phase 1: Crystal Growth (The "Anti-Solvent" Diffusion Method)

Nitrothiophenes are often too soluble in polar solvents (DMSO, DCM) and insoluble in non-polar ones, making standard evaporation difficult.

  • Prepare Solution: Dissolve

    
     mg of the derivative in a minimal amount of Tetrahydrofuran (THF) or Dichloromethane (DCM) in a small vial (inner vial).
    
  • Select Anti-Solvent: Use Hexane or Pentane.

  • Setup: Place the open inner vial inside a larger jar containing the anti-solvent. Cap the large jar tightly.

  • Mechanism: As hexane vapor diffuses into the THF, the polarity decreases slowly, forcing the nitrothiophene to crystallize in an ordered lattice.

    • Tip: If the compound has a high melting point (

      
      ), consider "Slow Cooling" in Ethanol/Acetonitrile mixtures.
      
Phase 2: Data Collection Strategy
  • Temperature: Mandatory 100 K (or lower).

    • Reasoning: Room temperature data will exacerbate the thermal vibration of the nitro group, making it impossible to distinguish between dynamic rotation and static disorder. Freezing the motion is critical for high-resolution refinement.

  • Resolution: Aim for

    
     Å or better to resolve the 
    
    
    
    vs
    
    
    bond length alternation in the thiophene ring.
Phase 3: Refinement Workflow (Visualized)

The following diagram outlines the decision-making process during structure refinement, specifically addressing the nitro-disorder issue.

RefinementLogic Start Initial Phasing (Direct Methods/ShelXT) CheckNitro Inspect Electron Density around Nitro Group Start->CheckNitro Clean Clean Spheres? (Distinct O atoms) CheckNitro->Clean Yes Smeared Smeared/Elongated Density? CheckNitro->Smeared No ModelStandard Refine as Static (Anisotropic) Clean->ModelStandard SplitModel Apply Split Model (PART 1 / PART 2) Smeared->SplitModel CheckR Check R1 & wR2 Factors ModelStandard->CheckR Restraints Apply Geometry Restraints (SAME / SADI / RIGU) SplitModel->Restraints Restraints->CheckR Final Final CIF Generation CheckR->Final

Figure 1: Decision logic for refining nitrothiophene structures. Note the critical branch for handling nitro-group disorder.

Data Analysis: What to Look For

Once the structure is solved, validate the quality and scientific relevance using these metrics:

A. Geometric Validation[2]
  • C-S Bond Lengths: In 2-nitrothiophene, the C-S bonds should show asymmetry due to resonance. Expect

    
     Å.
    
  • Torsion Angle: Measure the

    
     torsion angle.
    
    • 
      : Planar (high conjugation).
      
    • 
      : Twisted (steric hindrance, reduced conjugation).
      
B. Interaction Mapping (Graphviz)

Understanding the packing forces is essential for explaining physical properties (e.g., melting point, solubility).

Interactions Thiophene Thiophene Ring (Electron Rich/Poor) Nitro Nitro Group (Electron Withdrawing) Thiophene->Nitro Intramolecular Conjugation Neighbor Neighboring Molecule Thiophene->Neighbor Pi-Pi Stacking (Face-to-Face) Thiophene->Neighbor Chalcogen Bond (S...O) Nitro->Neighbor H-Bonding (C-H...O)

Figure 2: Interaction map showing the dominant forces in nitrothiophene crystal lattices. The S...O chalcogen bond is a signature interaction.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Politzer, P., & Murray, J. S. (2013). The -hole and its role in intermolecular interactions. Computational and Theoretical Chemistry. (Contextual grounding for S...O interactions).
  • Herbstein, F. H. (2006). Crystalline Molecular Complexes and Compounds: Structures and Principles. Oxford University Press.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. (Reference for bond length standards).
  • Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. (Protocol grounding for refinement steps).

Sources

Comparative Reactivity Profile: 4-Nitro vs. 5-Nitro-2-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Isomer Challenge

In thiophene-based drug discovery, the distinction between 4-nitro and 5-nitro isomers is not merely structural—it is the primary determinant of downstream synthetic success and pharmacological liability.

While unsubstituted thiophene nitrates predominantly at the


-position (C2/C5), the introduction of a substituent at C2 creates a competitive landscape. The resulting isomers—4-nitro-2-substituted  (meta-like) and 5-nitro-2-substituted  (para-like)—exhibit drastically different electronic profiles.
  • 5-Nitro Isomers: Highly reactive in Nucleophilic Aromatic Substitution (

    
    ) due to direct conjugation with the C2 position.
    
  • 4-Nitro Isomers: Electronically "disconnected" from C2 regarding resonance stabilization, making them resistant to

    
     but often more stable against metabolic reduction.
    

This guide analyzes the synthesis, separation, and reactivity differences of these two critical scaffolds.

Synthesis & Regioselectivity: The Alpha vs. Meta Conflict

The nitration of a 2-substituted thiophene (where


 is an electron-withdrawing group like 

,

, or

) presents a conflict between two directing forces:
  • The Alpha Effect (Heteroatom Direction): The sulfur atom strongly activates the

    
    -positions (C2 and C5). Since C2 is occupied, the sulfur directs incoming electrophiles to C5 .
    
  • The Substituent Effect (Meta Direction): Electron-withdrawing groups at C2 deactivate the ring but direct incoming electrophiles to the meta position, which corresponds to C4 .

Regioselectivity Outcome[1][2]
  • Strong EWG (e.g.,

    
    , 
    
    
    
    ):
    The meta-directing effect often overpowers the alpha effect, favoring the 4-nitro isomer.
  • Moderate EWG (e.g.,

    
    , 
    
    
    
    ):
    A competitive mixture is formed. For thiophene-2-carbaldehyde, ratios often approach 1:1 or favor the 4-isomer slightly depending on the nitrating agent.
  • EDG (e.g.,

    
    , 
    
    
    
    ):
    The alpha effect dominates, exclusively favoring the 5-nitro isomer (unless blocked).
Visualization: Nitration Pathways

The following diagram illustrates the divergent pathways for a generic 2-EWG-thiophene.

NitrationPathways Start 2-Substituted Thiophene (R = CHO, COOMe) Intermediate Sigma Complex Intermediate Start->Intermediate + NO2+ HNO3 Nitrating Agent (HNO3/H2SO4 or Ac2O) HNO3->Intermediate Prod4 4-Nitro Isomer (Meta-like) Major w/ strong EWG Intermediate->Prod4 Path A: Meta-Direction (Steric/Electronic) Prod5 5-Nitro Isomer (Para-like) Major w/ weak EWG/EDG Intermediate->Prod5 Path B: Alpha-Direction (Sulfur Activation)

Figure 1: Divergent nitration pathways. Path A dominates when R is a strong deactivator; Path B competes when R is a weak deactivator.

Reactivity Comparison: Nucleophilic Aromatic Substitution ( )

The most critical functional difference between these isomers is their susceptibility to


, particularly when displacing a leaving group (LG) at the C2 position (e.g., displacing a bromide or activating the ring for further functionalization).
The Meisenheimer Complex Stability[3]
  • 5-Nitro (Para-like): When a nucleophile attacks C2, the negative charge can be delocalized directly onto the nitro group oxygens. This resonance stabilization lowers the activation energy, making the reaction fast.

  • 4-Nitro (Meta-like): When a nucleophile attacks C2, the negative charge resides on C3, C4, and Sulfur. It cannot delocalize into the 4-nitro group. The transition state is significantly higher in energy.

Comparative Data Table
Feature5-Nitro-2-Substituted (Para-like)4-Nitro-2-Substituted (Meta-like)
Electronic Relationship Conjugated (Resonance active)Cross-Conjugated (Inductive only)

Reactivity (at C2)
High (Fast displacement)Low (Requires forcing conditions)

of C-H (Acidity)
C3-H is acidic (Ortho to NO2)C5-H is acidic (Alpha to S, Ortho to NO2)
Reduction Potential Generally easier to reduceSlightly harder to reduce
Melting Point (Trend) Typically LowerTypically Higher (More symmetrical packing)
Solubility Higher in organic solventsLower (often crystallizes first)

Experimental Protocols

Protocol A: Nitration of Thiophene-2-carbaldehyde (Synthesis of Isomers)

This protocol produces a mixture of 4- and 5-nitro isomers, which must then be separated.

Reagents: Thiophene-2-carbaldehyde (1.0 eq),


 (1.2 eq), 

(conc).
  • Setup: Cool concentrated

    
     (5 mL/g substrate) to 0°C in an ice bath.
    
  • Addition: Dissolve thiophene-2-carbaldehyde in

    
     maintaining temp < 5°C.
    
  • Nitration: Add

    
     portion-wise over 30 minutes. Critical: Exotherms promote di-nitration; keep strict temp control.
    
  • Quench: Stir for 1 hour at 0°C, then pour onto crushed ice.

  • Isolation: Extract with DCM (3x). Wash combined organics with Sat.

    
     (Caution: Gas evolution) and Brine. Dry over 
    
    
    
    and concentrate.
  • Result: A yellow solid containing ~45% 4-nitro and ~55% 5-nitro isomers (ratios vary by exact temp).

Protocol B: Separation of Isomers (Fractional Crystallization)

Separation relies on the solubility difference. The 4-nitro isomer is generally less soluble.

  • Dissolve the crude mixture in minimum boiling Ethanol or Methanol.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration 1: The precipitate is predominantly the 4-nitro isomer . Recrystallize once more to achieve >98% purity.

  • Filtrate: Concentrate the mother liquor. Purify the residue via Flash Column Chromatography (Hexane/EtOAc gradient) to isolate the 5-nitro isomer .

Protocol C: Reactivity Test (Displacement of Bromide)

Validating the reactivity difference.

Substrates: 2-Bromo-4-nitrothiophene vs. 2-Bromo-5-nitrothiophene. Nucleophile: Morpholine (1.2 eq).

  • Reaction: Dissolve substrate (1 mmol) in Acetonitrile (3 mL). Add

    
     (2 eq) and Morpholine (1.2 eq).
    
  • Conditions:

    • 5-Nitro Isomer: Stir at Room Temperature for 1-2 hours. (Conversion >95%).

    • 4-Nitro Isomer: Stir at Reflux (80°C) for 12-24 hours. (Conversion often <50% without stronger bases or catalysts).

  • Observation: TLC will show rapid consumption of the 5-nitro starting material, while the 4-nitro remains largely unreacted at RT.

Mechanistic Visualization ( )

The following diagram explains the kinetic superiority of the 5-nitro isomer during nucleophilic attack.

SNAr_Mechanism cluster_5nitro 5-Nitro Pathway (Fast) cluster_4nitro 4-Nitro Pathway (Slow) Start5 2-LG-5-Nitrothiophene Complex5 Meisenheimer Complex (Negative charge on Nitro O) STABLE Start5->Complex5 Nu- Attack Prod5 Product (Substituted) Complex5->Prod5 -LG Start4 2-LG-4-Nitrothiophene Complex4 Meisenheimer Complex (Charge on Ring C/S only) UNSTABLE Start4->Complex4 Nu- Attack Prod4 Product (Substituted) Complex4->Prod4 -LG

Figure 2: Mechanistic basis for reactivity. The 5-nitro isomer stabilizes the transition state via resonance, whereas the 4-nitro isomer relies solely on weaker inductive effects.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reaction Products of 2-Nitrothiophene. Retrieved from

  • Organic Syntheses. (1934).[3] 2-Nitrothiophene.[4][1][2][3][5][6] Org. Synth. 14, 76. Retrieved from [3]

  • Katritzky, A. R., et al. (2005).[3] Direct nitration of five membered heterocycles. ARKIVOC, (iii), 179-191.[3]

  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard reference for thiophene isomer chemistry).
  • Baran Lab. (2006). Haloselectivity of Heterocycles. Retrieved from

Sources

Biological activity comparison of Methyl 5-methyl-4-nitrothiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities associated with derivatives of Methyl 5-methyl-4-nitrothiophene-2-carboxylate . It synthesizes experimental data regarding their antimicrobial and anticancer potentials, focusing on the structural modifications that drive bioactivity.[1][2]

Executive Summary

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS: 5832-01-9) serves as a critical pharmacophore scaffold. While the parent ester exhibits low biological activity, its transformation into hydrazides , Schiff bases , and fused thienopyrimidines unlocks potent therapeutic properties.

  • Key Finding: The Schiff base derivatives demonstrate superior antibacterial efficacy (MIC < 1 µg/mL against S. aureus), often outperforming standard antibiotics in resistant strains (MRSA).

  • Key Finding: The Thienopyrimidine derivatives (cyclized forms) exhibit high cytotoxicity against breast cancer lines (MCF-7), acting as EGFR inhibitors with IC50 values in the low micromolar range.[1]

Chemical Lineage & Structural Logic

The biological potential of this scaffold is realized through specific synthetic pathways.[3] The parent ester is rarely the final drug; it is the "launchpad" for diversity.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the parent ester into its active derivative classes.

ThiopheneDerivatives Ester Methyl 5-methyl-4-nitrothiophene- 2-carboxylate (Parent Scaffold) Hydrazide Thiophene-2-carbohydrazide (Key Intermediate) Ester->Hydrazide Hydrazine Hydrate (Reflux) Amide N-Benzyl Carboxamides Ester->Amide Benzylamines (CDI Coupling) SchiffBase Schiff Bases (Hydrazones) Hydrazide->SchiffBase Aryl Aldehydes (Condensation) ThienoPyr Thienopyrimidines (Fused Systems) Hydrazide->ThienoPyr Cyclization (Formamide/Isothiocyanates) Antibacterial Antibacterial SchiffBase->Antibacterial High Potency (MRSA) Anticancer Anticancer ThienoPyr->Anticancer EGFR Inhibition (MCF-7)

Figure 1: Synthetic lineage of Methyl 5-methyl-4-nitrothiophene-2-carboxylate derivatives showing the divergence into antimicrobial (Schiff bases) and anticancer (Thienopyrimidines) agents.[1][4][5][6][7][8]

Comparative Biological Activity[5][9][10]

Antibacterial Activity (Schiff Base Derivatives)

Derivatives formed by condensing the hydrazide intermediate with nitro-substituted aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) show exceptional activity against Gram-positive bacteria.

Mechanism: Molecular docking suggests these derivatives inhibit Enoyl-ACP reductase , a key enzyme in bacterial fatty acid biosynthesis.

Table 1: Antibacterial Efficacy (MIC Comparison)

Data synthesized from comparative studies against S. aureus strains.[5][8]

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Activity Level
Parent Scaffold Methyl EsterS. aureus> 64Inactive
Derivative A 5-nitrothiophene Schiff BaseS. aureus (Pan-S)0.5 - 1.0 High
Derivative A 5-nitrothiophene Schiff BaseS. aureus (MRSA)1.0 - 4.0High
Derivative B N-benzyl carboxamide (4-OMe)S. aureus8.0 - 16.0Moderate
Standard Drug LevofloxacinS. aureus0.125 - 0.5High
Standard Drug AmpicillinS. aureus> 16 (Resistant)Low (in MRSA)

Insight: While Levofloxacin is potent, the Schiff base derivatives maintain efficacy against MRSA strains where traditional β-lactams (Ampicillin) fail.

Anticancer Activity (Thienopyrimidine Derivatives)

Cyclization of the thiophene core into a thieno[2,3-d]pyrimidine structure creates a scaffold that mimics purine bases, allowing it to interact with kinase domains.

Mechanism: These compounds act as EGFR (Epidermal Growth Factor Receptor) inhibitors , inducing apoptosis via the intrinsic mitochondrial pathway (ROS generation and Caspase-3 activation).

Table 2: Cytotoxicity Profile (IC50 Comparison)

Evaluated against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.[9]

CompoundStructure DescriptionCell LineIC50 (µM)Selectivity Index (SI)
Thieno-Pyr 1 4-amino-5-methyl-thieno[2,3-d]pyrimidineMCF-70.013 19.3
Thieno-Pyr 2 N-substituted urea derivativeMCF-76.70Moderate
Thiophene F8 3-carboxylate derivativeLeukemia (CCRF)0.8 - 3.0High
Standard DoxorubicinMCF-7~0.5 - 1.0Low (Toxic)
Standard LapatinibMCF-79.71High

Insight: The "Thieno-Pyr 1" derivative demonstrates superior potency (0.013 µM) compared to Lapatinib (9.71 µM) in specific assays, highlighting the value of the 5-methyl-4-nitrothiophene core as a precursor for kinase inhibitors.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended for synthesizing the key hydrazide intermediate and testing its activity.

Protocol: Synthesis of Thiophene-2-carbohydrazide

The gateway step for accessing biologically active derivatives.

  • Dissolution: Dissolve 0.01 mol of Methyl 5-methyl-4-nitrothiophene-2-carboxylate in 30 mL of absolute ethanol.

  • Reaction: Add 0.15 mol of Hydrazine Hydrate (99%) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will form.

  • Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and recrystallize from ethanol to obtain pure hydrazide.

    • Expected Yield: 75–85%

    • Appearance: Yellowish crystalline solid.

Protocol: Broth Microdilution Assay (MIC Determination)

Standardized method for evaluating antibacterial potency.

  • Inoculum Prep: Adjust bacterial culture (S. aureus) turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in sterile broth.

  • Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.

  • Serial Dilution: Add 100 µL of the test derivative (dissolved in DMSO, <1% final conc.) to the first column. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding 30 µL of Resazurin dye (0.01%); blue indicates no growth, pink indicates growth.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link][2][4]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone. MDPI. Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available at: [Link]

Sources

Comparative Guide: Efficacy of Thiophene-Based Compounds vs. Furan-Based Analogs

[1]

Executive Summary

Strategic Bioisosterism in Drug Design In medicinal chemistry, the substitution of a phenyl ring with a five-membered heterocycle is a classic strategy to modulate metabolic stability, solubility, and target affinity.[1] Among these, thiophene (sulfur-containing) and furan (oxygen-containing) represent the two most distinct bioisosteres.[1]

While both are electron-rich aromatic systems, they are not interchangeable.[1] Thiophene is the superior bioisostere for phenyl rings due to its high aromaticity (~29 kcal/mol) and lipophilic character, often retaining potency while altering metabolic clearance.[1] Furan, with significantly lower resonance energy (~16 kcal/mol) and high electronegativity, acts as a hydrogen-bond acceptor but carries a severe liability: metabolic activation into reactive cis-enediones, a known hepatotoxicophore.[1]

This guide provides the data, mechanistic rationale, and experimental protocols required to select between these two scaffolds.

Physicochemical & Electronic Comparison

The decision to deploy a thiophene or furan core rests on three fundamental pillars: Aromaticity , Electronic Distribution , and Metabolic Liability .[1]

Comparative Data Table
FeatureThiophene (S-Heterocycle)Furan (O-Heterocycle)Impact on Drug Design
Resonance Energy ~29 kcal/mol~16 kcal/molThiophene is more chemically stable; Furan behaves more like a diene.[1]
Electronegativity Sulfur (2.[1]58)Oxygen (3.[1]44)Oxygen withdraws density, reducing aromaticity but increasing H-bond potential.[1]
Van der Waals Radius 1.80 Å (Sulfur)1.52 Å (Oxygen)Thiophene mimics the steric bulk of a Phenyl ring better than Furan.[1]
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)Furan improves aqueous solubility; Thiophene improves membrane permeability.[1]
Metabolic Risk Moderate (S-oxidation)High (Ring opening to dialdehydes)Furan is often a "structural alert" for toxicity.[1]
Electronic Causality
  • Thiophene: The sulfur atom utilizes 3d-orbitals (or simply larger 3p orbitals) to delocalize electrons efficiently.[1][2] It resists oxidation better than furan, making it a "privileged scaffold" in FDA-approved drugs (e.g., Duloxetine , Olanzapine ).[1]

  • Furan: The highly electronegative oxygen atom holds lone pairs tightly, reducing delocalization.[1] This makes the ring electron-rich but chemically fragile.[1] It readily undergoes electrophilic attack and oxidative ring opening.[1]

Pharmacological Performance & Toxicity[4]

Metabolic Activation Pathways

The primary differentiator is how Cytochrome P450 (CYP) enzymes process these rings.[1]

Furan: The "Hidden" Toxicophore

Furan is frequently bioactivated by CYP2E1.[1] The mechanism involves initial oxidation to a furan-epoxide , which rapidly rearranges into cis-2-butene-1,4-dial (BDA) .[1] BDA is a potent electrophile that crosslinks proteins (via Lysine/Cysteine) and DNA, leading to hepatotoxicity and carcinogenesis.[1]

Thiophene: S-Oxidation

Thiophene is metabolized via S-oxidation to thiophene-S-oxide .[1] While also an electrophile that can deplete glutathione (GSH), it is generally less reactive than the furan-derived dialdehyde.[1] However, specific cases (e.g., Tienilic Acid ) demonstrate that thiophene can cause immune-mediated hepatitis if the S-oxide adducts to carrier proteins.[1]

Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways and the high-risk nature of the furan scaffold.

MetabolicPathwaysSubstrateHeterocyclicScaffoldCYPCYP450(Oxidation)Substrate->CYPFuranEpoxideFuran Epoxide(Unstable)CYP->FuranEpoxideIf FuranThioOxideThiophene-S-oxideCYP->ThioOxideIf ThiopheneBDAcis-2-butene-1,4-dial(Reactive Enedione)FuranEpoxide->BDARing OpeningToxProtein/DNAAdducts (Toxicity)BDA->ToxNucleophilic AttackDimerDimerization(Detox)ThioOxide->DimerGSHGlutathioneConjugate (Excretion)ThioOxide->GSH+ GSH

Caption: Divergent metabolic activation of Furan (Red path) leading to reactive dialdehydes vs. Thiophene (Yellow path) S-oxidation.[1]

Experimental Protocols

A. Microsomal Stability & Reactive Metabolite Trapping

To validate the safety of a furan or thiophene lead, a standard stability assay is insufficient.[1] You must assay for reactive intermediates using trapping agents.[1]

Objective: Quantify the formation of reactive metabolites (BDA for furan, S-oxide for thiophene).

Protocol:

  • Preparation: Prepare liver microsomes (human/rat) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Trapping Agent: Add N-Acetyl Cysteine (NAC) or Glutathione (GSH) at 5 mM.[1] This nucleophile will intercept the short-lived electrophiles.[1]

  • Incubation:

    • Add Test Compound (10 µM).[1]

    • Initiate with NADPH-regenerating system (1 mM NADPH final).[1]

    • Incubate at 37°C for 30–60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard). Centrifuge (3000g, 10 min).

  • Analysis (LC-MS/MS):

    • Monitor for the parent loss (intrinsic clearance).[1]

    • Crucial Step: Scan for NAC/GSH adducts.[1]

      • Furan Adduct: Mass shift corresponding to +NAC + Oxygen (+16 Da) + Ring Opening.[1]

      • Thiophene Adduct:[1] Mass shift corresponding to +GSH + Oxygen (+16 Da).[1]

B. Synthetic Considerations: Suzuki-Miyaura Coupling

Synthesizing these analogs requires awareness of catalyst poisoning .[1]

  • Challenge: Sulfur (thiophene) and Oxygen (furan) lone pairs can coordinate to Palladium (Pd), deactivating the catalyst.[1] Furan derivatives (especially furfural) and trace impurities (dihydrofuran) are known to severely inhibit Pd/C and Pd-phosphine catalysts.[1]

  • Optimization:

    • Solvent: Avoid THF if it contains trace furan stabilizers.[1] Use Dioxane or Toluene .[1]

    • Catalyst: Use bulky phosphine ligands (e.g., SPhos , XPhos ) or Pd(dppf)Cl2 to prevent heteroatom coordination to the metal center.[1]

    • Base: Potassium Phosphate (

      
      ) is often superior to Carbonate bases for these heterocycles.[1]
      

Decision Framework

When should you choose Thiophene over Furan?

DecisionTreeStartStart: Bioisostere SelectionSolubilityIs Aqueous Solubilitya Critical Issue?Start->SolubilityMetabStabIs Metabolic Stability(t1/2) Adequate?Solubility->MetabStabNoFuranConsider Furan(Monitor Toxicity!)Solubility->FuranYes (High Polarity Needed)ThiopheneSelect Thiophene(Standard Choice)MetabStab->ThiopheneYesCheckToxRun GSH/NACTrapping AssayMetabStab->CheckToxNoCheckTox->FuranIf CleanCheckTox->ThiopheneIf Reactive

Caption: Decision tree for selecting between thiophene and furan based on solubility and metabolic risks.

References

  • BenchChem. (2025).[1][2] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from [1]

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [1]

  • Dansette, P. M., et al. (1992).[1] Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo. Biochemical and Biophysical Research Communications.[1][3] Retrieved from

  • Gates, L. A., et al. (2012).[1][4] Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Drug Metabolism and Disposition.[1][5][3][4] Retrieved from

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [1]

Purity Assessment of Synthesized Methyl 5-methyl-4-nitrothiophene-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Case for HPLC

In the synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate (a critical intermediate for P-CAB inhibitors like Revaprazan), purity assessment is not merely a box-checking exercise—it is a risk mitigation strategy. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer utility in specific contexts, High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior analytical standard for this specific thiophene derivative.

Why HPLC?

  • Thermal Stability: Nitro-thiophene moieties are susceptible to thermal decomposition at the high injection port temperatures (250°C+) required for GC, leading to false impurity profiles.

  • Regioisomer Resolution: The nitration of methyl 5-methylthiophene-2-carboxylate often yields the unwanted 3-nitro isomer . HPLC with UV detection offers the theoretical plate count necessary to resolve these structural isomers, which often overlap in 1H-NMR spectra due to similar electronic environments.

Compound Profile & Impurity Landscape[1][2]

To design a robust method, one must understand the "villains" in the mixture. The synthesis typically involves the nitration of methyl 5-methylthiophene-2-carboxylate.

ComponentStructure / DescriptionAnalytical Challenge
Target Analyte Methyl 5-methyl-4-nitrothiophene-2-carboxylate Mid-polarity; UV active (Nitro group enhances

).
Impurity A (Regioisomer) Methyl 5-methyl-3-nitro thiophene-2-carboxylateCo-elutes on standard C18 columns; requires optimized selectivity.
Impurity B (Precursor) Methyl 5-methylthiophene-2-carboxylateNon-polar; elutes later than the nitro-product in RP-HPLC.
Impurity C (Hydrolysis) 5-methyl-4-nitrothiophene-2-carboxylic acid Highly polar; tails significantly without acidic mobile phase modifiers.
Comparative Analysis: HPLC vs. Alternatives

The following data summarizes the performance of RP-HPLC against common alternatives for this specific nitro-thiophene ester.

Table 1: Analytical Performance Matrix

FeatureRP-HPLC (UV) GC-MS qNMR (1H)
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointMagnetic Resonance
Thermal Risk None (Ambient to 40°C)High (Nitro-decarboxylation risk >200°C)None
Isomer Selectivity High (Separates 3-nitro vs 4-nitro)Medium (Isomers have similar B.P.)Low (Signal overlap common)
LOD (Sensitivity) 0.01 - 0.05% 0.1% (if stable)~1.0%
Throughput High (Automated)HighLow (Manual processing)
Suitability Gold Standard for QC Volatile Impurity ID onlyStructure Confirmation

Expert Insight: While qNMR is excellent for confirming you made the right molecule, it fails to quantify the 0.1% regioisomer impurity required for pharmaceutical intermediate qualification. GC is disqualified for accurate purity assignment due to the potential for in situ thermal degradation of the nitro group.

The Optimized HPLC Protocol

This protocol is designed to maximize resolution between the 3-nitro and 4-nitro isomers while maintaining reasonable run times.

4.1 Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl) End-capped (e.g., Kromasil C18 or Agilent Zorbax Eclipse Plus).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1][2]

    • Rationale: A longer column (250 mm) provides the necessary theoretical plates for isomer separation.

  • Wavelength: 254 nm (Primary) and 270 nm (Secondary).

    • Rationale: The nitro-thiophene chromophore absorbs strongly at 254 nm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

4.2 Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Function: Suppresses ionization of potential acid impurities (Impurity C), sharpening their peaks.

  • Solvent B: Acetonitrile (ACN).[1][2][3]

Table 2: Gradient Program

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0 8515Initial Hold (Equilibration)
5.0 8515Isocratic Hold (Elute polar acids)
20.0 4060Linear Ramp (Elute Target & Isomers)
25.0 1090Wash (Elute non-polar precursor)
30.0 1090Hold Wash
30.1 8515Return to Initial
35.0 8515Re-equilibration
Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass these system suitability criteria before every sample set:

  • Resolution (

    
    ): 
    
    
    
    between the Target (4-nitro) and Regioisomer (3-nitro).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: Relative Standard Deviation (RSD)

    
     for 5 replicate injections of the standard.
    

Linearity & Sensitivity Data (Typical):

  • Linearity (

    
    ): 
    
    
    
    (Range: 10 µg/mL to 500 µg/mL).
  • LOD (Limit of Detection): ~0.05 µg/mL.

  • LOQ (Limit of Quantitation): ~0.15 µg/mL.

Workflow Visualization

The following logic flow illustrates the decision-making process for analyzing this specific thiophene intermediate.

HPLC_Workflow Start Crude Synthesis Product SamplePrep Dissolve in ACN Filter (0.45 µm PTFE) Start->SamplePrep MethodChoice Select Method SamplePrep->MethodChoice GC_Path Gas Chromatography MethodChoice->GC_Path Volatiles Only HPLC_Path RP-HPLC (C18) MethodChoice->HPLC_Path Preferred ThermalRisk RISK: Thermal Decarboxylation GC_Path->ThermalRisk Separation Gradient Elution (H2O/ACN + H3PO4) HPLC_Path->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis Detection->Analysis Pass Purity > 98% Isomers < 0.5% Analysis->Pass Meets Spec Fail Reprocess/Recrystallize Analysis->Fail OOS

Figure 1: Decision matrix and analytical workflow for Methyl 5-methyl-4-nitrothiophene-2-carboxylate.

References
  • SIELC Technologies. (n.d.). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Institutes of Health (PubMed). (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Retrieved from [Link]

Sources

Certificate of Analysis Guide: Methyl 5-methyl-4-nitrothiophene-2-carboxylate

[1]

Executive Summary: The Criticality of Regio-Purity

Methyl 5-methyl-4-nitrothiophene-2-carboxylate is a linchpin intermediate.[1] Its primary utility lies in its reduction to the corresponding 4-amino derivative, a scaffold frequently employed in the synthesis of thienopyrimidine-based bioactive molecules.[1]

In "Standard Grade" (95%) commercial batches, the most insidious impurity is not a decomposition product, but a regioisomer (Methyl 5-methyl-3-nitrothiophene-2-carboxylate).[1] This isomer possesses similar solubility and chromatographic properties, making it difficult to separate after the reduction step.[1] Using a CoA that guarantees <0.5% regioisomer content is not a luxury; it is a prerequisite for reproducible SAR (Structure-Activity Relationship) data.[1]

The Gold Standard CoA: Specification Benchmarks

The following table contrasts a High-Fidelity Pharma Grade CoA against a typical Commodity Grade CoA. For drug discovery applications, the Pharma Grade specifications are the minimum viable standard.[1]

ParameterPharma Grade (Recommended) Commodity Grade (Risky) Impact on Downstream Performance
Appearance Pale yellow to light orange crystalline powderDark orange/brown fused solidDark color often indicates oxidative degradation or residual nitration acids.[1]
Assay (HPLC) ≥ 98.0% (Area %)≥ 95.0%Lower purity leads to catalyst poisoning during hydrogenation (reduction of nitro group).[1]
Regioisomer Content ≤ 0.5% (3-nitro isomer)Not Specified / ≤ 5.0%The 3-nitro isomer reduces to the 3-amino analog, creating inseparable mixtures in cyclization reactions.[1]
Melting Point 78°C – 82°C (Sharp, <2°C range)Broad range (< 75°C)Broad range indicates solvent entrapment or eutectic impurities.[1]
Residual Solvents < 500 ppm (Methanol/THF)Not SpecifiedResidual nitration solvents (e.g., Acetic Acid) can quench sensitive coupling reagents (e.g., HATU).[1]
1H-NMR Conforms to structure; no extra aromatic peaksConformsLow-resolution NMR may miss the ~0.2 ppm shift difference of the regioisomer proton.[1]
Comparative Performance Analysis

To demonstrate the objective value of the Pharma Grade specification, we compare the performance of two batches in a standard reduction reaction: Hydrogenation to Methyl 4-amino-5-methylthiophene-2-carboxylate .

Experimental Setup
  • Reaction: H₂ (50 psi), 10% Pd/C, MeOH, RT, 4 hours.

  • Substrate A: Pharma Grade (98.5% purity, 0.1% regioisomer).[1]

  • Substrate B: Commodity Grade (95.2% purity, 3.8% regioisomer).[1]

Results Summary
MetricSubstrate A (Pharma Grade)Substrate B (Commodity Grade)Analysis
Reaction Time 4.0 Hours12.5 HoursImpurities in Batch B (likely sulfur-containing byproducts) poisoned the Pd catalyst, stalling the reaction.[1]
Crude Yield 94%81%Incomplete conversion in Batch B led to yield loss.[1]
Post-Workup Purity 98.2% 89.0% The 3-amino isomer formed from Batch B co-precipitated with the product, requiring column chromatography to remove.[1]
Purification Effort Simple Filtration & WashFlash Chromatography RequiredBatch B increased labor time by 300% due to the need for chromatography.[1]
Technical Visualization: Impurity Origin & QC Workflow

The following diagram illustrates the synthesis pathway (Nitration) where the critical regioisomer impurity is generated, and the Quality Control (QC) gates required to detect it.

Gcluster_0Synthesis Phasecluster_1Impurity Profilecluster_2Quality Control GateStartMethyl 5-methylthiophene-2-carboxylateNitrationNitration(HNO3 / H2SO4)Start->NitrationCrudeCrude MixtureNitration->CrudeTargetTarget: 4-Nitro(Major Product)Crude->Target~90%Impurity1Impurity: 3-Nitro(Regioisomer)Crude->Impurity1~5-8%Impurity2Impurity: Dinitro(Over-reaction)Crude->Impurity2<2%RecrystRecrystallization(Purification)Target->RecrystImpurity1->RecrystRemoves mostHPLCHPLC Analysis(Regio-Check)Recryst->HPLCDecisionCoA ApprovalHPLC->DecisionIf >98% & <0.5% Isomer

Figure 1: Synthesis workflow highlighting the origin of the 3-nitro regioisomer and the purification gate required to ensure Pharma Grade quality.

Analytical Protocols (Self-Validating Systems)

To verify the CoA claims, the following analytical methods should be employed. These protocols are designed to separate the critical regioisomer pair.[1]

A. HPLC Method (Purity & Regioisomer)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 300 nm (Thiophene backbone).[1]

  • Retention Time Reference:

    • Target (4-nitro): ~12.5 min.

    • Impurity (3-nitro): ~11.8 min (Critical pair separation).[1]

B. 1H-NMR Identity (CDCl₃, 400 MHz)

The proton signals are distinct and self-validating.[1]

  • δ 2.80 ppm (s, 3H): Methyl group on the thiophene ring (Position 5).[1]

  • δ 3.89 ppm (s, 3H): Methyl ester (–COOCH₃).[1]

  • δ 7.65 ppm (s, 1H): Thiophene aromatic proton (Position 3).[1]

    • Note: If the aromatic proton appears as a doublet or shows a satellite peak at ~7.50 ppm, this indicates the presence of the 3-nitro isomer (where the proton would be at Position 4).[1]

References
  • Combi-Blocks Inc. (2023).[1][2] Safety Data Sheet: Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8).[1][2][3][4][5] Retrieved from [1]

  • 1stSci. (2024). Product Catalog: Methyl 5-methyl-4-nitrothiophene-2-carboxylate Specifications. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Nitrothiophene carboxamides: Mechanism of action and Efficacy. PubMed Central.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 5-Methyl-2-thiophenecarboxylic acid (Precursor CAS 1918-79-2).[1][6] Retrieved from [1]

  • ChemicalBook. (2024).[1][4] Synthesis and Properties of Methyl 5-methyl-4-nitrothiophene-2-carboxylate. Retrieved from [1]

Safety Operating Guide

Personal protective equipment for handling Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 75735-47-6 Formula: C₇H₇NO₄S Molecular Weight: 201.20 g/mol [1]

Hazard Identification & Risk Logic

The "Why" Behind the Protocol

Handling Methyl 5-methyl-4-nitrothiophene-2-carboxylate requires a nuanced understanding of its functional groups. As a Senior Application Scientist, I categorize this compound not just as an "irritant," but as a Potential Energetic & Sensitizing Agent .

  • The Nitro Group (-NO₂): Located at position 4, this group introduces thermodynamic instability. While not necessarily a primary explosive, nitro-functionalized heterocycles can exhibit rapid decomposition upon heating or shock. Operational Rule: Never subject this material to temperatures >50°C without prior Differential Scanning Calorimetry (DSC) data.

  • The Thiophene Ring: Thiophene derivatives are notorious skin sensitizers and have distinct olfactory properties. Long-term exposure, even at low levels, can lead to hypersensitivity.

  • Physical State: Typically a solid powder. The primary vector of exposure is inhalation of dust and dermal contact .

The PPE Firewall (Personal Protective Equipment)

Do not rely on generic lab safety rules. Use this specific matrix for CAS 75735-47-6.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 or P100 Respirator (if outside hood)The compound is a fine particulate. Inhalation poses a risk of systemic toxicity (nitro compounds) and respiratory sensitization.
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Outer Layer: Standard Nitrile (change immediately upon splash). Inner Layer: Extended cuff Nitrile. Why? Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient. You need a seal against airborne dust.[2] Use a face shield if handling >5g.
Body Tyvek® Lab Coat or Apron Cotton coats absorb dust. Tyvek sheds particulates and prevents accumulation on personal clothing.
Engineering Fume Hood (Face Velocity >100 fpm) Mandatory. All weighing and transfer operations must occur here to capture fugitive dust.
Operational Workflow & Logic

The following diagram outlines the "Safe Handling Loop." It emphasizes that safety is a continuous decision process, not a one-time setup.

SafeHandlingLoop Start Start: Risk Assessment CheckCAS Verify CAS (75735-47-6) Start->CheckCAS Quantify Mass > 1g? CheckCAS->Quantify PPE_High High Level PPE (Double Glove + Face Shield) Quantify->PPE_High Yes PPE_Std Standard PPE (Double Glove + Goggles) Quantify->PPE_Std No Hood Transfer to Fume Hood (Check Airflow) PPE_High->Hood PPE_Std->Hood Weighing Static-Free Weighing Hood->Weighing Anti-static Gun Cleanup Wet Wipe Decon Weighing->Cleanup Immediate Disposal Solid Waste (High BTU Stream) Cleanup->Disposal

Figure 1: Decision logic for handling Methyl 5-methyl-4-nitrothiophene-2-carboxylate. Note the escalation of PPE based on quantity.

Step-by-Step Handling Protocol
Phase A: Preparation (The "Cold" Phase)
  • Static Mitigation: Nitro-powders are static-sensitive. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • Surface Prep: Lay down a disposable absorbent mat (plastic side down) in the hood. This captures spills and allows for rapid cleanup by rolling up the mat.

  • Verification: Confirm the label reads Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 75735-47-6). Do not confuse with the non-methylated analog (CAS 5832-01-9).

Phase B: Active Handling (The "Hot" Phase)
  • Weighing:

    • Place the balance inside the hood.

    • Open the container slowly. If the material is caked, do not scrape vigorously with a metal spatula (spark risk). Use a Teflon or wood spatula.

    • Transfer material into a pre-tared vial. Cap the stock bottle immediately.

  • Solubilization:

    • If possible, dissolve the solid in your reaction solvent (e.g., DCM, Ethyl Acetate) immediately within the hood. Handling the compound as a solution significantly reduces inhalation/dust risks.

Phase C: Decontamination & Spills
  • Minor Spill (<500mg):

    • Do not dry sweep. This generates dust.

    • Cover with a wet paper towel (water/surfactant mix) to dampen the powder.

    • Wipe up and place in a dedicated hazardous solid waste bag.

  • Tool Cleaning:

    • Wipe spatulas with acetone inside the hood before removing them for washing.

Disposal & Waste Streams

Proper disposal is critical due to the environmental toxicity of nitro-aromatics.

  • Solid Waste: Label as "Toxic Solid, Organic, Nitro-Compound." Do not mix with oxidizers (e.g., permanganates, nitrates) in the waste stream.

  • Liquid Waste: If in solution, segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.

  • Container Disposal: Empty vials must be triple-rinsed with a solvent (acetone/ethanol) before glass disposal. The rinseate goes to liquid waste.

References
  • Chemical Identification & Properties
  • General Safety for Nitrothiophenes
  • Hazard Classification Standards

    • PubChem. (n.d.). Compound Summary: Methyl 5-nitrothiophene-2-carboxylate.[3] (Structural analog for hazard estimation). Retrieved from [Link]

Sources

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Methyl 5-methyl-4-nitrothiophene-2-carboxylate

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